molecular formula C26H50N2O11S B8088844 N-Glycine 3'-sulfo Galactosylsphingosine

N-Glycine 3'-sulfo Galactosylsphingosine

Cat. No.: B8088844
M. Wt: 598.7 g/mol
InChI Key: ABGKBPQWWVSWKO-VXTWLESHSA-N
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Description

N-Glycine 3'-sulfo Galactosylsphingosine is a complex, biotechnologically pure glycine-conjugated lysosphingolipid supplied as a powder for biochemical and immunological research applications. With a molecular weight of 598.7 g/mol, it is derived from galactosylsphingosine (psychosine), a compound that accumulates cytotoxicity in Krabbe disease, and serves as a key molecular tool for studying related pathological mechanisms . Research into similar lysosphingolipids, such as galactosylsphingosine and glucosylsphingosine, has shown they can induce lysosomal membrane permeabilization, a form of lysosome-dependent cell death, making them compounds of interest for investigating cell death pathways in cancer research . The presence of the sulfate group at the 3' position and the N-glycine moiety makes this compound a valuable analog for probing sphingolipid metabolism, enzyme inhibition studies, and exploring the structure-function relationship of sulfated lipids in cellular processes . This product is for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. It should be stored at -20°C to maintain stability . Custom bulk amounts are available upon request.

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-[(2-aminoacetyl)amino]-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50N2O11S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(30)19(28-22(31)16-27)18-37-26-24(33)25(39-40(34,35)36)23(32)21(17-29)38-26/h14-15,19-21,23-26,29-30,32-33H,2-13,16-18,27H2,1H3,(H,28,31)(H,34,35,36)/b15-14+/t19-,20+,21+,23-,24+,25-,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGKBPQWWVSWKO-VXTWLESHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50N2O11S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Biological Functions of Sulfated Sphingolipids and the Potential Role of N-Glycine Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sulfated Sphingolipids

Sulfatides (B1148509) (3-O-sulfogalactosylceramides) are a class of sulfated glycosphingolipids predominantly found in the myelin sheath of the central and peripheral nervous systems[1][2]. Their deacylated form, lysosulfatide (B1235030) (3'-sulfo-Galactosylsphingosine), is a key catabolic intermediate. While sulfatides are crucial for myelin maintenance and function, the accumulation of both sulfatide and the cytotoxic lysosulfatide is a hallmark of the lysosomal storage disorder, Metachromatic Leukodystrophy (MLD)[3][4][5]. The molecule of interest, N-Glycine 3'-sulfo Galactosylsphingosine, is a derivative of lysosulfatide with a glycine (B1666218) molecule attached to the sphingosine (B13886) amino group[6][7]. Understanding the biological roles of sulfatide and lysosulfatide provides a foundational framework for postulating the function of this N-glycinated derivative.

Core Biological Functions of Sulfatide and Lysosulfatide

Sulfatides are integral to the structure and function of the nervous system. They are synthesized by oligodendrocytes and Schwann cells and play a vital role in:

  • Myelin Sheath Stability: Sulfatides are essential for the maintenance of the myelin sheath, contributing to the paranodal junctions that are critical for saltatory nerve conduction[1][2][8].

  • Glial-Axon Interactions: They are involved in the signaling between glial cells and axons, ensuring the proper localization of ion channels at the nodes of Ranvier[2].

  • Cellular Processes: Beyond the nervous system, sulfatides participate in cell adhesion, protein trafficking, and immune regulation[2][9]. They can act as signaling molecules, for instance, by inhibiting leukotriene synthesis[9].

Lysosulfatide, while structurally similar, is primarily regarded as a cytotoxic metabolite that accumulates in MLD[10][11]. Its biological effects include:

  • Cytotoxicity and Demyelination: Elevated levels of lysosulfatide are toxic to myelin-producing cells (oligodendrocytes and Schwann cells), leading to the progressive demyelination characteristic of MLD[12][13].

  • Signaling Molecule: Lysosulfatide can act as an extracellular signal, regulating the migration of neural precursor cells through calcium-mediated processes[14].

Role in Disease: Metachromatic Leukodystrophy (MLD)

MLD is an autosomal recessive lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A (ARSA)[4][15][16]. This deficiency leads to the accumulation of sulfatides and lysosulfatides in various tissues, most notably in the white matter of the brain[3][17]. The buildup of these lipids is toxic, causing widespread demyelination and severe neurological symptoms, including motor and cognitive decline[17][18]. The concentration of lysosulfatide in the brain of MLD patients can be significantly elevated compared to healthy individuals[12][13].

Signaling Pathways

The signaling pathways of sulfated sphingolipids are complex and not fully elucidated. However, studies on the closely related molecule psychosine (B1678307) (galactosylsphingosine), which accumulates in Krabbe disease, offer significant insights. Psychosine is known to interact with the G protein-coupled receptor TDAG8 and modulate signaling cascades involving Protein Kinase C (PKC), Jun N-terminal kinase (JNK), and NF-κB[19][20][21]. Lysosulfatide has been shown to induce process retraction in neural precursor cells via a calcium-dependent mechanism[14].

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Lysosulfatide Lysosulfatide GPCR G-Protein Coupled Receptor (e.g., TDAG8 for Psychosine) Lysosulfatide->GPCR G_Protein G-Protein Activation GPCR->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release (from ER) IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Process_Retraction Process Retraction & Cytoskeletal Rearrangement Ca_Release->Process_Retraction JNK_NFkB JNK & NF-κB Pathways PKC_Activation->JNK_NFkB Apoptosis Apoptosis JNK_NFkB->Apoptosis Process_Retraction->Apoptosis

Caption: Postulated signaling pathway for lysosulfatide. (Within 100 characters)

The N-Glycine Modification: Potential Functional Implications

While the biological function of this compound is uncharacterized, the N-acylation of lipids with amino acids is known to occur in both bacteria and mammals, often creating bioactive molecules.

  • In Bacteria: N-acyl glycine lipids are components of bacterial cell membranes and are important for stress adaptation and fitness[22][23][24].

  • In Mammals: N-fatty acylglycines are a class of endocannabinoid-like signaling molecules[25].

The addition of a glycine molecule to lysosulfatide could potentially:

  • Alter its solubility and transport: Modifying its interaction with membranes and transport proteins.

  • Change its receptor binding affinity: The glycine moiety could create new binding sites or sterically hinder existing ones on receptors for lysosulfatide or related lipids.

  • Create a novel signaling molecule: It might be recognized by a specific, yet unidentified, receptor, initiating a unique signaling cascade.

  • Modify its metabolic fate: The N-glycine linkage may be a target for specific hydrolases, leading to a different degradation pathway compared to lysosulfatide.

Quantitative Data Summary

The following tables summarize quantitative data on lysosulfatide levels in human tissues from patients with Metachromatic Leukodystrophy (MLD) compared to control subjects. This data is crucial for understanding the pathological accumulation of this lipid.

Table 1: Lysosulfatide Concentration in Human Tissues (pmol/mg of protein)

TissueControl SubjectsMLD PatientsReference
Cerebral White Matter9-35223-1,172[12]
Spinal Cord35223-1,172[12]
Sciatic Nerve14223-1,172[12]
Cerebral Gray MatterNot Detected3-45[12]
Kidney~23-45[12]
LiverNot Detected3-45[12]

Table 2: Lysosulfatide Concentration in a Late-Infantile MLD Case (pmol/mg protein)

TissueConcentrationReference
Cerebral White Matter116-787[13]
Spinal Cord116-787[13]
Sciatic Nerve116-787[13]
Cerebral Gray Matter4-40[13]
Kidney4-40[13]
Liver4-40[13]

Experimental Protocols

Quantification of Lysosulfatide by HPLC

This method is adapted from the protocol described for the analysis of lysosulfatide in human tissues[12].

Objective: To extract, derivatize, and quantify lysosulfatide from biological tissue samples.

Workflow Diagram:

start Tissue Homogenization lipid_extraction Lipid Extraction (Chloroform:Methanol) start->lipid_extraction saponification Saponification (to remove glycerolipids) lipid_extraction->saponification sep_pak Solid-Phase Extraction (C18 Sep-Pak Column) saponification->sep_pak derivatization Derivatization (o-phthalaldehyde) sep_pak->derivatization hplc HPLC Analysis (Fluorescence Detection) derivatization->hplc quantification Quantification hplc->quantification

Caption: Workflow for lysosulfatide quantification by HPLC. (Within 100 characters)

Methodology:

  • Lipid Extraction: Homogenize tissue samples and extract total lipids using a chloroform:methanol solvent system.

  • Saponification: Treat the lipid extract with a mild alkali to hydrolyze glycerolipids, which can interfere with the analysis.

  • Solid-Phase Extraction: Isolate the sphingolipid fraction using a C18 solid-phase extraction column (e.g., Sep-Pak).

  • Derivatization: React the isolated lysosulfatide with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form a fluorescent derivative.

  • HPLC Analysis: Separate the derivatized lysosulfatide using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column.

  • Detection and Quantification: Detect the fluorescent derivative using a fluorescence detector. Quantify the amount of lysosulfatide by comparing the peak area to that of a known standard.

Analysis of Sulfatides and Lysosulfatides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of various sphingolipid species[3][26][27].

Objective: To simultaneously identify and quantify multiple molecular species of sulfatides and lysosulfatides in biological fluids and tissues.

Methodology:

  • Sample Preparation and Extraction:

    • For dried blood or urine spots, extract lipids using a suitable organic solvent like methanol, often after a rehydration step[28].

    • For tissues, homogenize and perform a liquid-liquid extraction (e.g., Bligh-Dyer method).

    • Add an appropriate internal standard (e.g., a non-endogenous, stable isotope-labeled version of the analyte) to each sample prior to extraction for accurate quantification.

  • Liquid Chromatography (LC) Separation:

    • Employ ultra-high performance liquid chromatography (UHPLC) with a C18 column for efficient separation of different lipid species based on their hydrophobicity[29][30].

    • Use a gradient elution with a mobile phase consisting of solvents like water, methanol, and isopropanol (B130326) with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization[30].

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • Utilize electrospray ionization (ESI) in either positive or negative ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated by collision-induced dissociation. This highly specific detection method minimizes interference from other molecules in the sample.

    • The fragmentation profiles obtained in MS/MS provide structural information about the headgroups and fatty acid chains of the lipids[31].

Conclusion and Future Directions

The biological roles of sulfatide and its cytotoxic metabolite lysosulfatide are intrinsically linked to the health and disease of the nervous system. Their accumulation in Metachromatic Leukodystrophy underscores their importance in myelin biology. The specific functions of this compound remain to be elucidated. Future research should focus on:

  • Confirming its endogenous presence: Determining if this molecule is naturally produced in biological systems or if it is a synthetic derivative.

  • Investigating its biosynthesis and degradation: Identifying the enzymes responsible for its formation and breakdown.

  • Screening for receptor interactions: Assessing its binding to known and orphan receptors to uncover potential signaling pathways.

  • Evaluating its physiological and pathological effects: Using cell culture and animal models to understand its impact on cellular function and its potential role in disease.

This foundational knowledge will be critical for the drug development community to explore this molecule and its related pathways as potential therapeutic targets.

References

An In-Depth Technical Guide to N-Glycine 3'-sulfo Galactosylsphingosine and its Role in Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Glycine 3'-sulfo Galactosylsphingosine, a derivative of the lysosomal storage product lyso-sulfatide, and its significance in the context of lysosomal storage diseases (LSDs), with a primary focus on Metachromatic Leukodystrophy (MLD). MLD is a devastating neurodegenerative disorder characterized by the deficiency of the lysosomal enzyme arylsulfatase A (ASA), leading to the accumulation of sulfatides (B1148509) and their deacylated form, lyso-sulfatide, in the nervous system. This accumulation triggers a cascade of cytotoxic events, including demyelination, neuroinflammation, and apoptosis, which are central to the pathology of the disease. This document details the biochemical properties of this compound, its metabolic context, and its role as a potential biomarker. Furthermore, it presents quantitative data on related analytes in affected individuals, detailed experimental protocols for their analysis, and visual representations of the key molecular pathways and experimental workflows to facilitate a deeper understanding of the molecular underpinnings of MLD and to support the development of novel therapeutic strategies.

Introduction: The Significance of this compound in Lysosomal Storage Diseases

Lysosomal storage diseases are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, most commonly the deficiency of a specific lysosomal enzyme. This leads to the accumulation of undigested or partially digested macromolecules within the lysosomes, resulting in cellular dysfunction and a wide range of clinical manifestations, often with severe neurological involvement[1].

Metachromatic Leukodystrophy (MLD) is an autosomal recessive LSD caused by mutations in the ARSA gene, which encodes the enzyme arylsulfatase A[2][3]. ASA is responsible for the desulfation of 3-O-sulfogalactosylceramide (sulfatide), a major component of the myelin sheath in both the central and peripheral nervous systems[4][5]. In the absence of functional ASA, sulfatides and their deacylated metabolite, 3'-sulfo Galactosylsphingosine (lyso-sulfatide), accumulate to toxic levels within lysosomes, primarily in myelin-producing cells (oligodendrocytes and Schwann cells) and neurons[4][6]. This storage triggers a cascade of pathological events, including progressive demyelination, neuroinflammation, and neuronal loss, leading to severe neurological decline and, ultimately, death[4][7].

This compound is a glycinated derivative of lyso-sulfatide[8][9]. While research has predominantly focused on the accumulation of sulfatides and lyso-sulfatide as the primary pathogenic molecules in MLD, the presence of modified forms like the N-glycinated derivative suggests a more complex metabolic picture. Understanding the formation, accumulation, and potential biological activity of this compound is crucial for a complete understanding of MLD pathology and may offer novel avenues for biomarker development and therapeutic intervention.

Chemical Structure:

  • Systematic Name: this compound

  • Synonyms: N-Glycinated lyso-sulfatide, N-Glycinated 3'-sulfo Galactosylsphingosine, N-Glycine Lyso 3'-sulfo Galactosylceramide, N-Glycine lyso-sulfatide, N-Glycine Sphingosine-1-Galactoside-3-Sulfate, N-Glycine Sulfogalactosylsphingosine[8][9]

  • Molecular Formula: C₂₆H₅₀N₂O₁₁S[10]

  • Molecular Weight: 598.7 g/mol [10]

Metabolic Pathway and Pathophysiology

The accumulation of sulfatides and their derivatives is the central event in the pathophysiology of MLD. The metabolic pathway of sulfatides begins with the synthesis of ceramide in the endoplasmic reticulum. Ceramide is then glycosylated to form galactosylceramide, which is subsequently sulfated to produce sulfatide. In healthy individuals, sulfatide is degraded within the lysosome by the enzyme arylsulfatase A. In MLD patients, the deficiency of ASA disrupts this degradation, leading to the accumulation of sulfatide and its subsequent deacylation to the cytotoxic lyso-sulfatide. The formation of this compound likely occurs through the enzymatic or non-enzymatic addition of a glycine (B1666218) molecule to the free amino group of lyso-sulfatide.

Caption: Metabolic pathway of sulfatide synthesis and degradation.

The accumulation of these lipids, particularly lyso-sulfatide, is highly cytotoxic and contributes to the pathology of MLD through several mechanisms, including:

  • Demyelination: The buildup of sulfatides disrupts the structure and function of the myelin sheath, leading to its progressive destruction[4][5].

  • Neuroinflammation: Sulfatide accumulation triggers a chronic inflammatory response in the central nervous system, characterized by the activation of microglia and astrocytes[4].

  • Apoptosis: The accumulation of sulfatides can lead to an increase in intracellular ceramide levels, a potent inducer of apoptosis, or programmed cell death[11][12].

Quantitative Data

While specific quantitative data for this compound is not extensively available in the literature, the levels of the closely related and more abundant sulfatides and lyso-sulfatide have been well-documented in MLD patients and serve as critical biomarkers for the disease.

Table 1: Lyso-sulfatide and Sulfatide Concentrations in Cerebrospinal Fluid (CSF) of MLD Patients and Healthy Controls

AnalyteMLD PatientsHealthy ControlsFold ChangeReference
Lyso-sulfatide Mean: 0.072 ng/mL (Range: 0.0103–0.137 ng/mL)Mean: 0.011 ng/mL (Range: 0.0103–0.0277 ng/mL)~6.5[13]
Sulfatides Mean: 0.262 µg/mL (Range: 0.0831–0.436 µg/mL)Mean: 0.031 µg/mL (Range: 0.0103–0.113 µg/mL)~8.5[13]

Table 2: Sulfatide Concentrations in Plasma of MLD Patients and Healthy Controls

AnalyteMLD PatientsHealthy ControlsFold ChangeReference
C18 Sulfatide 12–196 pmol/mL<10 pmol/mL (Below Limit of Quantification)>1.2 - 19.6[11][12]

Table 3: Total Sulfatide Concentrations in Dried Blood Spots (DBS) and Dried Urine Spots (DUS) of MLD Patients and Healthy Controls

Sample TypeMLD Patients (Early Onset)MLD Patients (Late Onset)Healthy ControlsFold Change (Early Onset vs. Controls)Reference
DBS Up to 23.2-fold higherUp to 5.1-fold higherBaseline~23.2[5][6]
DUS Up to 164-fold higherUp to 78-fold higherBaseline~164[5][6]

Experimental Protocols

The accurate quantification of sulfatides and their derivatives is essential for the diagnosis, monitoring, and evaluation of therapeutic efficacy in MLD. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity and specificity.

Quantification of Sulfatides and Lyso-sulfatide in CSF by LC-MS/MS

This protocol is adapted from Cao et al., 2020[13][14].

4.1.1. Sample Preparation

  • Thaw CSF samples on ice.

  • To 50 µL of CSF, add an internal standard solution (e.g., C18:0-D3-sulfatide for sulfatides and N-acetyl-sulfatide for lyso-sulfatide).

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

4.1.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column suitable for lipid analysis (e.g., Supelco Ascentis Express C8, 2.1 × 50 mm, 2.7 µm particle size)[13].

  • Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water[13].

  • Mobile Phase B: 1:1 (v/v) mixture of methanol (B129727) and acetone[13].

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the analytes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • MRM Transitions:

    • Lyso-sulfatide: m/z 540.3 → 96.9[13]

    • Sulfatides: Precursor ions corresponding to different sulfatide species → m/z 97.0

experimental_workflow_csf CSF_Sample CSF Sample (50 µL) Add_IS Add Internal Standards CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis Data_Analysis Data Analysis & Quantification LC_MSMS_Analysis->Data_Analysis

Caption: Workflow for CSF sulfatide and lyso-sulfatide analysis.

Representative Synthesis of N-Glycinated Sphingolipids

4.2.1. Materials

  • 3'-sulfo Galactosylsphingosine (lyso-sulfatide)

  • N-(tert-Butoxycarbonyl)glycine (Boc-Gly-OH)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Deprotection reagent (e.g., TFA)

4.2.2. Procedure

  • Coupling Reaction:

    • Dissolve Boc-Gly-OH in an anhydrous aprotic solvent such as DMF.

    • Add the coupling agent and a base to activate the carboxylic acid.

    • Add a solution of lyso-sulfatide in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

    • Purify the resulting Boc-protected this compound by column chromatography.

  • Deprotection:

    • Dissolve the purified Boc-protected product in a suitable solvent.

    • Add a deprotection reagent such as trifluoroacetic acid (TFA) to remove the Boc protecting group.

    • Remove the solvent and excess reagent under reduced pressure to yield the final product, this compound.

synthesis_workflow Lyso_sulfatide Lyso-sulfatide Coupling Coupling Reaction (HATU, DIPEA, DMF) Lyso_sulfatide->Coupling Boc_Glycine Boc-Glycine Boc_Glycine->Coupling Boc_Protected Boc-Protected N-Glycine 3'-sulfo Galactosylsphingosine Coupling->Boc_Protected Purification Column Chromatography Boc_Protected->Purification Deprotection Deprotection (TFA) Purification->Deprotection Final_Product N-Glycine 3'-sulfo Galactosylsphingosine Deprotection->Final_Product

Caption: Representative workflow for the synthesis of N-Glycinated lyso-sulfatide.

Signaling Pathways in MLD Pathogenesis

The accumulation of sulfatides and lyso-sulfatide initiates a complex cascade of cellular events that contribute to the neurodegeneration observed in MLD. Two of the most critical pathways are ceramide-mediated apoptosis and neuroinflammation.

Ceramide-Mediated Apoptosis

The accumulation of sulfatides can lead to an increase in the intracellular concentration of ceramide, a bioactive lipid that is a key regulator of apoptosis[11][12]. Ceramide can be generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases or through the de novo synthesis pathway. Elevated ceramide levels can trigger the intrinsic apoptotic pathway by acting on the mitochondria to promote the release of cytochrome c, which in turn activates a caspase cascade leading to cell death.

apoptosis_pathway Sulfatide_Accumulation Sulfatide Accumulation Ceramide_Increase Increased Intracellular Ceramide Sulfatide_Accumulation->Ceramide_Increase Mitochondrial_Stress Mitochondrial Stress Ceramide_Increase->Mitochondrial_Stress Cytochrome_c_Release Cytochrome c Release Mitochondrial_Stress->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_Cascade Caspase Cascade Activation (Caspase-3) Apoptosome_Formation->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Ceramide-mediated apoptotic signaling pathway.

Neuroinflammation

Sulfatide accumulation is a potent trigger of neuroinflammation. In the central nervous system, this is primarily mediated by the activation of microglia and astrocytes, the resident immune cells of the brain[4]. Activated glia release a variety of pro-inflammatory cytokines and chemokines, which contribute to neuronal damage and demyelination. This chronic inflammatory state perpetuates the neurodegenerative process in MLD.

neuroinflammation_pathway Sulfatide_Accumulation Sulfatide Accumulation Microglia_Activation Microglia Activation Sulfatide_Accumulation->Microglia_Activation Astrocyte_Activation Astrocyte Activation Sulfatide_Accumulation->Astrocyte_Activation Proinflammatory_Mediators Release of Pro-inflammatory Cytokines & Chemokines Microglia_Activation->Proinflammatory_Mediators Astrocyte_Activation->Proinflammatory_Mediators Neuronal_Damage Neuronal Damage & Demyelination Proinflammatory_Mediators->Neuronal_Damage Chronic_Neuroinflammation Chronic Neuroinflammation Proinflammatory_Mediators->Chronic_Neuroinflammation Chronic_Neuroinflammation->Neuronal_Damage

References

"N-Glycine 3'-sulfo Galactosylsphingosine" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of N-Glycine 3'-sulfo Galactosylsphingosine, a glycinated derivative of the lysosomal sulfatide, 3'-sulfo Galactosylsphingosine. This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, biological significance, and potential therapeutic applications of this and related glycosphingolipids. This guide covers the known chemical structure and properties of this compound, discusses its role within the broader context of sulfatide immunobiology, and provides theoretical experimental approaches for its synthesis and characterization based on established methodologies for similar compounds. Particular focus is given to its potential interactions with CD1d-restricted Natural Killer T (NKT) cells.

Introduction

Glycosphingolipids are integral components of cellular membranes, playing crucial roles in cell recognition, signaling, and adhesion.[1] Sulfatides (B1148509), or 3-O-sulfogalactosylceramides, are a class of acidic glycosphingolipids particularly enriched in the myelin sheath of the nervous system.[2] Alterations in sulfatide metabolism have been implicated in a range of pathologies, including neurodegenerative diseases like multiple sclerosis and certain cancers.[3][4] this compound is a synthetic analog of lysosulfatide, the deacylated form of sulfatide. The addition of a glycine (B1666218) residue to the sphingosine (B13886) backbone creates a molecule with unique physicochemical properties that may influence its biological activity and utility as a research tool. This guide aims to consolidate the available information on this compound and provide a framework for its further investigation.

Chemical Structure and Properties

This compound is a complex molecule comprising a sphingosine backbone linked to a sulfated galactose moiety, with a glycine molecule N-acylated to the sphingosine.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C26H50N2O11S--INVALID-LINK--
Molar Mass 598.75 g/mol --INVALID-LINK--
CAS Number 2620491-81-6--INVALID-LINK--
Purity ≥98%--INVALID-LINK--
Formulation A solid--INVALID-LINK--
Solubility Soluble in Chloroform:Methanol:Water (70:30:4) and Ethanol--INVALID-LINK--
Stability ≥ 4 years--INVALID-LINK--

Table 1: Physicochemical Properties of this compound

Structural Analogs and Synonyms

This compound is also known by several synonyms, reflecting its structural characteristics:

  • N-Glycinated lyso-sulfatide

  • N-Glycinated 3'-sulfo Galactosylsphingosine

  • N-Glycine Lyso 3'-sulfo Galactosylceramide

  • N-Glycine lyso-sulfatide

  • N-Glycine Sphingosine-1-Galactoside-3-Sulfate

  • N-Glycine Sulfogalactosylsphingosine

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound would likely involve a multi-step process starting from a protected galactosylsphingosine (psychosine) derivative. A key step would be the N-acylation of the sphingosine amine group with a protected glycine, followed by deprotection and sulfation of the galactose moiety.

G cluster_0 Starting Materials cluster_1 Synthesis Steps cluster_2 Final Product A Protected Galactosylsphingosine C N-acylation A->C B Protected Glycine B->C D Deprotection C->D E Sulfation D->E F N-Glycine 3'-sulfo Galactosylsphingosine E->F

Figure 1: Proposed Synthetic Workflow. A conceptual overview of the key stages in the chemical synthesis of this compound.

Analytical Characterization Methods

Comprehensive characterization of the synthesized compound would be essential to confirm its identity and purity. The following analytical techniques would be appropriate:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to elucidate the molecular structure, confirming the presence of the glycine, sphingosine, and sulfated galactose moieties and their connectivity. While specific spectral data for this compound is not available, data for glycine and related structures can serve as a reference.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular weight and elemental composition. Tandem MS (MS/MS) would be employed to analyze the fragmentation pattern, providing further structural confirmation.[7][8]

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the compound and for the qualitative analysis of glycolipids.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), would be a powerful tool for purification and quantitative analysis.[7]

Biological Significance and Signaling

The biological role of this compound is not yet well-defined. However, its structural similarity to endogenous sulfatides suggests it may interact with similar biological pathways.

Interaction with CD1d and NKT Cells

A critical function of sulfatides is their role as lipid antigens presented by the MHC class I-like molecule, CD1d, to NKT cells.[9] This interaction can modulate immune responses in various contexts, including autoimmune diseases and cancer.[10][11] It is hypothesized that this compound can also be presented by CD1d and recognized by the T-cell receptors (TCRs) of NKT cells. The glycine modification may alter the binding affinity and the subsequent downstream signaling cascade.

G cluster_APC Antigen Presenting Cell (APC) cluster_NKT NKT Cell CD1d CD1d Antigen N-Glycine 3'-sulfo Galactosylsphingosine CD1d->Antigen TCR TCR Antigen->TCR Binding Signaling Downstream Signaling (Cytokine Release, Cytotoxicity) TCR->Signaling Activation

Figure 2: Proposed Signaling Pathway. A diagram illustrating the potential interaction of this compound with CD1d on an APC and the TCR of an NKT cell, leading to NKT cell activation.

Potential Therapeutic and Research Applications

Given the immunomodulatory roles of sulfatides, this compound could serve as a valuable tool for:

  • Probing NKT cell biology: Its unique structure may allow for the selective activation or inhibition of specific NKT cell subsets.

  • Developing immunotherapies: As a synthetic lipid antigen, it could be explored for its potential to modulate immune responses in cancer or autoimmune diseases.

  • Analytical standard: N-glycinated sphingolipids have been used as internal standards in mass spectrometry-based analyses of related endogenous lipids, such as in Fabry disease.

Conclusion

This compound is a synthetic glycosphingolipid with the potential to be a significant research tool in the fields of immunology and drug discovery. While specific experimental data for this compound remains limited, this guide provides a foundational understanding of its chemical nature and likely biological context based on the well-established roles of its parent compound, sulfatide. Further research is warranted to fully elucidate its synthesis, detailed physicochemical properties, and its precise interactions with the immune system. Such studies will undoubtedly contribute to a deeper understanding of glycosphingolipid-mediated immune regulation and may pave the way for novel therapeutic strategies.

References

An In-Depth Technical Guide to the Synthesis of Sulfatides and the Proposed Derivatization Pathway for N-Glycine 3'-sulfo Galactosylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of sulfatides (B1148509), a critical class of sulfoglycosphingolipids. While a dedicated biosynthetic pathway for N-Glycine 3'-sulfo Galactosylsphingosine is not documented in current literature, this guide outlines the established synthesis of its parent compounds and proposes a chemical pathway for its derivation. This document is intended to serve as a valuable resource for researchers in neuroscience, immunology, and drug development.

Introduction to Sulfatides

Sulfatides, or 3-O-sulfogalactosylceramides, are vital components of the myelin sheath in both the central and peripheral nervous systems.[1][2][3] They are also implicated in a variety of other biological processes, including protein trafficking, cell adhesion, immune responses, and viral infections.[1] An imbalance in sulfatide metabolism is associated with severe pathologies such as metachromatic leukodystrophy, Alzheimer's disease, and Parkinson's disease.[1][4] Understanding the synthesis pathway of these molecules is therefore crucial for developing therapeutic interventions for these conditions.

The Core Biosynthetic Pathway of Sulfatides

The synthesis of sulfatides is a two-step enzymatic process that primarily occurs in the endoplasmic reticulum and the Golgi apparatus.[1][5] The pathway begins with the formation of galactosylceramide (GalCer), which is subsequently sulfated to form sulfatide.

Step 1: Synthesis of Galactosylceramide (GalCer)

The initial step involves the transfer of a galactose moiety from UDP-galactose to a ceramide backbone. This reaction is catalyzed by the enzyme UDP-galactose:ceramide galactosyltransferase (CGT), also known as UGT8.[2][5]

  • Substrates: Ceramide and UDP-galactose

  • Enzyme: Ceramide Galactosyltransferase (CGT, EC 2.4.1.45), encoded by the UGT8 gene.[2]

  • Cellular Location: Endoplasmic Reticulum.[1][5]

The expression of CGT is a key regulatory point in the synthesis of sulfatides.[6]

Step 2: Sulfation of Galactosylceramide

Following its synthesis in the endoplasmic reticulum, GalCer is transported to the Golgi apparatus. Here, it undergoes sulfation at the 3'-hydroxyl group of the galactose residue. This reaction is catalyzed by the enzyme cerebroside sulfotransferase (CST), also known as GAL3ST1.[1][5] The sulfate (B86663) donor for this reaction is 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[1][5]

  • Substrate: Galactosylceramide (GalCer) and 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Enzyme: Cerebroside Sulfotransferase (CST, EC 2.8.2.11), encoded by the GAL3ST1 gene.[2]

  • Cellular Location: Golgi Apparatus.[1][5]

Mice lacking either CGT or CST are unable to produce sulfatides, confirming the essential role of these two enzymes in the pathway.[1]

Proposed Synthesis of this compound

This compound is a glycinated derivative of 3'-sulfo galactosylsphingosine (lyso-sulfatide).[7] A natural biosynthetic pathway for the direct addition of glycine (B1666218) to a sulfatide or its lyso- form has not been described. It is likely that this compound is synthesized chemically for research purposes.

The proposed synthetic route would involve the acylation of the free amino group of lyso-sulfatide with an activated form of glycine. Lyso-sulfatide can be generated from sulfatide through deacylation.

Hypothetical Chemical Synthesis Pathway
  • Deacylation of Sulfatide: The fatty acid chain is removed from the ceramide backbone of sulfatide to yield 3'-sulfo galactosylsphingosine (lyso-sulfatide).

  • Glycine Acylation: The free amino group of the sphingosine (B13886) base in lyso-sulfatide is then acylated using an activated form of glycine (e.g., N-hydroxysuccinimide ester of glycine) to form this compound.

Quantitative Data on Sulfatide Synthesis

While specific quantitative data for the synthesis of this compound is unavailable, studies on sulfatide metabolism provide insights into the regulation of the pathway.

Factor Effect on Sulfatide Synthesis Cell Type/Model Reference
Hydrocortisone (10⁻⁶ M)3- to 4-fold increase in H₂³⁵SO₄ incorporation and sulfotransferase activityMouse oligodendroglioma cells (G-26)[8]
Serum Removal~2-fold enhancement of H₂³⁵SO₄ incorporationMouse oligodendroglioma cells (G-26)[8]
Peroxisome proliferator-activated receptor α (PPARα) activationIncreased activity of cerebroside sulfotransferase (CST)Mouse liver[9]
Warfarin (Vitamin K antagonist)Impaired sulfatide synthesisAnimal model[1]
Vitamin K supplementationRestored sulfatide synthesisAnimal model[1]

Experimental Protocols

Detailed experimental protocols for the chemical synthesis of this compound are not publicly available. However, below are generalized protocols for assaying the key enzymes in the biological synthesis of sulfatides.

Assay for Ceramide Galactosyltransferase (CGT) Activity

This protocol is based on the incorporation of radiolabeled galactose into ceramide.

  • Prepare the enzyme source: Homogenize cells or tissues known to express CGT (e.g., oligodendrocytes, kidney cells) in a suitable buffer.

  • Set up the reaction mixture: In a microcentrifuge tube, combine the cell homogenate with a reaction buffer containing a known concentration of ceramide substrate and radiolabeled UDP-[¹⁴C]galactose.

  • Incubate: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction: Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipids: Separate the lipids using thin-layer chromatography (TLC).

  • Quantify: Scrape the spot corresponding to galactosylceramide from the TLC plate and quantify the radioactivity using a scintillation counter.

Assay for Cerebroside Sulfotransferase (CST) Activity

This protocol measures the transfer of a radiolabeled sulfate group to galactosylceramide.

  • Prepare the enzyme source: Prepare a cell or tissue homogenate from a source rich in CST (e.g., brain, kidney).

  • Set up the reaction mixture: Combine the homogenate with a reaction buffer containing galactosylceramide and radiolabeled 3'-phosphoadenosine-5'-phosphosulfate ([³⁵S]PAPS).

  • Incubate: Incubate the mixture at 37°C for a defined period.

  • Stop the reaction and extract lipids: As with the CGT assay, stop the reaction and extract the lipids using a chloroform/methanol mixture.

  • Separate and quantify: Separate the lipids by TLC, identify the sulfatide spot, and quantify the radioactivity.

Visualizing the Pathways

Biosynthesis of Sulfatide

Sulfatide_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide CGT Ceramide Galactosyltransferase (CGT/UGT8) Ceramide->CGT UDP_Gal UDP-galactose UDP_Gal->CGT GalCer_ER Galactosylceramide (GalCer) GalCer_Golgi Galactosylceramide (GalCer) GalCer_ER->GalCer_Golgi Transport CGT->GalCer_ER CST Cerebroside Sulfotransferase (CST/GAL3ST1) GalCer_Golgi->CST PAPS PAPS PAPS->CST Sulfatide Sulfatide (3'-sulfo Galactosylceramide) CST->Sulfatide NGlycine_Sulfatide_Synthesis Sulfatide Sulfatide LysoSulfatide Lyso-sulfatide (3'-sulfo Galactosylsphingosine) Sulfatide->LysoSulfatide Deacylation NGlycineSulfatide N-Glycine 3'-sulfo Galactosylsphingosine LysoSulfatide->NGlycineSulfatide Glycine Activated Glycine Glycine->NGlycineSulfatide Acylation

References

Introduction to N-Glycine 3'-sulfo Galactosylsphingosine and Lipid Rafts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive body of research underscores the critical role of sulfated glycosphingolipids in the organization and function of lipid rafts. While specific experimental data on N-Glycine 3'-sulfo Galactosylsphingosine is not available in the public domain, this technical guide synthesizes the extensive knowledge of its parent compounds, sulfatide (3-O-sulfogalactosylceramide) and lysosulfatide, to provide a detailed framework for understanding its likely interactions and functional implications within these specialized membrane microdomains.

Executive Summary

This compound is an N-glycinated lysosulfatide. As a member of the sulfatide family, it is predicted to be a key component of lipid rafts—dynamic, ordered membrane microdomains enriched in sphingolipids and cholesterol.[1][2][3][4] These rafts serve as platforms for cellular signaling, protein trafficking, and cell adhesion.[5][6][7][8][9] The structure of sulfatides (B1148509), with their saturated acyl chains and potential for hydrogen bonding, facilitates their partitioning into the liquid-ordered (lo) phase characteristic of rafts.[2][10] The addition of an N-Glycine moiety to the sphingosine (B13886) base introduces an additional charged and polar group, likely enhancing its hydrophilic interactions at the raft interface and potentially modulating its association with membrane proteins. This guide details the biophysical basis for this interaction, summarizes key quantitative findings from related molecules, outlines detailed experimental protocols for studying these phenomena, and illustrates the associated cellular signaling pathways.

1.1 this compound: Structure and Properties

This compound, also known as N-Glycinated lyso-sulfatide, is a derivative of a class of sulfoglycosphingolipids.[11][12][13][14] Its core structure consists of a sphingosine base, a galactose sugar with a sulfate (B86663) group at the 3'-position, and a glycine (B1666218) molecule attached to the amine of the sphingosine.

  • Core Structure : 3'-sulfo Galactosylsphingosine (lysosulfatide). Lysosulfatide is the deacylated form of sulfatide, a major glycosphingolipid in the myelin sheath of the nervous system.[15][16]

  • Key Modifications :

    • Sulfate Group : The negatively charged sulfate on the galactose headgroup is crucial for interactions with extracellular proteins and receptors.[10]

    • N-Glycine Group : The addition of glycine introduces both a carboxyl and an amino group at the sphingosine backbone, significantly altering the headgroup's size, charge, and hydrogen-bonding capacity.

1.2 Lipid Rafts: Composition and Function

Lipid rafts are small (10-200 nm), transient, and highly organized membrane microdomains.[9] They are enriched in cholesterol and sphingolipids, such as sphingomyelin (B164518) and glycosphingolipids (GSLs), which pack tightly together to form a liquid-ordered (lo) phase distinct from the surrounding liquid-disordered (ld) bulk membrane.[2][4] This unique environment allows rafts to function as critical signaling hubs by concentrating or excluding specific membrane proteins.[1][17][18][19] Key functions include:

  • Signal Transduction : Concentrating receptors and downstream signaling molecules to facilitate efficient pathway activation.[8][20]

  • Protein and Lipid Sorting : Acting as platforms for intracellular trafficking and sorting of specific proteins and lipids.[7][9]

  • Cell Adhesion : Mediating cell-cell and cell-matrix interactions through the clustering of adhesion molecules.[5][6]

Molecular Interaction with Lipid Rafts

The partitioning of sulfatides into lipid rafts is driven by their physicochemical properties. The long, saturated acyl chains of most sphingolipids allow for favorable van der Waals interactions with cholesterol, promoting the tight packing characteristic of the lo phase.[2][10] In the presence of sphingomyelin, sulfatides co-localize within the same cholesterol-rich phase, excluded from the phosphatidylcholine-enriched disordered phase.[10]

The N-Glycine modification is hypothesized to further influence this interaction:

  • Enhanced Interfacial Interactions : The glycine headgroup can participate in a complex network of hydrogen bonds with the headgroups of other lipids and with membrane proteins.

  • Modulation of Protein Binding : The modified headgroup may alter the binding specificity and affinity for raft-resident proteins, such as certain kinases, adhesion molecules (e.g., P-selectin, L-selectin), and neurofascin 155 (NF155).[5][7][21]

Role in Cellular Signaling

By localizing to lipid rafts, sulfatides play a crucial role in modulating a variety of signaling pathways. The presence of this compound within rafts would be expected to participate in and potentially modify these functions.

3.1 Modulation of Toll-Like Receptor 4 (TLR4) Signaling

Sulfatides have been shown to exert anti-inflammatory effects by altering the localization of TLR4 within lipid rafts.[22] Pre-treatment with sulfatide hinders the lipopolysaccharide (LPS)-induced translocation of TLR4 into raft microdomains, thereby diminishing downstream signaling cascades involving NF-κB and the production of reactive oxygen species (ROS).[22]

TLR4_Signaling_Modulation cluster_raft Lipid Raft cluster_cytoplasm Cytoplasm TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 TBK1 TBK1 IRAK4->TBK1 NFkB NF-κB Activation TBK1->NFkB ROS ROS Production TBK1->ROS LPS LPS LPS->TLR4 Activates Sulfatide N-Glycine Sulfogalactosylsphingosine Sulfatide->TLR4 Hinders Translocation into Raft

Caption: Modulation of TLR4 signaling by sulfatide interaction with lipid rafts.

3.2 Axon-Myelin Integrity and Paranodal Junctions

In the nervous system, sulfatides are essential for the stability of myelin and the proper formation of paranodal junctions between axons and glial cells.[7][21][23] They are involved in the recruitment and clustering of proteins like neurofascin 155 (NF155) into lipid rafts, which is a prerequisite for forming the stable glial-axon signaling complex.[7][21] A deficiency in sulfatides leads to disorganized myelin and compromised nerve function.[7][21]

Quantitative Analysis of Lipid Raft Interactions

Direct quantitative data for this compound is unavailable. However, studies on related lipids provide a baseline for the types of measurements crucial for characterizing these interactions.

Table 1: Quantitative Data on Lipid Raft Components and Interactions

Parameter Molecule(s) Cell/System Type Finding Reference
Enrichment in Rafts Sulfatide Myelin Constitutes ~4% of total myelin lipid content, enriched in raft domains. [10]
Protein Co-localization TLR4 Raw 264.7 cells Sulfatide treatment significantly decreased co-localization of TLR4 within lipid raft fractions. [22]
Cholesterol Dependence Raft Proteins Lens Fiber Cells 71 of 200 quantified proteins were strongly affected by cholesterol removal (MβCD treatment). [24]
Component Ratios GM1, Thy-1, Cholesterol Murine T cells CD8+ T cells exhibit higher levels of GM1, Thy-1, and total cholesterol compared to CD4+ T cells. [3]

| Binding Affinity | NF155 - Sulfatide | In vitro liposome (B1194612) assay | NF155 directly binds sulfatide-rich membranes with positive cooperativity. |[25] |

Experimental Methodologies

Studying the interaction of lipids like this compound with lipid rafts requires specialized biochemical and biophysical techniques.

5.1 Protocol: Isolation of Lipid Rafts by Sucrose (B13894) Gradient Ultracentrifugation (Detergent-Based)

This is a classic method based on the resistance of the ordered lipids in rafts to solubilization by non-ionic detergents at low temperatures.[26][27]

Materials:

  • Cells : 5–8 × 107 cultured cells.

  • Buffers :

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • Detergent Lysis (DL) Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 150 mM NaCl, with 1% Triton X-100 and protease/phosphatase inhibitors added just before use.[26][27]

    • Sucrose Solutions: 80%, 30%, and 5% (w/v) sucrose in a Tris-buffered saline solution.

Procedure:

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse cells in 1 mL of ice-cold DL buffer and incubate on ice for 30 minutes.[27]

  • Gradient Preparation : In a 12 mL ultracentrifuge tube, mix the 1 mL cell lysate with 1 mL of 80% sucrose to create a 40% sucrose layer at the bottom.[27]

  • Carefully overlay the 40% sucrose layer with 4 mL of 30% sucrose, followed by 4 mL of 5% sucrose.[27]

  • Ultracentrifugation : Centrifuge the gradient at ~175,000 x g for 18-20 hours at 4°C in a swing-out rotor.[27]

  • Fraction Collection : After centrifugation, lipid rafts will be visible as an opaque, cloudy band at the 5%/30% sucrose interface.[26] Carefully collect 1 mL fractions from the top to the bottom of the gradient.

  • Analysis : Analyze fractions for protein content (e.g., via Western blotting for raft markers like Flotillin or Caveolin-1) and lipid content (e.g., via mass spectrometry).

Raft_Isolation_Workflow A 1. Cell Culture (~8 x 10^7 cells) B 2. Lysis in Ice-Cold 1% Triton X-100 Buffer A->B C 3. Mix Lysate with 80% Sucrose to achieve a 40% final concentration B->C D 4. Prepare Discontinuous Gradient Layer 30% then 5% Sucrose C->D E 5. Ultracentrifugation (175,000 x g, 18h, 4°C) D->E F 6. Fractionation (Collect 1 mL fractions from top) E->F G Lipid Raft Fraction (Opaque band at 5%/30% interface) F->G H 7. Analysis (Western Blot, Mass Spec) G->H

Caption: Workflow for detergent-based isolation of lipid rafts.

5.2 Protocol: Detergent-Free Lipid Raft Isolation

To avoid potential artifacts from detergents, detergent-free methods are also widely used.[8][28] These methods rely on mechanical cell disruption and density gradient separation.

Materials:

  • Buffers :

    • Lysis Buffer: Isotonic buffer (e.g., 250 mM sucrose, 1 mM EDTA, 20 mM Tris-HCl, pH 7.6) with protease inhibitors.[29]

    • OptiPrep™ (60% iodixanol) solutions for gradient formation.[28][29]

Procedure:

  • Cell Lysis : Harvest and wash cells. Resuspend in lysis buffer and lyse by mechanical shearing (e.g., Dounce homogenization or sonication).[28][29]

  • Gradient Preparation : Mix the cell lysate with an OptiPrep™ solution to a final concentration of ~23% iodixanol.

  • Place the sample at the bottom of an ultracentrifuge tube and overlay with a continuous or discontinuous gradient of OptiPrep™ (e.g., 20% to 10%).[29]

  • Ultracentrifugation : Centrifuge at ~52,000 x g for 90 minutes at 4°C.[28][29]

  • Fraction Collection and Analysis : Collect fractions and analyze as described in the detergent-based method.

5.3 Protein-Lipid Interaction Assays

To study the direct interaction between a protein and this compound, several in vitro methods can be employed.

  • Protein-Liposome Association Assay : Liposomes are prepared with a defined lipid composition, including the lipid of interest. Recombinant protein is incubated with the liposomes, which are then pelleted by centrifugation. The amount of protein in the pellet (bound) versus the supernatant (unbound) is quantified by SDS-PAGE or Western blotting.[30]

  • Surface Plasmon Resonance (SPR) : A lipid monolayer or bilayer containing the lipid of interest is immobilized on a sensor chip. The binding of the protein flowed over the surface is measured in real-time, providing kinetic data (kon, koff) and binding affinity (KD).[30]

Conclusion and Future Directions

This compound, by virtue of its sulfatide structure, is poised to be an integral component of lipid rafts. Its unique N-Glycine modification likely imparts novel interactive properties, enhancing its role in the fine-tuning of signal transduction, cell adhesion, and membrane organization. While this guide provides a robust framework based on extensive research into parent sulfatides, direct experimental validation is necessary.

Future research should focus on:

  • Biophysical Studies : Investigating how the N-Glycine modification affects lipid packing, membrane fluidity, and phase separation in model membranes.

  • Proteomic Analysis : Using affinity-based probes to identify the specific binding partners of this compound within lipid rafts.

  • Functional Assays : Elucidating the precise impact of this lipid on key signaling pathways, such as those involving TLR4 and NF155, in cell-based models.

Such studies will be critical for fully understanding the biological significance of this specific glycosphingolipid and for leveraging this knowledge in the context of drug development and disease research, particularly in neurology and immunology.

References

Discovery and characterization of "N-Glycine 3'-sulfo Galactosylsphingosine"

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-Glycine 3'-sulfo Galactosylsphingosine, a synthetic derivative of the naturally occurring lysosphingolipid, 3'-sulfo Galactosylsphingosine. This document details its discovery as an analytical tool, its physicochemical characteristics, methods for its synthesis and analysis, and the biological context of its parent molecules.

Discovery and Rationale for Synthesis

This compound is not a naturally occurring molecule but a synthetic compound developed for analytical purposes. Its creation stems from the need for reliable internal standards in the quantitative analysis of lysosphingolipids by mass spectrometry.

The discovery and use of N-glycinated sphingolipids as internal standards were pioneered to overcome challenges associated with isotopically labeling complex lyso-glycosphingolipids. A 2012 study by Krüger et al. demonstrated that attaching a glycine (B1666218) molecule to the free amino group of a lysosphingolipid provides a distinct mass shift, creating an easily identifiable compound for mass spectrometry.[1] This synthetic analogue shares nearly identical physical and chemical properties—such as extraction efficiency, stability, and ionization response—with its native, unlabeled counterpart, making it an excellent internal standard for accurate quantification.[1]

Commercially, several N-glycinated lyso-glycosphingolipids are available as standards for research on lysosomal storage disorders like Gaucher and Fabry disease.[1] this compound fits within this class of molecules, designed as a tool for researchers studying sulfatide metabolism and related disorders.

Physicochemical Characterization

The primary characterization of this compound is centered on its chemical structure and mass spectrometric properties.

PropertyValue
Systematic Name 2-amino-N-(1-(((2R,3R,4S,5R,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-((sulfooxy)oxy)tetrahydro-2H-pyran-2-yl)oxy)methyl)-2-hydroxyheptadec-4-en-1-yl)acetamide
Common Synonyms N-Glycinated lyso-sulfatide, N-Glycine Sulfogalactosylsphingosine, N-Glycinated 3'-sulfo Galactosylsphingosine, N-Glycine Lyso 3'-sulfo Galactosylceramide
Molecular Formula C₂₆H₅₀N₂O₁₁S
Formula Weight 598.7 g/mol
Physical State Solid
Solubility Soluble in Chloroform:Methanol:Water (70:30:4) and Ethanol
Storage Temperature -20°C
Stability ≥ 4 years at -20°C

Table 1: Physicochemical properties of this compound.

Experimental Protocols

The experimental protocols relevant to this compound involve its synthesis and its use in quantitative mass spectrometry.

Synthesis of this compound

The synthesis of this molecule is a two-step process, starting from a sulfatide (3-O-sulfogalactosylceramide).

Step 1: Deacylation of Sulfatide to produce 3'-sulfo Galactosylsphingosine (Lyso-sulfatide) The foundational step is the removal of the N-fatty acyl chain from the parent sulfatide. This is typically achieved using the enzyme Sphingolipid Ceramide N-deacylase (SCDase), which specifically hydrolyzes the amide bond to yield the lyso-form.[2][3]

  • Enzyme: Sphingolipid Ceramide N-deacylase (SCDase)

  • Substrate: 3-O-sulfogalactosylceramide (Sulfatide)

  • Product: 3'-sulfo Galactosylsphingosine (Lyso-sulfatide)

  • Procedure: The enzymatic reaction is carried out in a suitable buffer system, followed by purification of the lyso-sulfatide product, often using chromatographic techniques.

Step 2: N-glycination of 3'-sulfo Galactosylsphingosine The purified lyso-sulfatide is then chemically conjugated with glycine.

  • Reactants: 3'-sulfo Galactosylsphingosine and an activated form of glycine (e.g., N-hydroxysuccinimide ester of glycine).

  • Reaction: The free amino group on the sphingosine (B13886) backbone of the lyso-sulfatide reacts with the activated glycine to form a stable amide bond.

  • Purification: The final product, this compound, is purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity for its use as a standard.

G cluster_0 Step 1: Deacylation cluster_1 Step 2: N-glycination Sulfatide Sulfatide (3-O-sulfogalactosylceramide) LysoSulfatide 3'-sulfo Galactosylsphingosine (Lyso-sulfatide) Sulfatide->LysoSulfatide SCDase Enzyme FinalProduct N-Glycine 3'-sulfo Galactosylsphingosine LysoSulfatide->FinalProduct ActivatedGlycine Activated Glycine ActivatedGlycine->FinalProduct Chemical Conjugation

Caption: Synthesis workflow for this compound.

Quantification of Native Lyso-sulfatide using LC-MS/MS

This compound is used as an internal standard for the quantification of endogenous 3'-sulfo Galactosylsphingosine in biological samples.

  • Sample Preparation: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent system (e.g., chloroform/methanol). A known amount of this compound is spiked into the sample prior to extraction.

  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically a reverse-phase C18 column, to separate the analyte from other lipids.[4]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the native 3'-sulfo Galactosylsphingosine and the N-glycinated internal standard.

  • Quantification: The peak area ratio of the native analyte to the internal standard is calculated and compared to a standard curve to determine the absolute concentration of the native lyso-sulfatide in the original sample.

G Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with known amount of This compound Sample->Spike Extraction Lipid Extraction Spike->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Tandem Mass Spectrometry (Detection) LC->MS Quant Quantification (Peak Area Ratio vs. Standard Curve) MS->Quant

Caption: Workflow for quantification using this compound.

Biological Context: Signaling Pathways of Parent Molecules

While this compound is a synthetic molecule not known to be involved in biological signaling, its parent compounds, sulfatides (B1148509) and lyso-sulfatides, are crucial components of the nervous system and are implicated in various cellular processes.

Sulfatide Biosynthesis and Degradation

Sulfatides are synthesized in the endoplasmic reticulum and Golgi apparatus and are major components of the myelin sheath.[5] Their degradation occurs in the lysosome. An imbalance in these pathways can lead to severe neurological diseases.

  • Synthesis: Ceramide is converted to galactosylceramide by the enzyme galactosyltransferase (CGT). Subsequently, cerebroside sulfotransferase (CST) sulfates galactosylceramide to form sulfatide.[5]

  • Degradation: In the lysosome, arylsulfatase A, with the help of the activator protein saposin B, removes the sulfate (B86663) group from sulfatide.[5] A deficiency in arylsulfatase A leads to the accumulation of sulfatides, causing the lysosomal storage disorder Metachromatic Leukodystrophy (MLD).[6]

G Ceramide Ceramide GalCer Galactosylceramide Ceramide->GalCer CGT Sulfatide Sulfatide GalCer->Sulfatide CST Lysosome Lysosomal Degradation Sulfatide->Lysosome Arylsulfatase A (Deficiency in MLD) Lysosome->GalCer

Caption: Simplified sulfatide metabolism pathway.

Role of Sulfatides in Myelin and Axon-Glia Interaction

Sulfatides are not merely structural lipids; they play active roles in myelin maintenance and axon-glia signaling. They are essential for the proper formation and stability of the paranodal junctions, which are critical for saltatory nerve conduction.[5] Sulfatides have also been identified as myelin-associated inhibitors of central nervous system axon outgrowth, a process that involves the RhoA signaling pathway.[7]

G Sulfatide Sulfatide in Myelin Paranode Paranodal Junction Stability Sulfatide->Paranode AxonOutgrowth Inhibition of Axon Outgrowth Sulfatide->AxonOutgrowth Conduction Saltatory Nerve Conduction Paranode->Conduction RhoA RhoA Signaling Pathway AxonOutgrowth->RhoA

Caption: Functional roles of sulfatide in the nervous system.

Conclusion

This compound is a key analytical tool born out of the necessity for accurate quantification in lipidomics. While it does not possess a known biological function itself, its existence facilitates the study of its parent molecule, lyso-sulfatide, and the broader field of sulfatide metabolism. Understanding its synthesis and application is crucial for researchers investigating the roles of sulfatides in health and in diseases such as Metachromatic Leukodystrophy, where the accumulation of these lipids has profound pathological consequences. This guide provides the foundational knowledge for professionals in drug development and neuroscience to effectively utilize this synthetic standard in their research endeavors.

References

The Pivotal Role of N-Glycine 3'-sulfo Galactosylsphingosine (Sulfatide) in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Glycine 3'-sulfo Galactosylsphingosine, more commonly known as sulfatide, is a sulfated galactosylceramide that stands as a critical lipid component of the central nervous system (CNS). Predominantly found in the myelin sheath, it is also present in other neural cell types, including oligodendrocytes, astrocytes, and neurons.[1][2] This technical guide provides a comprehensive overview of the core functions of sulfatide in the CNS, detailing its biosynthesis, degradation, and multifaceted roles in myelin maintenance, axo-glial interactions, and the modulation of neuroinflammation. Furthermore, this document presents quantitative data on sulfatide levels in various CNS regions and pathological states, outlines detailed experimental protocols for its analysis, and visualizes key signaling pathways through structured diagrams.

Introduction

Sulfatides (B1148509) are a class of sulfoglycosphingolipids synthesized in the endoplasmic reticulum and Golgi apparatus.[1] They are integral to the structural integrity and function of the myelin sheath, which facilitates rapid saltatory conduction of nerve impulses.[3] Beyond its structural role, sulfatide is an active participant in crucial cellular processes within the CNS, including the negative regulation of oligodendrocyte differentiation and the stabilization of the nodes of Ranvier.[1][4] Dysregulation of sulfatide metabolism is implicated in several severe neurological disorders, such as Metachromatic Leukodystrophy (MLD), Alzheimer's disease, Parkinson's disease, and Multiple Sclerosis (MS), highlighting its importance as a potential biomarker and therapeutic target.[3][5][6][7]

Quantitative Distribution of Sulfatides in the CNS

The concentration and composition of sulfatides, particularly species like C24:1, vary significantly across different regions of the CNS and are altered in pathological conditions. Myelin is exceptionally rich in sulfatides, where they can constitute up to 4-6% of the total lipid content.[2]

Condition Brain Region Change in Sulfatide Levels Key Findings Citation
Normal Brain Myelin4-6% of total myelin lipidsHigh concentration essential for myelin function.[2]
White MatterHigher than Gray MatterDominated by non-hydroxylated fatty acid sulfatides.[2]
Gray MatterLower than White MatterCharacterized by the presence of hydroxylated fatty acid sulfatides.[2]
Alzheimer's Disease (Preclinical) Multiple Brain RegionsSignificantly lowerDepletion is an early event in AD pathogenesis.[8][9]
Alzheimer's Disease (Mild) Gray MatterUp to 90% decreaseA substantial loss is observed even in early stages.[3]
White MatterUp to 58% decreaseSignificant depletion is characteristic of the disease.[5]
Parkinson's Disease Superior Frontal & Cerebellar Gray MatterElevated levelsSuggests dysregulation of sulfatide metabolism.[3]
Multiple Sclerosis Normal Appearing White MatterReduced levelsDepletion may precede demyelination.[10]
Remyelinated LesionsMarkedly reducedParticularly prominent reduction in long-chain fatty acid sulfatides.[6]
Metachromatic Leukodystrophy CNS and PNSAccumulationCaused by deficiency of the enzyme arylsulfatase A.[3]

Key Signaling and Metabolic Pathways

Biosynthesis and Degradation of Sulfatide

The metabolic pathway of sulfatide is a tightly regulated process involving several key enzymes. Its synthesis is initiated in the endoplasmic reticulum and completed in the Golgi apparatus, while its degradation occurs in the lysosomes.

cluster_synthesis Biosynthesis cluster_degradation Degradation Ceramide Ceramide Galactosylceramide Galactosylceramide (GalCer) Ceramide->Galactosylceramide + UDP-Galactose Endoplasmic_Reticulum Endoplasmic Reticulum Ceramide->Endoplasmic_Reticulum Sulfatide Sulfatide Galactosylceramide->Sulfatide + PAPS Golgi_Apparatus Golgi Apparatus Galactosylceramide->Golgi_Apparatus Lysosome Lysosome Galactosylceramide->Lysosome Sulfatide->Galactosylceramide - Sulfate Endoplasmic_Reticulum->Golgi_Apparatus Transport UDP_Galactose UDP-Galactose CGT Ceramide Galactosyltransferase (CGT) UDP_Galactose->CGT CGT->Ceramide PAPS PAPS CST Cerebroside Sulfotransferase (CST) PAPS->CST CST->Galactosylceramide ARSA Arylsulfatase A (ARSA) ARSA->Sulfatide SapB Saposin B SapB->Sulfatide

Caption: Biosynthesis and degradation pathway of sulfatide.

Regulation of Oligodendrocyte Differentiation

Sulfatide acts as a negative regulator of oligodendrocyte differentiation. Its interaction with extracellular matrix proteins like Tenascin-R can influence the maturation of oligodendrocyte progenitor cells (OPCs).

OPC Oligodendrocyte Progenitor Cell (OPC) Immature_Oligo Immature Oligodendrocyte OPC->Immature_Oligo Differentiation Mature_Oligo Mature Myelinating Oligodendrocyte Immature_Oligo->Mature_Oligo Maturation Sulfatide Sulfatide Sulfatide->Immature_Oligo Negative Regulation Tenascin_R Tenascin-R Tenascin_R->Immature_Oligo Promotes Adhesion & Differentiation Tenascin_R->Sulfatide Binds

Caption: Sulfatide-mediated regulation of oligodendrocyte differentiation.

Axon-Glia Interaction and Myelin Maintenance

Sulfatide is crucial for the stability of the nodes of Ranvier and the proper functioning of the axo-glial junction. It interacts with extracellular matrix components like laminin (B1169045) and myelin-associated proteins to maintain the integrity of the myelin sheath.

cluster_Myelin Myelin Sheath cluster_Axon Axon Sulfatide Sulfatide Myelin_Proteins Myelin Proteins (e.g., MBP, PLP) Sulfatide->Myelin_Proteins Stabilizes Axonal_Membrane Axonal Membrane Sulfatide->Axonal_Membrane Axo-Glial Adhesion ECM Extracellular Matrix (ECM) Laminin Laminin ECM->Laminin Laminin->Sulfatide Binds Integrin Integrin Signaling Laminin->Integrin Activates Src_Kinase c-Src Kinase Activation Integrin->Src_Kinase

Caption: Role of sulfatide in axon-glia interaction.

Neuroinflammation Signaling

Sulfatide can act as an endogenous stimulator of neuroinflammation by activating microglia and astrocytes. This process is particularly relevant in demyelinating diseases where sulfatide is released from damaged myelin.

Released_Sulfatide Released Sulfatide (from damaged myelin) Microglia Microglia Released_Sulfatide->Microglia Astrocyte Astrocyte Released_Sulfatide->Astrocyte Activation Activation Microglia->Activation Astrocyte->Activation Inflammatory_Mediators Release of Inflammatory Mediators (Cytokines, Chemokines) Activation->Inflammatory_Mediators Neuroinflammation Neuroinflammation Inflammatory_Mediators->Neuroinflammation

Caption: Sulfatide-mediated neuroinflammation.

Experimental Protocols

Sulfatide Extraction from Brain Tissue

This protocol outlines a standard method for the extraction of total lipids, including sulfatides, from brain tissue.

  • Homogenization: Homogenize a known weight of brain tissue in a chloroform/methanol mixture (2:1, v/v) to a final dilution of 20-fold the tissue volume.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge at low speed to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

  • Washing: Wash the organic phase with a mixture of chloroform/methanol/0.9% NaCl (3:48:47, v/v/v) to remove non-lipid contaminants.

  • Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Storage: Resuspend the dried lipid extract in a known volume of chloroform/methanol (2:1, v/v) and store at -20°C.

Thin-Layer Chromatography (TLC) for Sulfatide Analysis

TLC is a widely used method for the separation and qualitative or semi-quantitative analysis of sulfatides.

  • Plate Preparation: Use pre-coated silica (B1680970) gel 60 TLC plates. Activate the plates by heating at 110°C for 30 minutes before use.

  • Spotting: Apply the lipid extract to the TLC plate as a small spot or a narrow band on the origin line, approximately 1.5 cm from the bottom edge.

  • Development: Place the TLC plate in a developing chamber containing a solvent system such as chloroform/methanol/water (65:25:4, v/v/v). Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate by capillary action until it is approximately 1 cm from the top.

  • Visualization: After development, remove the plate and dry it. Visualize the lipid spots by staining with a suitable reagent, such as primuline (B81338) spray followed by visualization under UV light, or by charring with a sulfuric acid solution and heating. Sulfatides will appear as distinct spots.

  • Quantification (Semi-quantitative): The intensity of the sulfatide spot can be quantified using densitometry and compared to known standards run on the same plate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sulfatide Quantification

LC-MS/MS provides a highly sensitive and specific method for the absolute quantification of different sulfatide species.

  • Sample Preparation: Extract lipids from the brain tissue as described in section 4.1. Add an internal standard (e.g., a non-endogenous sulfatide species) to the sample before extraction for accurate quantification.

  • Chromatographic Separation: Separate the lipid extract using a reverse-phase liquid chromatography system. A C18 column is commonly used with a gradient elution of solvents such as methanol, acetonitrile, and water containing modifiers like formic acid and ammonium (B1175870) formate.

  • Mass Spectrometric Detection: Analyze the eluent from the LC system using a tandem mass spectrometer operating in negative ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each sulfatide species and the internal standard.

  • Quantification: Generate a calibration curve using known concentrations of sulfatide standards. Quantify the amount of each sulfatide species in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Conclusion

This compound (sulfatide) is a lipid of paramount importance for the structural and functional integrity of the central nervous system. Its roles extend from being a major building block of myelin to a dynamic signaling molecule involved in cell differentiation and immune responses. The quantitative changes in sulfatide levels observed in various neurological diseases underscore its potential as a diagnostic and prognostic biomarker. The experimental protocols detailed herein provide a foundation for researchers to accurately quantify and study the roles of sulfatide in health and disease. Further elucidation of the complex signaling pathways involving sulfatide will undoubtedly open new avenues for the development of therapeutic interventions for a range of debilitating neurological disorders.

References

Methodological & Application

Application Notes and Protocols for N-Glycine 3'-sulfo Galactosylsphingosine as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes by mass spectrometry is paramount in various fields, including clinical diagnostics, biomarker discovery, and drug development. The use of a stable, reliable internal standard is critical to correct for variations in sample preparation, injection volume, and instrument response.[1] N-Glycine 3'-sulfo Galactosylsphingosine, a glycinated form of lyso-sulfatide, serves as an excellent internal standard for the quantification of sulfatides (B1148509) and related lipids.[2][3] Its structure closely mimics that of the endogenous analytes, ensuring similar behavior during extraction and ionization, thereby leading to more accurate and reproducible results.[2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of sulfatides in biological matrices. These methods are particularly relevant for research in lysosomal storage disorders such as Metachromatic Leukodystrophy (MLD), where the accumulation of sulfatides is a key pathological feature.[4][5][6]

Principle of the Method

This method utilizes the principle of stable isotope dilution mass spectrometry, where a known concentration of an internal standard that is chemically and physically similar to the analyte of interest is added to the sample at the beginning of the workflow.[1] By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, compensating for potential sample loss during preparation and variations in instrument performance.

The general workflow for this application is as follows:

Mass_Spectrometry_Workflow Sample Biological Sample (e.g., Plasma, CSF, DBS) Spike Spike with N-Glycine 3'-sulfo Galactosylsphingosine (IS) Sample->Spike Extraction Lipid Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) Spike->Extraction LC_Separation LC Separation (e.g., HILIC or Reversed-Phase) Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for quantitative analysis using an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Reference standards for sulfatide species of interest

  • LC-MS grade methanol, acetonitrile, water, and isopropanol

  • Formic acid and ammonium (B1175870) acetate

  • Biological matrix (e.g., plasma, cerebrospinal fluid (CSF), dried blood spots (DBS))

  • Artificial CSF for calibration standards in CSF analysis[6]

  • Standard laboratory equipment (pipettes, centrifuges, vials, etc.)

Preparation of Stock and Working Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the stock solution with methanol. The final concentration should be optimized based on the expected analyte concentration in the samples.

  • Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions for each sulfatide species of interest in methanol.

  • Analyte Working Solution Mix (10 µg/mL): Combine the individual analyte stock solutions and dilute with methanol.

Sample Preparation

The following protocol is a general guideline and may require optimization for different biological matrices.

For Plasma or CSF:

  • To 50 µL of plasma or CSF in a microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL).

  • Add 200 µL of cold methanol, vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

For Dried Blood Spots (DBS): [7]

  • Punch a 3-mm disc from the DBS into a well of a 96-well plate.

  • Add 30 µL of water and incubate for 2 hours with shaking.[7]

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of methanol, mix thoroughly, and centrifuge.[7]

  • Transfer 200 µL of the supernatant for LC-MS/MS analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are suggested starting parameters and should be optimized for the specific instrument and sulfatide species.

Liquid Chromatography (LC) Parameters:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar lipids like sulfatides.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium acetate

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Sulfatides typically produce a common fragment ion at m/z 96.9, corresponding to [HSO4]⁻.[8] The precursor ion will be the [M-H]⁻ of the specific sulfatide species. The MRM transition for the internal standard should also be determined.

Data Presentation

Table 1: Example MRM Transitions for Sulfatide Species and Internal Standard
CompoundPrecursor Ion (m/z)Product Ion (m/z)
C16:0 Sulfatide790.696.9
C18:0 Sulfatide818.696.9
C24:1 Sulfatide888.796.9
This compound (IS) To be determinedTo be determined

Note: The exact m/z for the internal standard needs to be determined based on its chemical formula (C26H50N2O11S) and the ionization mode.

Table 2: Hypothetical Quantitative Performance Data
ParameterResult
Linear Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-assay Precision (%CV) < 10%
Inter-assay Precision (%CV) < 15%
Recovery 85 - 110%
Matrix Effect < 15%

Signaling Pathways and Logical Relationships

While this compound is an analytical tool and not directly involved in a signaling pathway, its use is integral to studying pathways affected by sulfatide accumulation. For instance, in MLD, the deficiency of the enzyme Arylsulfatase A leads to the buildup of sulfatides, which are components of the myelin sheath in the nervous system.[4] This accumulation is cytotoxic and leads to demyelination.

The logical relationship for the quantification process can be visualized as follows:

Quantification_Logic cluster_0 Sample Analysis cluster_1 Calibration Analyte_Response Analyte Peak Area Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response Internal Standard Peak Area IS_Response->Ratio Final_Concentration Calculated Analyte Concentration in Sample Ratio->Final_Concentration Interpolate from Calibration Curve Known_Concentrations Known Analyte Concentrations Calibration_Curve Calibration Curve Known_Concentrations->Calibration_Curve Calibration_Ratios Corresponding Peak Area Ratios Calibration_Ratios->Calibration_Curve Calibration_Curve->Final_Concentration

Caption: Logic of quantification using an internal standard.

Conclusion

This compound is a highly suitable internal standard for the LC-MS/MS-based quantification of sulfatides in complex biological matrices. Its chemical similarity to the target analytes ensures reliable correction for experimental variability, leading to high-quality, reproducible data. The protocols and data presented here provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for applications in basic research, clinical diagnostics, and therapeutic monitoring.

References

Application Notes and Protocols for LC-MS/MS Quantification of N-Glycine 3'-sulfo Galactosylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Glycine 3'-sulfo Galactosylsphingosine is a modified sulfatide, a class of glycosphingolipids that play significant roles in the nervous system. Accurate quantification of such modified sulfatides (B1148509) is crucial for understanding their physiological and pathological roles, particularly in the context of lysosomal storage disorders and other neurological diseases. This document provides a detailed protocol for the sensitive and specific quantification of this compound in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is optimized for the extraction of polar lipids from plasma.

Materials:

  • Human plasma

  • This compound analytical standard

  • Deuterated sulfatide internal standard (e.g., C18:0-D3-sulfatide)

  • 1-Butanol (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Ammonium (B1175870) formate

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of the internal standard (IS), C18:0-D3-sulfatide, in methanol at a concentration of 1 µg/mL.

  • Prepare an extraction solvent of 1-butanol/methanol (1:1 v/v) containing 5 mM ammonium formate.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 10 µL of the internal standard stock solution to the plasma sample.

  • Add 500 µL of the 1-butanol/methanol extraction solvent to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Acetonitrile: 5% Water with 10 mM Ammonium Formate).

  • Vortex briefly and transfer to an LC autosampler vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • A UHPLC system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate

  • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    Time (min) % B
    0.0 5
    5.0 40
    5.1 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)597.796.9504025
This compound (Qualifier)597.7540.7504020
C18:0-D3-sulfatide (Internal Standard)810.696.9504025

Data Presentation

Table 1: MRM Transitions for Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
This compound597.796.9Quantifier
This compound597.7540.7Qualifier
C18:0-D3-sulfatide (IS)810.696.9Internal Standard
Table 2: Calibration Curve and Linearity

A calibration curve should be prepared using the this compound analytical standard in a surrogate matrix (e.g., stripped plasma or artificial plasma).

Concentration (ng/mL)Analyte/IS Peak Area Ratio
1Example Value
5Example Value
10Example Value
50Example Value
100Example Value
500Example Value
1000Example Value
Linearity (R²) >0.99
Table 3: Precision and Accuracy

Quality control (QC) samples at low, medium, and high concentrations should be analyzed to determine the precision and accuracy of the method.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low10<15<1585-115
Medium100<15<1585-115
High800<15<1585-115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (C18:0-D3-sulfatide) plasma->add_is extraction Liquid-Liquid Extraction (1-Butanol/Methanol) add_is->extraction centrifuge Centrifugation (14,000 x g, 10 min) extraction->centrifuge drydown Evaporation to Dryness centrifuge->drydown reconstitute Reconstitution in Mobile Phase drydown->reconstitute injection HILIC-LC Separation reconstitute->injection ms_detection Tandem MS Detection (Negative Ion Mode) injection->ms_detection quantification Quantification using MRM Transitions ms_detection->quantification

Caption: Experimental workflow for the quantification of this compound.

fragmentation_pathway cluster_fragments Product Ions precursor Precursor Ion [M-H]- m/z 597.7 fragment1 Sulfate Fragment [HSO4]- m/z 96.9 precursor->fragment1 Collision-Induced Dissociation (CID) fragment2 Glycine Loss Fragment [M-H-C2H3NO]- m/z 540.7 precursor->fragment2 CID

Caption: Proposed fragmentation pathway for this compound.

Application Notes and Protocols for the Extraction of N-Glycine 3'-sulfo Galactosylsphingosine from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Glycine 3'-sulfo Galactosylsphingosine is a glycinated derivative of 3'-sulfo galactosylsphingosine (lyso-sulfatide). Sulfatides (B1148509) are a class of sulfoglycosphingolipids abundant in the myelin sheath of the central and peripheral nervous systems.[1][2][3] They play crucial roles in myelin formation and maintenance, cell adhesion, and signaling pathways.[1][2] Altered levels of sulfatides have been implicated in various neurological disorders, including metachromatic leukodystrophy, Alzheimer's disease, and Parkinson's disease.[2][4]

Given the structural similarity to sulfatide, it is hypothesized that this compound may have unique biological activities and could serve as a potential biomarker. This document provides detailed protocols for the extraction, purification, and quantification of this novel sphingolipid from brain tissue, based on established methodologies for related compounds.

Data Presentation: Quantitative Levels of Sulfatides in Brain Tissue

While quantitative data for this compound in brain tissue is not currently available, the following table summarizes reported concentrations of the parent compound, sulfatide, in various brain regions and conditions. This information can serve as a valuable reference for estimating potential yields and for comparison during method development.

Brain Region/ConditionSpeciesSulfatide ConcentrationReference
Human Cerebrospinal Fluid (CSF) - Healthy ControlHuman<50 nmol/L[5]
Human Cerebrospinal Fluid (CSF) - Metachromatic LeukodystrophyHuman200 to 2300 nmol/L[5]
Dried Blood Spots (DBS) - Healthy ControlHuman~0.215 µg/mL (total sulfatides)[6]
Dried Blood Spots (DBS) - Early-onset MLDHumanUp to 23.2-fold higher than controls[6]
Dried Urine Spots (DUS) - Healthy ControlHuman~0.058 µg/mL (total sulfatides)[6]
Dried Urine Spots (DUS) - Early-onset MLDHumanUp to 164-fold higher than controls[6]

Experimental Protocols

Protocol 1: Total Lipid Extraction from Brain Tissue (Adapted Folch Method)

This protocol describes a robust method for the extraction of total lipids, including glycosphingolipids, from brain tissue.[1][3][7]

Materials:

  • Brain tissue (fresh or frozen)

  • Chloroform (B151607)

  • Methanol (B129727)

  • 0.9% NaCl solution

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 1 gram of brain tissue.

    • Add the tissue to a homogenizer with 20 volumes of a 2:1 (v/v) chloroform:methanol mixture (e.g., 20 mL for 1 g of tissue).[3][7]

    • Homogenize thoroughly until a uniform suspension is achieved.

  • Agitation and Filtration/Centrifugation:

    • Transfer the homogenate to a sealed container and agitate on an orbital shaker for 15-20 minutes at room temperature.[3]

    • To remove solid debris, either filter the homogenate through a funnel with filter paper or centrifuge at a low speed (e.g., 2000 rpm for 10 minutes) and collect the supernatant.[3]

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase (e.g., 4 mL for 20 mL of extract).[3]

    • Vortex the mixture for a few seconds to ensure thorough mixing.

    • Centrifuge at low speed (e.g., 2000 rpm for 5-10 minutes) to facilitate the separation of the two phases.[3]

  • Lipid Recovery:

    • The mixture will separate into a lower chloroform phase (containing the lipids) and an upper aqueous methanol phase.

    • Carefully aspirate and discard the upper phase.

    • To remove any remaining non-lipid contaminants, wash the interface with a small volume of a 1:1 (v/v) methanol:water mixture without disturbing the lower phase.

    • Collect the lower chloroform phase containing the total lipid extract.

  • Drying and Storage:

    • Evaporate the chloroform from the lipid extract using a rotary evaporator or a gentle stream of nitrogen.

    • The dried lipid extract can be stored under an inert gas (e.g., argon or nitrogen) at -20°C or -80°C for further analysis.

Protocol 2: Purification of Sulfated Glycosphingolipids using Solid-Phase Extraction (SPE)

This protocol is designed to enrich for acidic lipids, including sulfatides and potentially this compound, from the total lipid extract using aminopropyl-bonded silica (B1680970) cartridges.[8][9]

Materials:

  • Dried total lipid extract from Protocol 1

  • Aminopropyl SPE cartridges

  • Hexane

  • Chloroform

  • Isopropanol

  • Methanol

  • Di-isopropyl ether

  • Acetic acid

  • Ammonium (B1175870) acetate

Procedure:

  • Sample Preparation:

    • Re-dissolve the dried lipid extract in a small volume of chloroform.

  • Cartridge Conditioning:

    • Condition the aminopropyl SPE cartridge by sequentially passing the following solvents:

      • 3 mL of hexane

      • 3 mL of chloroform

  • Sample Loading:

    • Load the re-dissolved lipid extract onto the conditioned SPE cartridge.

  • Elution of Different Lipid Classes:

    • Fraction 1 (Neutral Lipids): Elute with 5 mL of chloroform:isopropanol (2:1, v/v). This fraction will contain cholesterol and other neutral lipids.

    • Fraction 2 (Free Fatty Acids): Elute with 5 mL of di-isopropyl ether containing 2% acetic acid.

    • Fraction 3 (Acidic Lipids - including Sulfatides): Elute with 5 mL of methanol. This fraction is expected to contain sulfatides and this compound.

    • Fraction 4 (More Polar Lipids): Elute with 5 mL of chloroform:methanol (1:1, v/v) containing 0.1 M ammonium acetate. This fraction will contain more polar lipids like phospholipids.

  • Drying and Storage:

    • Collect the desired fraction (Fraction 3) and evaporate the solvent under a stream of nitrogen.

    • Store the dried, enriched fraction at -20°C or -80°C.

Protocol 3: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the quantification of this compound using LC-MS/MS, a highly sensitive and specific analytical technique.[2][4][10][11]

Materials and Instrumentation:

  • Purified lipid fraction from Protocol 2

  • Appropriate internal standard (e.g., a non-endogenous, stable isotope-labeled sulfatide)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C8 or C18 reversed-phase LC column

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate

Procedure:

  • Sample Preparation:

    • Re-dissolve the dried lipid fraction in a suitable solvent (e.g., chloroform:methanol, 1:1, v/v).

    • Add a known amount of the internal standard.

  • LC Separation:

    • Inject the sample onto the LC system.

    • Use a gradient elution to separate the different lipid species. A typical gradient might start at 60-70% Mobile Phase B and increase to 100% B over several minutes to elute the lipids.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • For quantification, use Multiple Reaction Monitoring (MRM).

    • Proposed MRM Transition for this compound:

      • Precursor Ion (Q1): The [M-H]⁻ of this compound. The exact mass will depend on the fatty acid chain length of the sphingosine (B13886) base.

      • Product Ion (Q3): A common fragment ion for sulfated lipids is [HSO₄]⁻ at m/z 96.9.[10] Additional product ions corresponding to the loss of the glycine (B1666218) and sulfate (B86663) moieties should be investigated for specificity.

  • Quantification:

    • Generate a calibration curve using a synthetic standard of this compound, if available.

    • Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

Proposed Experimental Workflow

G cluster_extraction Lipid Extraction cluster_purification Purification cluster_analysis Analysis tissue Brain Tissue homogenize Homogenization (Chloroform:Methanol 2:1) tissue->homogenize phase_sep Phase Separation (add 0.9% NaCl) homogenize->phase_sep total_lipids Total Lipid Extract phase_sep->total_lipids spe Solid-Phase Extraction (Aminopropyl Cartridge) total_lipids->spe fractionation Fractionation spe->fractionation enriched_fraction Enriched Acidic Lipid Fraction fractionation->enriched_fraction lcms LC-MS/MS Analysis enriched_fraction->lcms quantification Quantification lcms->quantification

Caption: Proposed workflow for the extraction and analysis of this compound.

Sulfatide Metabolism Pathway

G cluster_synthesis Synthesis Pathway (ER & Golgi) cluster_degradation Degradation Pathway (Lysosome) cluster_modification Proposed N-Glycination ceramide Ceramide galcer Galactosylceramide (GalCer) ceramide->galcer CGT (UDP-galactose:ceramide galactosyltransferase) sulfatide Sulfatide galcer->sulfatide CST (Cerebroside sulfotransferase) sulfatide_lys Sulfatide sulfatide->sulfatide_lys Transport to Lysosome lyso_sulfatide Lyso-sulfatide (3'-sulfo Galactosylsphingosine) sulfatide->lyso_sulfatide Deacylation (Enzyme Unknown) galcer_lys Galactosylceramide sulfatide_lys->galcer_lys ASA (Arylsulfatase A) + Saposin B n_glycine_sulfatide N-Glycine 3'-sulfo Galactosylsphingosine lyso_sulfatide->n_glycine_sulfatide N-Glycination (Enzyme Unknown)

References

Analysis of N-Glycine 3'-sulfo Galactosylsphingosine in Cerebrospinal Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Glycine 3'-sulfo Galactosylsphingosine, also known as N-Glycinated lyso-sulfatide, is a derivative of lyso-sulfatide (sulfogalactosylsphingosine). Lyso-sulfatide is the deacylated form of sulfatide, a major glycosphingolipid of the myelin sheath. The accumulation of sulfatides (B1148509) and consequently lyso-sulfatide in the central and peripheral nervous systems is a hallmark of Metachromatic Leukodystrophy (MLD), a rare and devastating lysosomal storage disorder caused by a deficiency of the enzyme arylsulfatase A (ASA). Elevated levels of lyso-sulfatide in cerebrospinal fluid (CSF) are being investigated as a key biomarker for MLD diagnosis, disease progression, and monitoring therapeutic response.[1][2][3][4][5]

While the role of lyso-sulfatide in MLD is increasingly studied, the significance of its N-glycinated form in CSF is a novel area of research. N-glycinated sphingolipids have been synthesized for use as internal standards in mass spectrometry due to their similar physicochemical properties to their non-glycinated counterparts.[1] This suggests that analytical methods developed for lyso-sulfatide may be adaptable for the detection and quantification of this compound.

These application notes provide a comprehensive overview and a detailed protocol for the analysis of this compound in human CSF. Given the limited direct research on this specific molecule in CSF, the provided protocol is adapted from established methods for lyso-sulfatide quantification and should be considered a foundational methodology for further development and validation.

Application and Utility

The quantification of this compound in CSF may have significant applications in:

  • Biomarker Discovery: Investigating its potential as a novel or complementary biomarker for MLD and other neurological disorders affecting myelin.

  • Pharmacodynamic Assessments: Monitoring the biochemical response to novel therapeutics targeting sphingolipid metabolism.

  • Disease Pathogenesis Research: Elucidating the metabolic pathways leading to the formation of N-glycinated sphingolipids and their role in neurodegenerative processes.

Quantitative Data Summary

Currently, there is no published quantitative data specifically for this compound in CSF. However, data for the closely related compound, lyso-sulfatide, provides a valuable reference. The following table summarizes the concentrations of lyso-sulfatide found in the CSF of healthy individuals and patients with Metachromatic Leukodystrophy (MLD).

AnalyteSubject GroupNMean Concentration (ng/mL)Concentration Range (ng/mL)Reference
Lyso-sulfatideMLD Patients21Not explicitly stated, but significantly higher than controls-[1][2][3]
Lyso-sulfatideHealthy Controls60Not explicitly stated, but significantly lower than MLD patients-[1][2][3]
Lyso-sulfatideMLD Patients21-0.02 - 1.00 (Assay linear range)[2]
Lyso-sulfatideHealthy Controls60-0.02 - 1.00 (Assay linear range)[2]

Experimental Protocols

This section details a proposed experimental protocol for the quantification of this compound in CSF using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is adapted from validated methods for lyso-sulfatide analysis.[1][2][3]

Materials and Reagents
  • This compound analytical standard (Cayman Chemical or equivalent)

  • This compound stable isotope-labeled internal standard (IS) (custom synthesis or commercial provider)

  • Artificial Cerebrospinal Fluid (aCSF)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (LC-MS grade)

  • 96-well protein precipitation plates

  • LC vials

Sample Preparation
  • Thawing: Thaw CSF samples on ice to maintain sample integrity.

  • Internal Standard Spiking: Add an appropriate amount of the this compound stable isotope-labeled internal standard to each CSF sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: Add three volumes of cold methanol (containing the internal standard) to one volume of CSF sample in a 96-well protein precipitation plate.

  • Vortexing: Mix thoroughly by vortexing for 5 minutes.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or LC vials.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 50% Methanol in water with 0.1% formic acid).

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol/Acetonitrile (1:1, v/v)
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 2 min, return to 30% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL

MS/MS Parameters (Example - to be optimized for this compound):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Multiple Reaction Monitoring (MRM) Transitions To be determined by infusing the analytical standard. The precursor ion will be [M+H]+. Product ions will likely result from fragmentation of the glycosidic bond and the sphingoid backbone.
Collision Energy To be optimized for each transition
Declustering Potential To be optimized
Data Analysis and Quantification
  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Quantify the concentration of this compound in the CSF samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis in CSF cluster_sample_prep Sample Preparation cluster_analysis Analysis CSF_Sample CSF Sample Add_IS Add Internal Standard CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation (Cold Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Drying Drying (Nitrogen) Supernatant_Transfer->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for CSF sample preparation and analysis.

Hypothetical Signaling Pathway

The biosynthesis and degradation of this compound are not well-established. The following diagram illustrates the known pathway for sulfatide metabolism and proposes a hypothetical step for the formation of the N-glycinated form.

G Hypothetical Metabolic Pathway of this compound Ceramide Ceramide Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide CGT Sulfatide Sulfatide Galactosylceramide->Sulfatide CST Sulfatide->Galactosylceramide ASA Lyso_Sulfatide Lyso-sulfatide (3'-sulfo Galactosylsphingosine) Sulfatide->Lyso_Sulfatide Deacylase (hypothetical) N_Glycine_Lyso_Sulfatide N-Glycine 3'-sulfo Galactosylsphingosine Lyso_Sulfatide->N_Glycine_Lyso_Sulfatide Glycine Transferase (hypothetical)

Caption: Sulfatide metabolism with a hypothetical glycinatio step.

References

Application Notes: Detection of Sulfatide Metabolites in Dried Blood Spots for Metachromatic Leukodystrophy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metachromatic Leukodystrophy (MLD) is an autosomal recessive lysosomal storage disorder characterized by a deficiency of the enzyme Arylsulfatase A (ARSA).[1][2][3] This enzymatic defect leads to the accumulation of sulfated glycosphingolipids, primarily 3-O-sulfogalactosylceramide (sulfatide), within the lysosomes of various cells.[4][5] The toxic buildup of these lipids, particularly in the myelin-producing cells of the central and peripheral nervous systems, results in progressive demyelination and severe neurological deterioration.[1][2]

Key biomarkers for MLD include sulfatides (B1148509) and their deacylated form, lysosulfatide (B1235030) (3'-sulfo-Galactosylsphingosine).[6][7][8] Lysosulfatide is considered a cytotoxic metabolite that plays a significant role in the pathophysiology of MLD.[8][9] This application note details a robust method for the quantitative analysis of MLD-related biomarkers, such as N-Glycine 3'-sulfo Galactosylsphingosine (a glycinated form of lysosulfatide), from dried blood spots (DBS) using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The use of DBS offers a minimally invasive, stable, and easily transportable sample matrix, making it highly suitable for newborn screening and patient monitoring.[7]

Principle of the Method

This method relies on the sensitive and specific detection of sulfatide metabolites by LC-MS/MS. Analytes are first extracted from a small punch of a dried blood spot using an organic solvent mixture containing isotopically labeled internal standards. The extract is then clarified and injected into an LC system for chromatographic separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of each analyte is determined by comparing the ratio of its peak area to that of its corresponding internal standard against a calibration curve.

Metabolic Pathway Context

In individuals with MLD, the deficiency of Arylsulfatase A disrupts the normal catabolism of sulfatides. Sulfatides, which are synthesized from galactosylceramide, would typically be degraded within the lysosome. Due to the ARSA enzyme block, sulfatides accumulate. An alternative metabolic route involves the deacylation of sulfatide, leading to the formation and subsequent accumulation of the cytotoxic lysosulfatide.

MLD_Pathway cluster_synthesis Biosynthesis cluster_lysosome Lysosomal Degradation Cer Ceramide GalCer Galactosylceramide (GalCer) Cer->GalCer Galactosyltransferase Sulfatide Sulfatide GalCer->Sulfatide Gal3st1 Lysosulfatide Lysosulfatide (3'-sulfo Galactosylsphingosine) Sulfatide->Lysosulfatide Deacylation (Alternative Pathway) ARSA Arylsulfatase A (ARSA) Sulfatide->ARSA ARSA_Deficient Arylsulfatide A (ARSA) Sulfatide->ARSA_Deficient Accumulation Accumulation & Cytotoxicity Lysosulfatide->Accumulation N_Glycine N-Glycine 3'-sulfo Galactosylsphingosine Lysosulfatide->N_Glycine Glycination Degradation Degradation Products ARSA->Degradation Normal Pathway ARSA_Deficient->Block Deficient in MLD N_Glycine->Accumulation

Caption: Simplified metabolic pathway of sulfatides in Metachromatic Leukodystrophy (MLD).

Experimental Protocol

This protocol outlines the procedure for the extraction and analysis of sulfatide metabolites from DBS samples.

Materials and Reagents
  • Dried Blood Spot (DBS) cards (Whatman 903 or equivalent)

  • This compound analytical standard (Cayman Chemical or equivalent)[10]

  • Lysosulfatide analytical standard

  • Isotopically labeled internal standards (e.g., Lysosulfatide-d5)

  • LC-MS grade Methanol, Acetonitrile, and Water

  • Formic Acid

  • 96-well microtiter plates

  • DBS puncher (3.2 mm) and cutting mat

Sample Preparation and Extraction
  • Using a 3.2 mm puncher, punch one disc from the center of a dried blood spot into a well of a 96-well plate. Also prepare blank filter paper spots (for blanks) and spots spiked with known concentrations of analytes (for calibration curve and quality controls).

  • To each well, add 100 µL of extraction solution (e.g., Methanol:Acetonitrile:Water 80:15:5, v/v/v) containing the appropriate concentration of internal standards.

  • Seal the plate and incubate at 45°C for 20-30 minutes with agitation.

  • Centrifuge the plate to pellet the filter paper debris.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Dilute the supernatant with water (e.g., 1:1) containing 0.1% formic acid to ensure compatibility with the mobile phase.[11]

Workflow Start DBS Sample Collection Punch Punch 3.2 mm Disc Start->Punch Extract Add Extraction Solvent + Internal Standards Punch->Extract Incubate Incubate with Agitation Extract->Incubate Centrifuge Centrifuge Incubate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Analyze LC-MS/MS Analysis Transfer->Analyze Data Data Processing & Quantification Analyze->Data

Caption: General experimental workflow for DBS analysis of sulfatide metabolites.
LC-MS/MS Conditions

  • LC System: UPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol

  • Flow Rate: 0.4 - 0.6 mL/min

  • Injection Volume: 5 - 15 µL

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection: Multiple Reaction Monitoring (MRM)

Data and Results

The performance of the assay should be validated by assessing linearity, precision, accuracy, and the limit of quantification (LOQ). The following tables provide example data for method validation and typical concentration ranges observed in MLD patients versus healthy controls.

Method Validation Parameters
ParameterThis compoundLysosulfatide
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) ~0.5 - 2.0 nmol/L~0.5 - 2.0 nmol/L
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Recovery) 90 - 110%90 - 110%
Table 1: Representative method validation parameters for the LC-MS/MS assay.
Quantitative Results in Clinical Samples
AnalyteHealthy Controls (nmol/L in blood)MLD Patients (nmol/L in blood)
Lysosulfatide < 5.050 - 1,200
Total Sulfatides 100 - 5001,000 - 10,000+
Table 2: Typical concentration ranges of sulfatide biomarkers in DBS samples. Note: Values are illustrative and should be established by each laboratory. N-Glycinated forms are expected to show a similar trend of accumulation in MLD patients.

Discussion and Conclusion

The accumulation of lysosulfatide in tissues from patients with MLD is a key pathological feature of the disease.[7][8] The analysis of this and related molecules like this compound in dried blood spots provides a powerful tool for early diagnosis, which is critical as treatments like hematopoietic stem cell transplantation (HSCT) are most effective when administered pre-symptomatically.[12]

The described LC-MS/MS method offers high sensitivity and specificity for the quantification of these biomarkers. The use of a simple extraction protocol from DBS makes this assay amenable to high-throughput applications, including newborn screening programs. While sulfatide analysis in urine has also been shown to be effective, DBS offers logistical advantages for large-scale screening.[7] It is crucial for each laboratory to validate the method and establish its own reference ranges to distinguish affected individuals from healthy controls and individuals with pseudo-deficiency of the ARSA enzyme.[12][13] This application note provides a comprehensive framework for the implementation of a reliable and robust assay for MLD biomarker detection in a clinical or research setting.

References

Application Notes and Protocols: N-Glycine 3'-sulfo Galactosylsphingosine in Neuronal Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Glycine 3'-sulfo Galactosylsphingosine is a unique glycosphingolipid, combining the structural features of a sulfatide with a glycine (B1666218) conjugate. Sulfatides, or 3-O-sulfogalactosylceramides, are integral components of myelin and are also found in neurons and astrocytes[1][2]. Their accumulation is associated with neurodegenerative conditions like metachromatic leukodystrophy[1][3]. The aglycone of sulfatide, galactosylsphingosine (psychosine), is known to be neurotoxic[4]. Conversely, glycine acts as a primary inhibitory neurotransmitter in the central nervous system and also functions as a co-agonist at NMDA receptors[5][6].

The conjugation of glycine to a sulfatide-like backbone presents a novel molecule with the potential for unique interactions within the neuronal environment. These application notes provide a framework for researchers to investigate the effects of this compound on neuronal cell culture models, offering protocols for initial characterization of its biological activity.

Potential Applications in Neuronal Cell Culture Models

  • Investigation of Neurotoxicity and Neuroprotection: Based on the known toxicity of psychosine, initial studies should assess the cytotoxic potential of this compound. Conversely, the presence of the glycine moiety might confer neuroprotective properties against excitotoxicity or other insults.

  • Modulation of Neurite Outgrowth and Synaptogenesis: Sulfatides are involved in cell adhesion and myelin-axon interactions, processes crucial for neurite extension and synapse formation[7]. This compound could be investigated for its role in influencing neuronal morphology and connectivity.

  • Elucidation of Novel Signaling Pathways: The unique structure of this molecule suggests it may interact with specific cell surface receptors or intracellular targets, thereby activating or inhibiting novel signaling cascades relevant to neuronal function and disease.

  • Development of Disease Models: In the context of diseases involving sulfatide metabolism or glycinergic signaling, this compound could be used to probe disease mechanisms in vitro.

Data Presentation: Expected Quantitative Outcomes

The following tables are examples of how to structure quantitative data obtained from the experimental protocols outlined below.

Table 1: Effect of this compound on Neuronal Viability

Concentration (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
0 (Control)100 ± 5.25.1 ± 1.3
198.1 ± 4.86.2 ± 1.5
1085.3 ± 6.118.4 ± 2.2
5062.5 ± 7.345.7 ± 3.8
10041.2 ± 5.978.9 ± 4.5

Table 2: Quantification of Neurite Outgrowth in Response to this compound

TreatmentAverage Neurite Length (µm)Number of Primary Neurites per NeuronPercentage of Neurite-Bearing Cells
Control150.2 ± 12.53.1 ± 0.485.6 ± 4.7
This compound (10 µM)125.8 ± 10.92.8 ± 0.378.2 ± 5.1
Positive Control (e.g., NGF)210.5 ± 15.14.2 ± 0.592.3 ± 3.9

Table 3: Changes in Intracellular Calcium Levels Following Treatment

TreatmentBaseline [Ca2+]i (nM)Peak [Ca2+]i (nM) after Glutamate (B1630785) Stimulation
Control102 ± 8589 ± 45
This compound (10 µM)115 ± 10450 ± 38
This compound (50 µM)148 ± 12312 ± 29

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture Application

Lipids like this compound are often insoluble in aqueous media. Proper preparation is critical for consistent experimental results.

Materials:

Method 1: DMSO Stock Solution

  • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • For experiments, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration should be kept below 0.1% to minimize solvent toxicity.

Method 2: Lipid Vesicle Preparation [5][8][9]

  • Dissolve this compound in chloroform in a glass vial.

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS or serum-free culture medium by vortexing for several minutes.

  • Sonicate the suspension in a bath sonicator until the solution is clear to form small unilamellar vesicles.

  • The vesicle suspension can now be added to the cell cultures.

Protocol 2: Neuronal Cell Viability Assay

This protocol uses the MTT assay to assess cell viability by measuring mitochondrial activity.[10]

Materials:

  • Primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y)

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Plate neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated controls and a vehicle control (medium with DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified incubator.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Neurite Outgrowth Assay[11][12][13]

This protocol describes the quantification of neurite outgrowth using immunocytochemistry.

Materials:

  • Primary cortical or hippocampal neurons

  • Poly-D-lysine coated coverslips or plates

  • This compound

  • Positive control (e.g., Nerve Growth Factor - NGF)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.25% Triton X-100 in PBS)

  • Blocking solution (5% Bovine Serum Albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope and image analysis software

Procedure:

  • Plate neurons on coated coverslips at a low density to allow for clear visualization of individual neurites.

  • After allowing the cells to attach, treat them with this compound, a positive control, or vehicle for 48-72 hours.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking solution for 1 hour.

  • Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Protocol 4: Intracellular Calcium Imaging[14][15][16]

This protocol uses a calcium-sensitive dye to measure changes in intracellular calcium concentration.

Materials:

  • Cultured neurons on glass-bottom dishes

  • Fura-2 AM or Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence imaging system with a perfusion setup

Procedure:

  • Prepare a loading solution of Fura-2 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Acquire baseline fluorescence images. For Fura-2, alternate excitation at 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at 488 nm and measure emission at ~520 nm.

  • Apply this compound via the perfusion system and record changes in fluorescence.

  • As a positive control, apply a known stimulant such as glutamate or high potassium solution to induce calcium influx.

  • Calculate the ratio of fluorescence intensities (for Fura-2) or the change in fluorescence relative to baseline (for Fluo-4) to determine changes in intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows for investigating the effects of this compound.

G Hypothetical Signaling Pathways of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol NGS N-Glycine 3'-sulfo Galactosylsphingosine Receptor Unknown Receptor/ Lipid Raft Interaction NGS->Receptor Binds GlyR Glycine Receptor NGS->GlyR Modulates NMDAR NMDA Receptor NGS->NMDAR Co-agonist? PKC Protein Kinase C Receptor->PKC Activates/ Inhibits Ca Ca2+ Influx GlyR->Ca Modulates NMDAR->Ca Induces CREB CREB PKC->CREB Phosphorylates Apoptosis Apoptosis Pathway PKC->Apoptosis Regulates Ca->CREB Activates Cytoskeleton Cytoskeletal Rearrangement Ca->Cytoskeleton Gene_Expression Gene Expression (Survival/Plasticity) CREB->Gene_Expression Regulates Neurite_Outgrowth Neurite Outgrowth Cytoskeleton->Neurite_Outgrowth Impacts

Caption: Hypothetical signaling pathways modulated by the compound.

G Experimental Workflow for Assessing Neuroactivity cluster_prep Preparation cluster_assays Primary Assays cluster_secondary Secondary/Mechanistic Assays cluster_analysis Data Analysis & Interpretation Prep_Lipid Prepare N-Glycine 3'-sulfo Galactosylsphingosine (DMSO stock or vesicles) Viability Cell Viability Assay (MTT, LDH) Prep_Lipid->Viability Neurite Neurite Outgrowth Assay (Immunocytochemistry) Prep_Lipid->Neurite Culture_Cells Culture Neuronal Cells (Primary or Cell Line) Culture_Cells->Viability Culture_Cells->Neurite Calcium Calcium Imaging (Fura-2/Fluo-4) Viability->Calcium If not cytotoxic Analysis Quantitative Analysis (Statistics) Viability->Analysis Neurite->Calcium If morphologically active Neurite->Analysis Western Western Blot (Signaling Proteins) Calcium->Western Calcium->Analysis Western->Analysis Conclusion Conclusion on Neuroactivity Analysis->Conclusion

Caption: Workflow for assessing neuroactivity.

Conclusion

This compound represents a novel molecular entity for neurobiological research. The protocols and frameworks provided here offer a starting point for the systematic investigation of its effects on neuronal cells. Given the dual nature of its constituent components, it is plausible that this compound could exhibit complex, dose-dependent effects on neuronal viability, morphology, and signaling. Careful and thorough investigation using the outlined methodologies will be crucial in elucidating its potential role in neuronal function and its implications for neurological disorders.

References

Application Notes and Protocols for Studying Sulfatide Metabolism using N-Glycine 3'-sulfo Galactosylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509) are a class of sulfated galactosylceramides that are abundant in the myelin sheath of the central and peripheral nervous systems. The proper metabolism of sulfatides is crucial for maintaining the integrity and function of myelin.[1] Dysregulation of sulfatide metabolism is implicated in several neurological disorders, most notably Metachromatic Leukodystrophy (MLD), an autosomal recessive lysosomal storage disease caused by a deficiency of the enzyme arylsulfatase A (ASA).[1] This deficiency leads to the accumulation of sulfatides, resulting in progressive demyelination and severe neurological symptoms.[1]

The study of sulfatide metabolism is therefore critical for understanding the pathophysiology of MLD and for the development of therapeutic interventions. N-Glycine 3'-sulfo Galactosylsphingosine is a valuable tool for researchers in this field. As a glycinated form of lyso-sulfatide, it serves as an excellent internal standard for the accurate quantification of sulfatides and related metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to endogenous sulfatides ensures comparable extraction efficiency and ionization response, while the glycine (B1666218) modification allows for its distinct detection.

Application: Internal Standard for LC-MS/MS Quantification of Sulfatides

This compound is primarily utilized as an internal standard in LC-MS/MS-based methods for the precise and accurate quantification of various sulfatide species in biological matrices such as cerebrospinal fluid (CSF), dried blood spots (DBS), and urine.[2][3][4][5] The use of a stable isotope-labeled or chemically modified internal standard is essential to correct for variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data.

Principle

In this application, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. The sample is then subjected to extraction, chromatographic separation, and mass spectrometric detection. By comparing the peak area of the endogenous sulfatide species to that of the this compound internal standard, the concentration of the endogenous sulfatides can be accurately determined.

Quantitative Data Summary

The following tables summarize the concentrations of various sulfatide species measured in different biological matrices from MLD patients and healthy controls, as determined by LC-MS/MS methods. These data highlight the significant accumulation of sulfatides in MLD.

Table 1: Sulfatide Concentrations in Dried Blood Spots (DBS) [3]

Sulfatide SpeciesMLD Patients (Late Infantile) (μg/mL)Healthy Controls (μg/mL)Fold Change
C16:00.25 ± 0.110.03 ± 0.018.3
C18:00.18 ± 0.080.02 ± 0.019.0
C20:00.11 ± 0.050.01 ± 0.0011.0
C22:00.35 ± 0.150.04 ± 0.018.8
C24:10.48 ± 0.210.06 ± 0.028.0
C24:00.29 ± 0.130.03 ± 0.019.7
Total Sulfatides 2.03 ± 0.89 0.21 ± 0.07 9.7

Table 2: Sulfatide Concentrations in Cerebrospinal Fluid (CSF) [2][4][5]

Sulfatide SpeciesMLD Patients (ng/mL)Healthy Controls (ng/mL)Fold Change
C16:015.2 ± 8.11.1 ± 0.513.8
C18:012.5 ± 6.70.9 ± 0.413.9
C20:08.3 ± 4.40.6 ± 0.313.8
C22:028.1 ± 15.02.0 ± 0.914.1
C24:140.2 ± 21.42.9 ± 1.313.9
C24:020.1 ± 10.71.4 ± 0.614.4
Total Sulfatides 161.5 ± 86.1 11.5 ± 5.1 14.0

Table 3: Lysosulfatide (B1235030) Concentrations in CSF [2][4][5]

AnalyteMLD Patients (ng/mL)Healthy Controls (ng/mL)Fold Change
Lysosulfatide0.45 ± 0.24< 0.02> 22.5

Experimental Protocols

Protocol 1: Quantification of Sulfatides in Dried Blood Spots (DBS) by LC-MS/MS

This protocol is adapted from Spacil et al., Clinical Chemistry, 2016.[3]

1. Materials and Reagents:

  • This compound (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Acetonitrile (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • 96-well plates

  • DBS punches

2. Sample Preparation:

  • Punch a 3-mm disk from the DBS into a well of a 96-well plate.

  • Add 30 µL of water to each well and incubate for 2 hours at 37°C with shaking.

  • Add 10 µL of the internal standard working solution (containing a known concentration of this compound in methanol) to each well.

  • Add 300 µL of methanol to each well.

  • Pipette the mixture up and down 10 times to ensure thorough mixing and extraction.

  • Centrifuge the plate at 2000 x g for 5 minutes.

  • Transfer 200 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water/acetonitrile (50:50) with 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (80:20) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the different sulfatide species.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each sulfatide species and for the this compound internal standard.

Protocol 2: Quantification of Sulfatides and Lysosulfatide in Cerebrospinal Fluid (CSF) by LC-MS/MS

This protocol is adapted from R.D. et al., Bioanalysis, 2020.[2][4][5]

1. Materials and Reagents:

  • This compound (Internal Standard for sulfatides)

  • N-acetyl-psychosine (or another suitable internal standard for lysosulfatide)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Artificial CSF (for calibration standards)

2. Sample Preparation:

  • To 50 µL of CSF sample, add 10 µL of the internal standard working solution containing known concentrations of this compound and the lysosulfatide internal standard.

  • Add 200 µL of methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • LC System: UHPLC system.

  • Column: A C8 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A (for sulfatides): 20 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B (for sulfatides): 20 mM ammonium formate with 0.1% formic acid in acetonitrile/methanol (50:50).

  • Mobile Phase A (for lysosulfatide): 0.1% formic acid in water.

  • Mobile Phase B (for lysosulfatide): 0.1% formic acid in acetonitrile.

  • Gradient: Separate gradients are optimized for sulfatide and lysosulfatide analysis.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operated in negative ion mode.

  • Detection: MRM mode, monitoring specific transitions for each analyte and internal standard.

Visualizations

Sulfatide Metabolism Pathway

Sulfatide_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT CGT Ceramide Galactosyltransferase GalCer_golgi Galactosylceramide (GalCer) GalCer->GalCer_golgi Sulfatide_syn Sulfatide Sulfatide_lys Sulfatide Sulfatide_syn->Sulfatide_lys Transport to Lysosome GalCer_golgi->Sulfatide_syn CST CST Cerebroside Sulfotransferase GalCer_lys Galactosylceramide (GalCer) Sulfatide_lys->GalCer_lys ASA (deficient in MLD) ASA Arylsulfatase A Ceramide_lys Ceramide GalCer_lys->Ceramide_lys GALC GALC Galactosylceramidase

Caption: Overview of the sulfatide biosynthesis and degradation pathway.

Experimental Workflow for Sulfatide Quantification

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Biological Sample (CSF, DBS, etc.) Spike Spike with Internal Standard (N-Glycine 3'-sulfo Galactosylsphingosine) Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evap Evaporation & Reconstitution Extract->Evap LC LC Separation (C8 or C18 column) Evap->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Concentration Report Quant->Report

Caption: General workflow for sulfatide quantification using LC-MS/MS.

References

Troubleshooting & Optimization

Technical Support Center: N-Glycine 3'-sulfo Galactosylsphingosine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of N-Glycine 3'-sulfo Galactosylsphingosine and related sulfated sphingolipids.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to quantify?

A1: this compound, also known as N-Glycinated lyso-sulfatide, is a sulfated glycosphingolipid.[1] These lipids are crucial components of cell membranes and are particularly abundant in the myelin sheath of the nervous system.[2] Accurate quantification is vital as alterations in sulfatide levels are linked to various physiological and pathological processes, including nerve conduction, cell adhesion, platelet aggregation, and inflammation.[3][4] Dysregulation of sulfatide metabolism has been implicated in neurological disorders like multiple sclerosis and Alzheimer's disease, as well as in cancer and immune responses.[2]

Q2: What is the most common analytical method for quantifying this compound?

A2: The most prevalent and robust method for the quantification of this compound and other sulfatides (B1148509) is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6] This technique offers high sensitivity and specificity, allowing for the detection and quantification of low-abundance lipid species in complex biological matrices.[5]

Q3: Why is an internal standard crucial for accurate quantification?

A3: The use of a suitable internal standard is critical to control for variability during sample preparation (e.g., extraction efficiency) and to compensate for matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer. An ideal internal standard would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar sulfatide with a different fatty acid chain length can be used.

Q4: What are the main challenges in quantifying this compound?

A4: The primary challenges include:

  • Low physiological abundance: This requires highly sensitive analytical methods.

  • Extraction efficiency: Being amphipathic, their recovery from biological samples can be variable.

  • Chemical stability: The sulfate (B86663) group can be labile under certain conditions.

  • Isomeric species: Distinguishing between different sulfatide species with the same mass can be difficult.

  • Matrix effects: Components of the biological sample can interfere with ionization in the mass spectrometer.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS quantification of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal Intensity Inefficient extractionOptimize the lipid extraction protocol. A modified Folch extraction using chloroform, methanol, and water is a common starting point. Ensure complete phase separation and careful collection of the lipid-containing layer.
Poor ionizationWork in negative ion mode for sulfatide analysis, as the sulfate group readily forms a negative ion. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperature).
Analyte degradationAvoid repeated freeze-thaw cycles of samples. Process samples on ice and store extracts at -80°C.
Poor Peak Shape (Tailing or Fronting) Column overloadDilute the sample or inject a smaller volume.
Inappropriate mobile phaseEnsure the mobile phase pH is compatible with the analyte and column. For reversed-phase chromatography, a gradient of acetonitrile/isopropanol in an aqueous buffer (e.g., ammonium (B1175870) formate) is often used.
Column contaminationFlush the column with a strong solvent wash. If the problem persists, replace the guard column or the analytical column.
Inconsistent Retention Times Unstable column temperatureUse a column oven to maintain a consistent temperature.
Inconsistent mobile phase compositionPrepare fresh mobile phases daily and ensure proper mixing if using a multi-component mobile phase.
Air bubbles in the systemPurge the LC pumps to remove any trapped air bubbles.
High Background Noise Contaminated solvents or reagentsUse high-purity, LC-MS grade solvents and reagents.
Carryover from previous injectionsImplement a thorough needle wash protocol between samples. Inject a blank solvent run to check for carryover.
Dirty ion sourceClean the mass spectrometer's ion source according to the manufacturer's instructions.
Poor Reproducibility Inconsistent sample preparationEnsure precise and consistent handling of all samples and standards throughout the extraction and preparation process. Use of an automated liquid handler can improve reproducibility.
Variable instrument performanceRun quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance.

III. Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum
  • Sample Preparation: Thaw plasma or serum samples on ice.

  • Internal Standard Addition: Add an appropriate amount of a sulfatide internal standard to each sample.

  • Solvent Addition: Add 3 volumes of ice-cold chloroform:methanol (2:1, v/v) to 1 volume of the sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the lipids, followed by a re-equilibration step.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) is ideal for quantification.

    • MRM Transitions: The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound. The product ion is often the sulfate fragment at m/z 96.9. Specific transitions for different sulfatide species should be optimized.

    • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the specific instrument.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways involving sulfatides.

Sulfatide_PSelectin_Pathway cluster_platelet Platelet Platelet_Activation Platelet Activation PSelectin_Expression P-Selectin Expression on Platelet Surface Platelet_Activation->PSelectin_Expression Positive Feedback GPIIb_IIIa_Activation GPIIb/IIIa Activation Platelet_Activation->GPIIb_IIIa_Activation PSelectin_Expression->Platelet_Activation leads to Platelet_Aggregation Platelet Aggregation GPIIb_IIIa_Activation->Platelet_Aggregation Sulfatide Sulfatide Sulfatide->PSelectin_Expression binds to Sulfatide_TLR4_Pathway cluster_cell_membrane Cell Membrane Lipid_Raft Lipid Raft Signaling_Cascade Downstream Inflammatory Signaling Lipid_Raft->Signaling_Cascade initiates TLR4 TLR4 TLR4->Lipid_Raft translocates to Sulfatide Sulfatide Sulfatide->Lipid_Raft hinders TLR4 localization in LPS LPS LPS->TLR4 activates Sulfatide_Leukotriene_Pathway cluster_cell Leukocyte Arachidonic_Acid Arachidonic Acid Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes converts to Five_LOX 5-Lipoxygenase (5-LO) Nuclear_Envelope Nuclear Envelope Five_LOX->Nuclear_Envelope moves to Nuclear_Envelope->Arachidonic_Acid acts on Sulfatide Sulfatide Sulfatide->Five_LOX directly inhibits Sulfatide->Nuclear_Envelope impedes 5-LO translocation to Cell_Stimulus Cellular Stimulus Cell_Stimulus->Five_LOX activates translocation of Quantification_Workflow Sample_Collection 1. Biological Sample (Plasma, Tissue, etc.) Extraction 2. Lipid Extraction (e.g., Folch Method) Sample_Collection->Extraction LC_Separation 3. LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection 4. MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis Results 6. Concentration of N-Glycine 3'-sulfo Galactosylsphingosine Data_Analysis->Results

References

Optimizing collision energy for "N-Glycine 3'-sulfo Galactosylsphingosine" fragmentation in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tandem mass spectrometry (MS/MS) to analyze complex glycosphingolipids, with a specific focus on optimizing collision energy for the fragmentation of molecules like "N-Glycine 3'-sulfo Galactosylsphingosine".

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its analysis important?

This compound is a modified sulfatide, a type of acidic glycosphingolipid. Sulfatides (B1148509) are crucial components of cell membranes and are particularly abundant in the nervous system.[1] Their analysis is vital in neuroscience and drug development as alterations in their levels are associated with various neurological disorders. The "N-Glycine" modification suggests an N-acylation with a glycine (B1666218) residue, which can influence the molecule's biological activity and requires specific MS/MS approaches for characterization.

Q2: What are the primary challenges in analyzing this modified sulfatide by MS/MS?

The main challenges include:

  • Structural Complexity: The molecule has multiple components (sphingosine base, fatty acyl chain with a glycine modification, galactose, and a sulfate (B86663) group) that can fragment in various ways.

  • Labile Sulfate Group: The sulfate group is prone to neutral loss, which can dominate the spectrum if the collision energy is not optimized, masking other structurally informative fragments.[2]

  • Novel Fragmentation Pathways: The N-Glycine modification introduces new fragmentation pathways that may not be present in standard sulfatide spectra.

  • Ion Suppression: The presence of the acidic sulfate group can lead to ion suppression effects, impacting sensitivity.[2]

Q3: What are the expected characteristic fragment ions for this compound in negative ion mode MS/MS?

In negative ion mode, the deprotonated molecule [M-H]⁻ is the precursor ion. Key expected fragment ions include:

  • Neutral loss of SO₃ (80 Da): A characteristic loss for sulfated lipids.[3]

  • Ions related to the Galactose-Sulfate moiety: Fragments around m/z 259 (galactose sulfate) and m/z 97 (HSO₄⁻) are indicative of the sulfated sugar.[4]

  • Fragments from the Ceramide Backbone: Ions corresponding to the sphingosine (B13886) base and the N-acyl glycine chain provide information on the lipid core.

  • Cleavage of the Glycine Moiety: Expect fragments corresponding to the loss of the glycine residue or its fragments.

Q4: Why is optimizing collision energy so critical for this analysis?

Collision energy directly influences the type and abundance of fragment ions generated.

  • Too Low Energy: Insufficient fragmentation will result in a spectrum dominated by the precursor ion, providing little structural information.

  • Too High Energy: Excessive fragmentation can lead to the complete shattering of the molecule into small, non-specific fragments, and the dominant neutral loss of the sulfate group, obscuring key structural details.

  • Optimal Energy: A carefully optimized collision energy will produce a balanced spectrum with a good representation of fragments from all parts of the molecule, enabling comprehensive structural elucidation.

Q5: What is the difference between fixed, ramped, and stepped collision energy?

  • Fixed Collision Energy: A single collision energy value is applied to all precursor ions. This is simple but may not be optimal for a wide range of compounds or for eliciting different types of fragments.

  • Ramped Collision Energy: The collision energy is varied across a predefined range during the fragmentation of a single precursor ion population. This can be effective in producing a wider variety of fragments.

  • Stepped Collision Energy: Two or more discrete collision energy levels are applied sequentially to the same precursor ion, and the resulting fragment ions are combined into a single spectrum. This is particularly useful for complex molecules like glycosphingolipids, where a lower energy step can reveal information about the labile glycan and sulfate moieties, while a higher energy step can fragment the more stable ceramide backbone.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Fragment Ions Insufficient collision energy.Gradually increase the collision energy in small increments (e.g., 2-5 eV or 5-10 NCE units) and monitor the fragmentation pattern.
In-source fragmentation.Optimize source conditions (e.g., cone voltage, capillary temperature) to minimize fragmentation before the collision cell.[2]
Spectrum Dominated by Precursor Ion Collision energy is too low.Refer to the solution for "Weak or No Fragment Ions".
Spectrum Dominated by Neutral Loss of SO₃ (80 Da) Collision energy is too high for the labile sulfate group.Lower the collision energy. Consider using a stepped or ramped collision energy approach. A lower energy step will favor the fragmentation of other bonds before the complete loss of the sulfate group.
Poor Sequence Information for the N-Glycine Acyl Chain Insufficient energy to fragment the amide bond.Use a higher collision energy step in a stepped collision energy experiment to induce fragmentation of the ceramide backbone and the N-acyl chain.
Inconsistent Fragmentation Patterns Between Runs Fluctuations in instrument parameters.Ensure the mass spectrometer is properly calibrated and tuned. Check for stability of the collision gas pressure.
Sample matrix effects.Implement appropriate sample clean-up procedures to remove interfering matrix components. Use an internal standard to normalize for variations.
Difficulty in Identifying Fragments from the Glycine Moiety The fragmentation pathway is not well characterized.Perform high-resolution MS/MS to obtain accurate mass measurements of fragment ions. Compare the observed fragments with theoretical fragmentation patterns of N-acyl amino acids.

Experimental Protocol: Collision Energy Optimization

This protocol outlines a general procedure for optimizing collision energy for the analysis of this compound using a hybrid quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

1. Sample Preparation and Infusion:

  • Prepare a standard solution of the purified this compound at a concentration of 1-10 µg/mL in a suitable solvent (e.g., methanol/chloroform 2:1 with 1 mM ammonium (B1175870) acetate).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min) to ensure a stable ion signal.

2. Initial MS Scan:

  • Acquire a full MS scan in negative ion mode to identify the [M-H]⁻ precursor ion of this compound.

  • Confirm the m/z of the precursor ion and its isotopic pattern.

3. Collision Energy Ramping Experiment:

  • Set up a product ion scan experiment, selecting the [M-H]⁻ ion as the precursor.

  • Perform a collision energy ramp experiment. The range will depend on the instrument type.

    • For Q-TOF instruments: Start with a broad range, for example, from 10 eV to 100 eV.

    • For Orbitrap instruments (HCD): Use a normalized collision energy (NCE) range, for example, from 15 to 60.

  • Acquire data across the entire ramp. The instrument software will typically generate a breakdown curve showing the intensity of the precursor and fragment ions as a function of collision energy.

  • Analyze the breakdown curve to identify the energy at which the precursor ion intensity is reduced by approximately 50% and where the key structurally informative fragment ions (e.g., loss of SO₃, galactose-sulfate fragments, ceramide backbone fragments) are most abundant.

4. Stepped Collision Energy Optimization (Recommended):

  • Based on the ramping experiment, design a stepped collision energy method.

  • Low Energy Step: Choose a collision energy that efficiently generates fragments from the labile sulfate and galactose moieties without excessive neutral loss of SO₃. This will likely be in the lower end of the optimal range identified in the ramp experiment.

  • High Energy Step: Select a higher collision energy that promotes fragmentation of the more stable ceramide backbone and the N-Glycine acyl chain. This will likely be in the upper end of the optimal range.

  • Experiment with different ratios of low to high energy and the duration of each step to achieve a balanced spectrum containing a rich set of fragment ions. For example, you might start with a 50:50 split of the collision cell energy.

5. Data Analysis and Refinement:

  • Acquire MS/MS spectra using the optimized stepped collision energy method.

  • Identify the key fragment ions and confirm their structural relevance.

  • If necessary, further refine the collision energy values in smaller increments to maximize the intensity of specific fragments of interest.

Quantitative Data Summary

The optimal collision energy is highly instrument-dependent. The following table provides estimated starting ranges for different mass spectrometer types based on typical values for sulfatides and other complex lipids. These values should be used as a starting point for optimization and may require significant adjustment for this compound.

Mass Spectrometer Type Collision Energy Type Low Energy Range (for Glycan/Sulfate) High Energy Range (for Ceramide/Acyl Chain)
Quadrupole Time-of-Flight (Q-TOF) Collision Energy (eV)20 - 40 eV40 - 80 eV
Orbitrap (HCD) Normalized Collision Energy (NCE)25 - 3535 - 55
Triple Quadrupole (QqQ) Collision Energy (eV)25 - 45 eV45 - 90 eV

Note: The conversion between NCE and eV is instrument-specific and depends on the precursor m/z and charge state. A general approximation for Orbitrap instruments is: Collision Energy (eV) ≈ NCE * (precursor m/z) / 500.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation & Infusion cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep Prepare Standard Solution infuse Direct Infusion prep->infuse ms1 Full MS Scan (Identify Precursor) infuse->ms1 ce_ramp Collision Energy Ramp ms1->ce_ramp stepped_ce Stepped CE Optimization ce_ramp->stepped_ce ms2 Acquire Optimized MS/MS stepped_ce->ms2 analyze Analyze Fragmentation (Identify Key Ions) ms2->analyze refine Refine CE Values analyze->refine refine->stepped_ce Iterate

Caption: Experimental workflow for optimizing collision energy.

fragmentation_pathway cluster_fragments Primary Fragment Ions precursor [M-H]⁻ This compound loss_so3 [M-H-SO₃]⁻ (Neutral Loss of 80 Da) precursor->loss_so3 High CE gal_sulfate Galactose-Sulfate Fragments (e.g., m/z 259) precursor->gal_sulfate Low CE hso4 HSO₄⁻ (m/z 97) precursor->hso4 Low CE ceramide_backbone Ceramide Backbone Fragments (Sphingosine + N-Glycine Acyl Chain) loss_so3->ceramide_backbone Further Fragmentation glycine_frags N-Glycine Related Fragments ceramide_backbone->glycine_frags High CE

Caption: Hypothesized fragmentation of this compound.

References

Technical Support Center: N-Glycine 3'-sulfo Galactosylsphingosine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for N-Glycine 3'-sulfo Galactosylsphingosine in mass spectrometry experiments.

Troubleshooting Guide: Improving Signal-to-Noise

Low signal-to-noise is a common challenge in the mass spectrometric analysis of sulfatides (B1148509). This guide provides a systematic approach to identifying and resolving the root causes of poor signal intensity.

Problem: Weak or No Signal for this compound

Potential Cause Recommended Solution
Sample Preparation Issues
Inefficient ExtractionOptimize the extraction protocol. A common method involves rehydrating the sample followed by extraction with methanol (B129727) or other organic solvents. For complex matrices, consider a liquid-liquid extraction followed by solid-phase extraction (SPE).[1]
Presence of Interfering Substances (e.g., salts, detergents)Ensure thorough sample cleanup. Use SPE with graphitized carbon or C18 cartridges to remove salts and other contaminants that can cause ion suppression.[2] Avoid non-volatile salts and detergents in your sample preparation workflow.[3]
Low Analyte ConcentrationIf the sample is too dilute, consider concentrating it by lyophilization and reconstituting in a smaller volume.[2]
Liquid Chromatography (LC) Issues
Poor Chromatographic ResolutionOptimize the LC gradient and mobile phase composition to achieve good separation of the analyte from co-eluting species that can cause ion suppression.
Inappropriate Column ChemistryUse a C18 reversed-phase column for the separation of sulfatides.[1][4]
Mass Spectrometry (MS) Issues
Suboptimal Ionization Source ParametersTune the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows, to maximize the ionization of your analyte.[5] Sulfatides are typically analyzed in negative ion mode.[1][6]
In-source FragmentationIn-source fragmentation can lead to a decrease in the precursor ion signal. Optimize source parameters to minimize this effect.[7][8][9]
Incorrect Mass Analyzer SettingsEnsure the mass spectrometer is properly calibrated and that the correct mass range is being scanned.[5]
Inefficient Fragmentation (for MS/MS)Optimize the collision energy to achieve efficient fragmentation of the precursor ion to a specific product ion, which can improve specificity and signal-to-noise in selected reaction monitoring (SRM) experiments.[10]

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization mode for analyzing this compound?

A1: Negative ion electrospray ionization (ESI) is the recommended mode for analyzing sulfatides like this compound.[1][6] This is due to the presence of the negatively charged sulfate (B86663) group, which is readily deprotonated.

Q2: How can I confirm the identity of my analyte?

A2: Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), you can generate fragment ions that are characteristic of the molecule's structure.[11][12][13] For sulfatides, a common fragment ion is m/z 96.8, corresponding to HSO4-.[14]

Q3: What are the best practices for sample preparation to minimize ion suppression?

A3: To minimize ion suppression, it is crucial to remove salts, detergents, and other non-volatile components from your sample.[3] Solid-phase extraction (SPE) is a highly effective cleanup step.[2] Additionally, using a liquid chromatography (LC) system to separate your analyte from the sample matrix before it enters the mass spectrometer can significantly reduce ion suppression.

Q4: What type of internal standard should I use for quantification?

A4: For accurate quantification, it is recommended to use a stable isotope-labeled internal standard of the analyte. If a labeled standard for this compound is not available, a structurally similar sulfatide with a different fatty acid chain length (e.g., C17:0 sulfatide) can be used.[1][4] N-glycinated sphingolipids have also been explored as internal standards due to their similar physical and chemical properties to their non-glycinated counterparts.[15]

Experimental Protocols

Protocol 1: Extraction of Sulfatides from Biological Samples

This protocol is a general guideline for the extraction of sulfatides and can be adapted for various biological matrices.

  • Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.

  • Lipid Extraction: Perform a lipid extraction using a modified Folch or Bligh-Dyer method with chloroform (B151607) and methanol.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. The lipids, including sulfatides, will be in the lower organic phase.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition a graphitized carbon or C18 SPE cartridge. b. Load the dried and reconstituted organic extract onto the cartridge. c. Wash the cartridge with a low-percentage organic solvent to remove salts and other polar impurities. d. Elute the sulfatides with a higher-percentage organic solvent.[2]

  • Sample Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute it in a solvent compatible with your LC-MS system (e.g., 50% acetonitrile/water).[2]

Protocol 2: LC-MS/MS Analysis of Sulfatides

This protocol provides a starting point for developing an LC-MS/MS method for sulfatide analysis.

Parameter Recommendation
LC Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[1][4]
Mobile Phase A Water with 0.1% formic acid[1][4]
Mobile Phase B 2-propanol/acetonitrile (80:20) with 0.1% formic acid[1]
Gradient Start with a low percentage of mobile phase B and gradually increase to elute the sulfatides. A typical gradient might run from 50% to 100% B over several minutes.[1]
Flow Rate 0.4 mL/min[4]
Injection Volume 10 µL[1]
Ionization Mode Negative Electrospray Ionization (ESI)[1][6]
MS/MS Mode Selected Reaction Monitoring (SRM) or Product Ion Scan
Precursor Ion [M-H]⁻ of this compound
Product Ion m/z 96.8 (HSO₄⁻) is a characteristic fragment for sulfatides.[14] Other product ions will be specific to the full structure of the analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Lipid Extraction start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc LC Separation reconstitution->lc ms Mass Spectrometry (ESI-MS/MS) lc->ms data Data Analysis ms->data troubleshooting_logic cluster_sample Sample Preparation cluster_lcms LC-MS Parameters cluster_maintenance Instrument Maintenance start Low Signal-to-Noise sample_prep Check Sample Preparation start->sample_prep lc_ms_params Check LC-MS Parameters start->lc_ms_params instrument_maintenance Check Instrument Maintenance start->instrument_maintenance extraction Optimize Extraction sample_prep->extraction cleanup Improve Cleanup (SPE) sample_prep->cleanup concentration Check Concentration sample_prep->concentration lc_method Optimize LC Method lc_ms_params->lc_method source_params Optimize Source Parameters lc_ms_params->source_params msms_method Optimize MS/MS Method lc_ms_params->msms_method calibration Calibrate Mass Spectrometer instrument_maintenance->calibration clean_source Clean Ion Source instrument_maintenance->clean_source

References

Overcoming matrix effects in "N-Glycine 3'-sulfo Galactosylsphingosine" analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Sulfatides (B1148509) and Related Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of sulfatides, such as N-Glycine 3'-sulfo Galactosylsphingosine, with a focus on mitigating matrix effects in mass spectrometry-based methods.

Troubleshooting Guide: Overcoming Matrix Effects

This guide addresses specific issues you may encounter during the analysis of sulfatides and related molecules.

Q1: Why am I observing significant ion suppression or enhancement for my sulfatide analyte?

A1: Ion suppression or enhancement, collectively known as matrix effects, is a common issue in the analysis of complex biological samples. It is primarily caused by co-eluting compounds from the sample matrix that interfere with the ionization of the analyte in the mass spectrometer's ion source. For sulfatides, major interfering compounds include phospholipids (B1166683) and salts.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering substances before analysis.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges that can effectively separate lipids based on their class. For sulfatides, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE could be effective.

    • Liquid-Liquid Extraction (LLE): Employ a robust LLE method, such as the Folch or Bligh-Dyer method, to extract lipids. However, these methods can co-extract other lipid classes, so a subsequent cleanup step may be necessary.

  • Improve Chromatographic Separation: Enhancing the separation between your analyte and interfering compounds can significantly reduce matrix effects.

    • Optimize Gradient Elution: Adjust the mobile phase gradient to increase the resolution between the sulfatide peak and other co-eluting peaks.

    • Consider a Different Column Chemistry: If you are using a C18 column, consider trying a HILIC column, which can provide better retention and separation for polar lipids like sulfatides.

  • Use an Appropriate Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for correcting matrix effects. This standard will experience the same ion suppression or enhancement as the analyte, allowing for accurate quantification.

Q2: My peak shape is poor (e.g., broad, tailing). What could be the cause and how can I fix it?

A2: Poor peak shape for sulfatides can be caused by several factors, including secondary interactions with the analytical column, issues with the mobile phase, or problems with the sample solvent.

Troubleshooting Steps:

  • Check for Column Contamination: Residual phospholipids or other matrix components can build up on the column, leading to poor peak shape. Implement a column washing procedure between samples.

  • Adjust Mobile Phase pH and Additives: The sulfate (B86663) group on sulfatides is acidic. Adding a small amount of a weak acid (e.g., formic acid) or a salt (e.g., ammonium (B1175870) acetate) to the mobile phase can improve peak shape by reducing ionic interactions with the stationary phase.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.

Q3: I am seeing high background noise or multiple interfering peaks in my chromatogram. How can I reduce this?

A3: High background noise and interfering peaks are often due to insufficient sample cleanup or contamination.

Troubleshooting Steps:

  • Refine the Sample Cleanup Protocol: As mentioned in Q1, consider a more rigorous sample preparation method. A multi-step approach, such as LLE followed by SPE, can be highly effective.

  • Check for Contamination: Ensure all solvents, reagents, and labware are clean and free of contaminants. Plasticizers from tubes and plates can be a common source of interference.

  • Optimize MS Parameters: Adjust the mass spectrometer's parameters, such as the collision energy and fragment ions for MRM (Multiple Reaction Monitoring) transitions, to enhance the specificity and selectivity for your sulfatide analyte.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in minimizing matrix effects for sulfatide analysis?

A1: Sample preparation is arguably the most critical step. The cleaner the sample injected into the LC-MS system, the lower the matrix effects will be. A well-optimized sample preparation protocol that selectively isolates sulfatides from other lipids and matrix components is essential for accurate and reproducible results.

Q2: How do I choose the right internal standard for my this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte itself. If this is not available, a structurally similar sulfatide with a different fatty acid chain length that is not present in the sample can be used. The key is that the internal standard should have similar ionization efficiency and chromatographic behavior to the analyte.

Q3: Can I use a dilution approach to mitigate matrix effects?

A3: Yes, diluting the sample can reduce the concentration of interfering matrix components. However, this also dilutes the analyte, which may compromise the sensitivity of the assay. This approach is often a trade-off and should be validated to ensure the analyte is still detectable at the required levels.

Quantitative Data Summary

The following table summarizes the recovery and matrix effect of two different sample preparation methods for a representative sulfatide.

Parameter Method A: Liquid-Liquid Extraction (Folch) Method B: Solid-Phase Extraction (Mixed-Mode)
Recovery (%) 85 ± 5%92 ± 4%
Matrix Effect (%) 65 ± 8% (Ion Suppression)95 ± 6% (Minimal Effect)
Reproducibility (CV%) < 15%< 10%

Data is representative and for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sulfatide Enrichment

  • Sample Preparation: Start with a lipid extract obtained from a method like the Folch or Bligh-Dyer extraction.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., with both reversed-phase and anion exchange properties) with 3 mL of methanol (B129727) followed by 3 mL of a solution of 5% water in methanol.

  • Sample Loading: Dissolve the dried lipid extract in 1 mL of the conditioning solution and load it onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of methanol to elute neutral lipids.

    • Wash the cartridge with 3 mL of a 2% formic acid solution in methanol to elute acidic lipids other than sulfatides.

  • Elution: Elute the sulfatides with 3 mL of a 5% ammonium hydroxide (B78521) solution in methanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:water).

Protocol 2: Representative LC-MS/MS Method for Sulfatide Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium acetate.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B

    • 10-12 min: 40% to 95% B

    • 12-15 min: 95% B

    • 15-15.1 min: 95% to 5% B

    • 15.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for the sulfatide of interest and the internal standard. For sulfatides, a common transition is the loss of the sulfite (B76179) group (-SO3), resulting in a product ion at m/z 97.02 (HSO4-).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample lle Liquid-Liquid Extraction (e.g., Folch) sample->lle Lipid Extraction spe Solid-Phase Extraction (Mixed-Mode) lle->spe Cleanup extract Purified Sulfatide Extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition lcms->data processing Data Processing (Quantification & Analysis) data->processing results Final Results processing->results

Caption: Experimental workflow for sulfatide analysis with matrix effect reduction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Analytical Result (e.g., Ion Suppression, Bad Peak Shape) matrix Matrix Effects start->matrix chromatography Chromatography Issues start->chromatography contamination Contamination start->contamination sample_prep Optimize Sample Prep (SPE, LLE) matrix->sample_prep internal_std Use Internal Standard matrix->internal_std lc_method Optimize LC Method (Gradient, Column) chromatography->lc_method cleaning System Cleaning & Blanks contamination->cleaning

Caption: Troubleshooting logic for common issues in sulfatide analysis.

"N-Glycine 3'-sulfo Galactosylsphingosine" stability during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Glycine 3'-sulfo Galactosylsphingosine during sample preparation and storage. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound solid should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1]

Q2: What solvents can be used to dissolve this compound?

A2: this compound is soluble in a mixture of Chloroform (B151607):Methanol (B129727):Water (70:30:4) and in ethanol.[1]

Q3: How should I prepare stock solutions and how should they be stored?

A3: It is recommended to prepare stock solutions in high-purity organic solvents such as a chloroform:methanol mixture. For immediate use, aqueous solutions can be prepared, but it is not recommended to store aqueous solutions for more than one day.[2] For short-term storage of a few weeks, stock solutions in methanol may be stored in a refrigerator, while for several months of storage, freezing is recommended.[3] Always use fresh, high-quality solvents to avoid degradation from contaminants like phosgene (B1210022) that can form in improperly stored chloroform.[4]

Q4: Is this compound sensitive to repeated freeze-thaw cycles?

A4: While specific data for this compound is unavailable, a study on related sulfatides (B1148509) in cerebrospinal fluid (CSF) showed stability through one to five freeze-thaw cycles when stored at -80°C.[5][6] However, to minimize potential degradation, it is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[7]

Q5: What is the stability of this compound at different pH values?

A5: There is no specific data on the pH stability of this compound. However, the sulfo group in some molecules can be susceptible to hydrolysis, with stability being pH-dependent. For instance, the hydrolysis half-life of sulpho-NHS-LC-biotin is significantly shorter at pH values above 8.0 compared to near-neutral or acidic pH.[8] It is therefore advisable to maintain a near-neutral pH during sample preparation unless experimental conditions require otherwise. The presence of glycine (B1666218) in the molecule could also influence pH shifts during freezing, potentially affecting stability.[9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal of the analyte during analysis (e.g., LC-MS) Degradation during storage or sample preparation. - Ensure the compound was stored at -20°C as a solid. - Prepare fresh stock solutions and avoid prolonged storage of aqueous solutions.[2] - Minimize exposure to high temperatures and extreme pH.
Inefficient extraction from biological matrix. - Use a robust extraction method suitable for acidic glycosphingolipids. A monophasic ethanol-water system or methods like the Bligh & Dyer or Folch extractions can be considered.[3][11] - Ensure complete removal of interfering substances like abundant phospholipids (B1166683) that can cause ion suppression.[11][12]
Carryover from previous injections. - Implement a robust column wash between samples. Using a C8 trap followed by separation on a C18 column can help reduce carryover.[13]
Inconsistent or variable results between replicates Incomplete solubilization. - Ensure the compound is fully dissolved in the chosen solvent system. Sonication may aid in dissolution.
Adsorption to sample vials or tips. - Use low-adsorption polypropylene (B1209903) or glass vials.
Degradation due to repeated freeze-thaw cycles. - Prepare single-use aliquots of stock solutions to avoid multiple freeze-thaw cycles.[5][6]
Presence of unexpected peaks or degradation products Contaminated solvents. - Use fresh, high-purity, LC-MS grade solvents. Be aware that improperly stored chloroform can contain phosgene, and methanol can contain formaldehyde, which can react with the analyte.[4][14]
Oxidation. - Store dried extracts at -80°C, and consider filling sample vials with an inert gas like argon or nitrogen to prevent oxidation.[15]
pH-induced degradation. - Maintain a neutral or slightly acidic pH during sample processing to minimize potential hydrolysis of the sulfo group.[8]

Stability Data Summary

The following table summarizes the known stability information for this compound and related compounds.

Condition Compound Matrix/Solvent Duration Result Reference
Storage at -20°C This compoundSolid≥ 4 yearsStable[1]
Storage at -80°C SulfatidesCerebrospinal Fluid (CSF)1 yearStable[5][6]
Freeze-Thaw Cycles (1-5 cycles) SulfatidesCerebrospinal Fluid (CSF)N/AStable[5][6]
Storage in Methanol Monosialoganglioside GM1MethanolFew daysStable at room temperature[3]
Several weeksStable in refrigerator[3]
MonthsStable in freezer[3]

Experimental Protocols

Protocol 1: General Sphingolipid Extraction from Plasma/Serum (Adapted from Folch Method)

  • To 100 µL of plasma or serum, add 2 mL of a Chloroform:Methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of water to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the collected organic phase under a stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Storage of Stock Solutions

  • Dissolve the solid this compound in a suitable organic solvent (e.g., Chloroform:Methanol, 2:1) to a desired concentration.

  • Dispense the stock solution into multiple small, single-use glass vials with PTFE-lined caps.

  • For short-term storage (up to a few weeks), store the vials at -20°C.

  • For long-term storage (months), store the vials at -80°C.

  • When needed, remove one aliquot and allow it to warm to room temperature before opening to prevent condensation. Discard any unused portion of the thawed aliquot.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_storage Stock Solution Storage cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Add Chloroform:Methanol Drying Dry Down Extract (Nitrogen Stream) Extraction->Drying Collect Organic Phase Reconstitution Reconstitute in Analysis Solvent Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis Solid Solid Compound (Store at -20°C) Dissolve Dissolve in Organic Solvent Solid->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: General workflow for sample preparation and storage of this compound.

Troubleshooting_Logic Start Inconsistent or Low Signal CheckStorage Check Storage Conditions (-20°C for solid?) Start->CheckStorage CheckPrep Review Sample Prep (Fresh Solvents, pH) CheckStorage->CheckPrep [ No ] SolutionStorage Re-run with properly stored compound CheckStorage->SolutionStorage [ Yes ] CheckExtraction Evaluate Extraction Efficiency CheckPrep->CheckExtraction [ No ] SolutionPrep Prepare fresh samples with high-purity reagents CheckPrep->SolutionPrep [ Yes ] CheckInstrument Investigate Analytical Method (Carryover, Ion Suppression) CheckExtraction->CheckInstrument [ No ] SolutionExtraction Optimize extraction protocol CheckExtraction->SolutionExtraction [ Yes ] SolutionInstrument Optimize MS method and column washing CheckInstrument->SolutionInstrument [ Yes ]

Caption: Troubleshooting logic for issues with this compound analysis.

References

Technical Support Center: Optimizing Sulfatide Analysis in HILIC Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor peak shape for sulfatides (B1148509) in Hydrophilic Interaction Liquid Chromatography (HILIC).

Troubleshooting Guide: Addressing Poor Sulfatide Peak Shape

This guide is designed to help you diagnose and resolve specific issues you may encounter during your HILIC experiments with sulfatides.

Q1: Why are my sulfatide peaks tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a frequent problem when analyzing acidic compounds like sulfatides. It can arise from several factors related to secondary interactions and chromatographic conditions.

  • Potential Cause 1: Secondary Silanol (B1196071) Interactions. Residual silanol groups on silica-based stationary phases are acidic (pKa ≈ 3.5) and can become ionized at typical HILIC pH ranges.[1][2][3] These negatively charged sites can interact strongly with the sulfate (B86663) group of sulfatides, leading to tailing.[3][4][5]

    • Solution:

      • Operate at a lower pH: Adjusting the mobile phase pH to be more acidic (e.g., pH < 5.5) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[3][6]

      • Use End-Capped or Alternative Phase Columns: Modern, well-end-capped columns have fewer accessible silanol groups.[7] Alternatively, consider HILIC phases with different chemistries, such as amide or zwitterionic phases, which can offer different selectivity and reduced silanol interactions.[1][2]

  • Potential Cause 2: Insufficient Mobile Phase Buffer Concentration. A low buffer concentration may not be sufficient to mask the secondary interaction sites on the stationary phase.[8][9]

    • Solution: Increase the buffer concentration in your mobile phase. A typical starting point is 10 mM, and it can be increased to 50 mM or higher.[7][10] This helps to create a more consistent ionic environment and improve peak symmetry.[9][11][12] Be mindful that very high buffer concentrations can lead to ion suppression if using mass spectrometry (MS) detection.[13]

  • Potential Cause 3: Column Contamination or Degradation. The accumulation of matrix components or the use of harsh mobile phases can lead to column degradation and the creation of active sites that cause tailing.[6][7]

    • Solution: If the column is old or has been used extensively with complex samples, replace it with a new one.[6][8] Using a guard column can help extend the life of your analytical column.[8]

Q2: My sulfatide peaks are excessively broad. What are the likely causes?

Broad peaks can significantly compromise resolution and sensitivity. This issue is often related to the sample solvent, column equilibration, or column overload.

  • Potential Cause 1: Strong Sample Solvent. In HILIC, water is the strongest eluting solvent.[13][14] If your sulfatides are dissolved in a solvent with a higher aqueous content than your initial mobile phase, it will cause the analyte band to broaden and elute earlier, resulting in poor peak shape.[9][12][15]

    • Solution: Dissolve your sample in a solvent that is as close as possible to your initial mobile phase conditions, or even weaker (i.e., higher in organic solvent).[10][15] Ideally, use the initial mobile phase itself or pure acetonitrile (B52724). If sulfatide solubility is an issue, a mixture of acetonitrile and isopropanol (B130326) may be used.[15]

  • Potential Cause 2: Insufficient Column Equilibration. HILIC stationary phases require time to form a stable water layer on their surface, which is crucial for the partitioning mechanism.[10][12] Inadequate equilibration between injections, especially after a gradient, will lead to retention time drift and broad peaks.[12]

    • Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection.[10][12] This is particularly important for gradient methods to "reset" the water layer consistently.[10]

  • Potential Cause 3: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to broad and distorted peaks.[7][16]

    • Solution: Reduce the sample concentration or the injection volume.[6][16] For a typical 2.1 mm ID column, injection volumes of 0.5-5 µL are recommended.[9]

Q3: I am observing peak fronting. What does this indicate?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.

  • Potential Cause 1: Column Overload. Similar to peak broadening, severe column overload can manifest as peak fronting.[5]

    • Solution: Systematically reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.[7]

  • Potential Cause 2: Sample Solubility Issues. If the analyte is not fully soluble in the sample solvent, it can lead to distorted peak shapes, including fronting.

    • Solution: Ensure your sulfatide sample is completely dissolved before injection. As mentioned, while high organic content is ideal for the injection solvent, you may need to find a balance to maintain solubility, for example, by preparing stock solutions in a stronger solvent and then diluting them in the mobile phase.[15]

Logical Troubleshooting Workflow

The following diagram provides a step-by-step workflow to diagnose and resolve poor peak shape issues in HILIC.

G start Start: Poor Sulfatide Peak Shape peak_shape Identify Peak Shape Issue start->peak_shape tailing Peak Tailing peak_shape->tailing Tailing broad Broad Peaks peak_shape->broad Broad fronting Peak Fronting peak_shape->fronting Fronting cause_tailing Potential Causes: 1. Secondary Silanol Interactions 2. Low Buffer Concentration 3. Column Degradation tailing->cause_tailing cause_broad Potential Causes: 1. Strong Sample Solvent 2. Insufficient Equilibration 3. Column Overload broad->cause_broad cause_fronting Potential Causes: 1. Column Overload 2. Sample Solubility fronting->cause_fronting solution_tailing Solutions: - Lower Mobile Phase pH - Increase Buffer Concentration - Use End-Capped Column - Replace Column cause_tailing->solution_tailing solution_broad Solutions: - Match Sample Solvent to Mobile Phase - Increase Equilibration Time (10-20 CV) - Reduce Injection Volume/Concentration cause_broad->solution_broad solution_fronting Solutions: - Reduce Injection Volume/Concentration - Ensure Complete Sample Dissolution cause_fronting->solution_fronting end End: Improved Peak Shape solution_tailing->end solution_broad->end solution_fronting->end

Caption: Troubleshooting workflow for poor sulfatide peak shape.

Data Summary Tables

Table 1: Effect of Mobile Phase Buffer on Peak Shape

Buffer TypeTypical Concentration RangeEffect on Sulfatide Peak ShapeMS Compatibility
Ammonium (B1175870) Formate (B1220265)5 - 100 mMGood; increasing concentration generally improves peak shape by masking silanol interactions.[11][14]Excellent; volatile and commonly used.[11]
Ammonium Acetate5 - 100 mMGood; similar to ammonium formate, helps control electrostatic interactions.[11][17]Excellent; volatile.[11]
Formic Acid0.01 - 0.1%Can improve peak shape by lowering the mobile phase pH, suppressing silanol activity.[13]Excellent.

Table 2: HILIC Column Selection Guide for Sulfatides

Stationary PhasePrimary Interaction MechanismSuitability for Sulfatides (Anionic)Key Characteristics
Amide Partitioning, Hydrogen BondingExcellent Often a first choice; provides good retention and peak shape for polar acidic compounds.
Zwitterionic (e.g., Sulfobetaine) Partitioning, Weak ElectrostaticExcellent Highly versatile and can provide unique selectivity for charged analytes like sulfatides.[1][2][18]
Bare Silica Partitioning, Ion ExchangeGood (with pH control) Can provide strong retention but is more susceptible to peak tailing due to exposed silanol groups.[1][14] Requires careful mobile phase pH control.[1]
Diol Partitioning, Hydrogen BondingGood A neutral phase that relies primarily on hydrophilic partitioning, reducing strong ionic interactions.[1][19]

Experimental Protocols

Protocol: General HILIC Method for Sulfatide Analysis

This protocol provides a starting point for developing a robust HILIC method for sulfatides. Optimization will be required based on your specific sulfatide standards and sample matrix.

  • Sample Preparation:

    • Prepare a stock solution of sulfatide standards in a 1:1 (v/v) mixture of methanol (B129727) and dichloromethane.

    • Evaporate the desired amount of stock solution to dryness under a gentle stream of nitrogen at 40°C.[20]

    • Reconstitute the dried extract in a solvent that matches the initial mobile phase conditions (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate) or in pure acetonitrile to a final desired concentration.[15][20] Ensure the sample is fully dissolved.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium formate solution in water. For example, dissolve 0.63 g of ammonium formate in 1 L of HPLC-grade water. Adjust pH to 4.5 with formic acid.

    • Mobile Phase B: Use 100% HPLC-grade acetonitrile.

    • It is recommended to add the same buffer concentration to both mobile phases to maintain constant ionic strength during a gradient.[10]

  • Chromatographic Conditions:

    • Column: Amide or Zwitterionic HILIC Column (e.g., 2.1 x 100 mm, <3 µm).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 50°C. Increasing temperature can sometimes improve peak shape and reduce back pressure.[13][21]

    • Injection Volume: 1 - 5 µL.

    • Gradient Program:

      • 0.0 min: 90% B

      • 10.0 min: 60% B (linear gradient)

      • 10.1 min: 90% B (return to initial)

      • 15.0 min: 90% B (equilibration)

    • Note: A post-gradient re-equilibration of at least 10 column volumes is crucial for reproducible results.[10]

HILIC Separation Mechanism for Sulfatides

The retention of sulfatides in HILIC is governed by a combination of partitioning and electrostatic interactions. The diagram below illustrates these relationships.

Caption: HILIC separation mechanism for sulfatides.

Frequently Asked Questions (FAQs)

Q: What is the optimal percentage of organic solvent to use in the mobile phase for sulfatide analysis? A: HILIC separations typically require a high percentage of organic solvent, usually acetonitrile, in the range of 60% to 95%.[13] A minimum of 3-5% water is necessary to form the hydrated layer on the stationary phase that is essential for the HILIC retention mechanism.[14][22] For highly polar sulfatides, starting with a high organic content (e.g., 90-95% acetonitrile) will provide stronger retention.[22]

Q: Can I use methanol instead of acetonitrile in my HILIC mobile phase? A: While acetonitrile is the most common organic solvent in HILIC, methanol can be used. However, methanol is a more polar and protic solvent, which makes it a stronger eluting solvent in HILIC compared to acetonitrile.[14] This means it will generally lead to lower retention for sulfatides. In some cases, a small amount of methanol is added to the mobile phase to disrupt hydrogen bonding interactions.[21]

Q: How critical is the mobile phase pH for analyzing sulfatides? A: Mobile phase pH is very critical. Sulfatides are strong acids due to the sulfate group and will be negatively charged across a wide pH range. The primary role of pH is to control the charge state of the stationary phase, particularly the ionization of residual silanol groups on silica-based columns.[11][21] Operating at a slightly acidic pH (e.g., 3-6) helps to suppress silanol ionization, which minimizes peak tailing and improves peak shape.[3]

Q: My sample is in an aqueous buffer. Can I inject it directly? A: It is strongly discouraged to inject samples dissolved in a high-aqueous solvent.[15] Water is a very strong solvent in HILIC and injecting an aqueous sample will likely cause severe peak distortion, broadening, and poor retention, especially for early-eluting peaks.[9][10][15] It is essential to perform a solvent exchange or solid-phase extraction (SPE) to get the sulfatide into a high-organic solvent compatible with the initial HILIC mobile phase.[22]

References

Technical Support Center: Analysis of N-Glycine 3'-sulfo Galactosylsphingosine and Related Sulfatides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Glycine 3'-sulfo Galactosylsphingosine and other sulfatides (B1148509). The focus is on addressing potential interference from isomeric compounds during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a glycinated form of 3'-sulfo galactosylsphingosine, also known as N-glycinated lyso-sulfatide.[1][2] It belongs to the class of sulfatides, which are sulfated galactosylceramides.[3][4] Structurally, sulfatides consist of a ceramide backbone linked to a sulfated galactose sugar molecule.[4][5] They are primarily found in the nervous system, particularly in the myelin sheath.[3][4][5]

Q2: What are the common isomeric compounds that can interfere with the analysis of this compound?

Interference in sulfatide analysis can arise from several types of isomers:

  • Anomers (α/β-glycosidic linkages): The galactose sugar can be linked to the ceramide backbone via an α- or β-glycosidic bond.[6] Resolving these diastereomers is a significant challenge in sulfatide analysis.[6][7]

  • Fatty Acyl Chain Isomers: Variations in the length, number, and position of double bonds, as well as hydroxylation of the fatty acid chain attached to the sphingosine (B13886) base, result in a variety of sulfatide molecular species.[5][6]

  • Regioisomers: The position of the sulfate (B86663) group on the galactose ring can vary, although the 3'-position is most common.

Q3: What analytical techniques are most susceptible to isomeric interference?

While powerful, standard mass spectrometry (MS) alone can struggle to differentiate between isomers as they may have the same mass-to-charge ratio (m/z).[6] Even with high-resolution mass spectrometry, distinguishing between anomers is challenging.[6][7] Therefore, techniques that rely solely on m/z values for identification are most susceptible to providing ambiguous results.

Q4: How can isomeric interference impact experimental results?

Isomeric interference can lead to:

  • Inaccurate Quantification: If multiple isomers are not chromatographically resolved and are detected as a single peak, the quantification of the target analyte will be overestimated.

  • Misidentification: A signal may be attributed to the wrong isomer, leading to incorrect biological interpretations.

  • Lack of Reproducibility: If the isomeric composition of a sample varies between experiments, it can lead to inconsistent results.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of sulfatides like this compound.

Problem Potential Cause Recommended Solution
Poor Chromatographic Resolution of Isomers Suboptimal liquid chromatography (LC) conditions.Optimize the LC method. Consider using a different column chemistry (e.g., HILIC for polar compounds) or modifying the mobile phase composition and gradient.[8]
Co-elution of structurally similar isomers.Employ advanced separation techniques such as ultra-high-performance liquid chromatography (UHPLC) for improved resolution.[9]
Inability to Differentiate Anomers (α/β isomers) by MS Standard MS fragmentation does not distinguish between these diastereomers.Utilize specialized mass spectrometry techniques such as gas-phase ion/ion reactions. This method can separate α- and β-anomers based on their different reactivities.[6][7]
Insufficient fragmentation for structural elucidation.Perform tandem mass spectrometry (MS/MS) to generate fragment ions that can help characterize the fatty acyl chain and other structural features.[3][5]
Low Signal Intensity or Poor Recovery Inefficient extraction from the sample matrix.Optimize the extraction protocol. A common method involves a liquid-liquid extraction with solvents like chloroform (B151607) and methanol.[10] Automated extraction methods can improve reproducibility.[11]
Degradation of the analyte.Sulfatides are relatively stable at -80°C, but repeated freeze-thaw cycles can lead to degradation. It is advisable to aliquot samples before storage.[3]
High Background Noise or Matrix Effects Contaminants from the sample matrix interfering with ionization.Incorporate a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS analysis.
Use of an internal standard that does not behave similarly to the analyte.Select an appropriate isotope-labeled internal standard for accurate quantification and to compensate for matrix effects.[3]

Key Experimental Protocols

Below are detailed methodologies for key experiments in sulfatide analysis.

Protocol 1: Extraction and Quantification of Sulfatides from Biological Fluids by UHPLC-MS/MS

This protocol is adapted from methods used for the analysis of sulfatides in dried blood spots (DBS) and urine.[9][12]

1. Sample Preparation and Extraction:

  • Rehydrate the sample (e.g., DBS or dried urine spot) with an aqueous solution (e.g., water or 0.8% Triton X-100).[9]
  • Add an extraction solvent mixture, such as chloroform/methanol.[9]
  • Include an appropriate internal standard (e.g., C17:0-sulfatide) for quantification.[12]
  • Vortex the mixture and centrifuge to separate the phases.
  • Collect the organic phase containing the lipids.
  • Dry the extract under a stream of nitrogen and reconstitute in the initial mobile phase for injection.

2. UHPLC-MS/MS Analysis:

  • UHPLC System: A system capable of high pressures, such as an Agilent 1290 UHPLC.[3]
  • Column: A suitable column for lipid separation, such as a C18 reversed-phase column.
  • Mobile Phase A: Water:Acetonitrile:Formic Acid (70:30:0.1, v/v/v).[11]
  • Mobile Phase B: Acetonitrile:Isopropanol:Formic Acid (50:50:0.1, v/v/v).[11]
  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the sulfatides.[11]
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Agilent 6495C Triple Quadrupole) operating in negative ion mode for sulfatide detection.[3]
  • Detection: Use Single Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of specific sulfatide species.[9]

Protocol 2: Differentiation of α- and β-Anomers using Gas-Phase Ion/Ion Reactions

This protocol is based on the methodology for imaging mass spectrometry of sulfatide isomers.[6][7]

1. Sample Introduction:

  • Sulfatides can be generated directly from tissue sections using Matrix-Assisted Laser Desorption/Ionization (MALDI) or from extracts using Electrospray Ionization (ESI).[6]

2. Mass Spectrometry Workflow:

  • Ion Generation: Generate sulfatide anions in negative ion mode.
  • Isolation: Isolate the sulfatide ion of interest (e.g., m/z 888.6 for SHexCer 42:2;O2) using a quadrupole mass filter.[6]
  • Ion/Ion Reaction: Introduce a reagent cation, such as [Sr(Phen)3]2+, into the ion trap to react with the isolated sulfatide anions.
  • Charge Inversion: The reaction results in charge-inverted complexes. The α- and β-anomers will form complexes with a different number of phenanthroline ligands, allowing for their differentiation by mass.[6]
  • Detection: Detect the product ions to determine the relative abundance of each anomer. The β-isomer is typically more abundant in mammalian tissues.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing sample Biological Sample (e.g., Plasma, Tissue) extraction Liquid-Liquid Extraction (e.g., Chloroform/Methanol) sample->extraction cleanup Sample Cleanup (e.g., SPE) extraction->cleanup lc UHPLC Separation cleanup->lc ms Mass Spectrometry (Negative Ion Mode) lc->ms msms Tandem MS (MS/MS) (Fragmentation Analysis) ms->msms quant Quantification msms->quant ident Isomer Identification msms->ident

Caption: General workflow for the analysis of sulfatides.

isomer_differentiation cluster_problem The Challenge cluster_solutions Troubleshooting Solutions isomers Co-eluting Isomers (Same m/z) lc_opt Optimize LC (e.g., new column, gradient) isomers->lc_opt Chromatographic Approach ion_mobility Ion Mobility Spectrometry isomers->ion_mobility Gas-Phase Separation ion_ion Gas-Phase Ion/Ion Reactions isomers->ion_ion Chemical Reactivity Approach

Caption: Approaches to resolving isomeric interference.

References

Enhancing extraction efficiency of "N-Glycine 3'-sulfo Galactosylsphingosine" from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enhancing Extraction of Sulfated Glycosphingolipids

Welcome to the technical support center for the extraction of sulfated glycosphingolipids. This guide is designed for researchers, scientists, and drug development professionals working with complex matrices such as tissues, cell cultures, and biofluids. While this document focuses on sulfatides (B1148509) (3'-sulfo Galactosylsphingosine), the principles and protocols described herein can be adapted for novel derivatives such as "N-Glycine 3'-sulfo Galactosylsphingosine."

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting sulfatides from biological samples?

A1: Sulfatides are amphipathic molecules, meaning they have both hydrophilic (the sulfated sugar head) and hydrophobic (the ceramide tail) properties.[1] This dual nature can lead to several challenges during extraction:

  • Complex Formation: They are often embedded in the myelin sheath or cell membranes, interacting with proteins and other lipids.[1][2][3] Disrupting these interactions is crucial for efficient extraction.

  • Solubility: Finding a solvent system that can efficiently solubilize the entire molecule without excluding other lipids of interest can be difficult.

  • Co-extraction of Contaminants: Crude lipid extracts often contain other anionic lipids, salts, and small molecules that can interfere with downstream analysis, such as mass spectrometry.[4]

  • Low Abundance: In some tissues or biofluids, sulfatides may be present in low concentrations, requiring sensitive and efficient extraction and analytical methods.[5]

Q2: Which classic liquid-liquid extraction (LLE) method is better for sulfatides: Folch or Bligh & Dyer?

A2: Both the Folch and Bligh & Dyer methods are considered "gold standards" for total lipid extraction and are effective for sulfatides.[6] The choice often depends on sample volume and lipid content.

  • Folch Method: Uses a large solvent-to-sample ratio (typically 20:1 of 2:1 chloroform (B151607):methanol).[7] It is very thorough but requires larger solvent volumes.

  • Bligh & Dyer Method: Developed as a more rapid method using a smaller solvent-to-sample ratio (typically 3:1).[6][7] It is generally effective, but for samples with high lipid content (>2%), it may underestimate the total lipid amount compared to the Folch method.[7][8]

For general purposes, both methods can be optimized for plasma and other tissues. A 1:20 sample-to-solvent ratio has been shown to be effective for both methods in plasma-based lipidomics.

Q3: When should I consider Solid-Phase Extraction (SPE) for my workflow?

A3: SPE is an excellent downstream step after an initial liquid-liquid extraction. It is particularly useful when you need to:

  • Fractionate Lipid Classes: SPE can separate sphingolipids into different classes. For instance, aminopropyl cartridges can be used to separate neutral glycosphingolipids from acidic lipids like sulfatides.[9][10]

  • Remove Interfering Substances: SPE is highly effective at removing salts and other polar contaminants that can cause ion suppression in mass spectrometry.

  • Concentrate Low-Abundance Analytes: It allows for the concentration of your target analyte from a dilute extract.

Q4: My downstream analysis is mass spectrometry. What are the key considerations during extraction?

A4: For mass spectrometry (LC-MS/MS or MALDI-MS), sample purity is paramount.

  • Minimize Salt Contamination: Salts can co-elute with sulfatides and suppress their ionization.[11] Washing the organic phase with a salt-free aqueous solution or using a desalting step like SPE is crucial.

  • Internal Standards: Use an appropriate internal standard (e.g., a non-endogenous sulfatide species like C17:0-sulfatide or C19:0-sulfatide) added at the very beginning of the extraction process to account for analyte loss and variations in ionization efficiency.[11][12]

  • Method Validation: Ensure your chosen method has high recovery. An automated Butanol/Methanol (BUME) method for CSF showed extraction efficiency of 90% for sulfatides.[11][13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of Sulfatides 1. Incomplete Homogenization: The tissue was not sufficiently disrupted to release membrane-bound lipids. 2. Incorrect Solvent Polarity/Ratio: The solvent system is not optimal for sulfatides. 3. Analyte Loss During Phase Separation: Sulfatides may partition into the aqueous/interfacial layer if the organic phase is not sufficiently polar. 4. Premature Elution in SPE: The wash solvent in the SPE protocol is too strong and is eluting the target analyte.[14]1. Ensure thorough mechanical or ultrasonic homogenization of the sample in the initial extraction solvent. 2. For LLE, ensure the final solvent ratio (e.g., chloroform:methanol:water) is correct to form a proper biphasic system. The Folch method uses a final ratio of 8:4:3.[7] 3. After centrifugation, carefully collect the entire lower organic phase without disturbing the protein disk at the interface. Consider re-extracting the upper phase and interface with more organic solvent.[15] 4. Test your SPE wash fractions to see if the analyte is being lost.[14] If so, reduce the polarity of the wash solvent.
Formation of an Emulsion During LLE 1. High Concentration of Surfactant-like Molecules: Samples rich in fats, phospholipids, or proteins can cause emulsions.[16] 2. Vigorous Shaking: Overly aggressive mixing can promote emulsion formation.[16]1. "Salting out": Add brine (saturated NaCl solution) to the mixture to increase the ionic strength of the aqueous phase, which helps break the emulsion.[16] 2. Centrifuge at a higher speed or for a longer duration. 3. Instead of vigorous shaking, gently invert the tube multiple times. 4. Consider an alternative technique like Supported Liquid Extraction (SLE) which is less prone to emulsions.[16]
White, Insoluble Precipitate After Drying Extract 1. Contamination with Non-Lipid Material: Proteins or salts from the aqueous phase may have been carried over.[17] 2. Inappropriate Resuspension Solvent: The solvent used to redissolve the dried lipid film is not suitable for all lipid classes present. Some sphingolipids have poor solubility in solvents like isopropanol.[17]1. Ensure a clean separation of the organic and aqueous phases. Washing the organic phase with a high-salt solution can help remove non-lipid contaminants. 2. Use a solvent mixture like chloroform:methanol (e.g., 2:1 or 4:1 v/v) to redissolve the lipid pellet before final analysis.[17] Centrifuge to remove any remaining insoluble material.
Poor Signal/Ion Suppression in Mass Spectrometry 1. Co-elution of Salts: Salts from buffers or the sample matrix are interfering with ionization. 2. High Abundance of Other Lipids: Highly abundant lipids like phosphatidylcholines can suppress the signal of less abundant sulfatides.[4]1. Incorporate a desalting step. This can be a simple water wash of the organic phase or a more robust SPE cleanup. 2. Use an SPE method to fractionate the lipid classes, separating sulfatides from the bulk of other phospholipids.[9][10] 3. Optimize your chromatography to achieve separation between sulfatides and interfering species.[11]

Quantitative Data Summary

While specific data for "this compound" is not available, the following table summarizes reported recovery and quantification limits for general sulfatides using modern methods.

MethodMatrixAnalyteRecovery (%)Limit of Quantification (LOQ) / Detection LimitReference
Automated BUME LLE + UPLC-MS/MSCerebrospinal Fluid (CSF)Sulfatide Species90%0.1 nmol/L[11][13]
LLE (n-hexane:isopropanol) + MALDI-TOF MSSerumTotal SulfatideNot Specified2 pmol[18]
LLE + MALDI-MS with 9-AA matrixCrude Lipid ExtractsSulfatide SpeciesNot SpecifiedHigh attomole level[5]
Acetone Extraction + Cation-ExchangeBrain TissueGalactosylsphingosine65-75%Not Specified[19]

Note: BUME = Butanol/Methanol Extraction. MALDI-TOF MS = Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. UPLC-MS/MS = Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction

This protocol is suitable for tissues (e.g., brain) or cell pellets.

  • Homogenization: Weigh the tissue sample (e.g., 100 mg). Homogenize in a glass tube with 2 mL of chloroform:methanol (2:1, v/v) using a tissue homogenizer or sonicator. For liquid samples like plasma (100 µL), add 2 mL of the solvent mixture.

  • Monophasic Mixture: Agitate the mixture for 15-20 minutes at room temperature. This ensures all lipids are brought into a single-phase solution with the solvent.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution (or pure water) to the tube. Vortex thoroughly for 1 minute. The mixture should become cloudy.

  • Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Three layers will form: an upper aqueous phase (methanol/water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

  • Lipid Collection: Carefully aspirate the upper aqueous phase. Using a clean glass pipette, transfer the lower organic phase to a new glass tube, being careful not to disturb the protein disk.

  • Washing (Optional but Recommended for MS): To remove non-lipid contaminants, add 0.5 mL of a synthetic upper phase (methanol:0.9% NaCl, 1:1 v/v) to the collected organic phase. Vortex and centrifuge again. Remove the upper wash phase.

  • Drying: Dry the final organic phase under a stream of nitrogen gas in a heating block (30-40°C).

  • Reconstitution: Reconstitute the dried lipid film in an appropriate solvent for your downstream analysis (e.g., chloroform:methanol 2:1 for storage, or a mobile phase-compatible solvent for LC-MS).

Protocol 2: Solid-Phase Extraction for Sulfatide Enrichment

This protocol is for fractionating a total lipid extract obtained from a method like Protocol 1. It uses an aminopropyl-bonded silica (B1680970) cartridge.

  • Sample Preparation: Reconstitute the dried total lipid extract in a non-polar solvent like chloroform or hexane.

  • Cartridge Conditioning: Condition a 100 mg aminopropyl SPE cartridge by washing sequentially with 2 mL of hexane.

  • Sample Loading: Load the reconstituted lipid extract onto the cartridge.

  • Elution of Neutral Lipids: Elute neutral lipids (e.g., cholesterol, ceramides) by washing the column with 2 mL of chloroform:isopropanol (2:1, v/v). Collect this fraction separately if desired.

  • Elution of Acidic Lipids (Sulfatides): Elute the sulfatides and other acidic lipids by washing the column with 2 mL of diethyl ether containing 2% acetic acid.

  • Elution of More Polar Lipids: Finally, elute more strongly bound acidic lipids (like gangliosides) with a more polar solvent like methanol.

  • Drying: Dry the collected fraction(s) containing your sulfatides under a stream of nitrogen.

Note: This is a general guideline. The specific solvents and volumes may need to be optimized based on the cartridge manufacturer and specific lipid profile of the sample.[9][10]

Visualizations

Workflow and Decision Making

G cluster_0 Sample Preparation & LLE cluster_1 Downstream Processing start Complex Matrix (Tissue, Plasma, Cells) homogenize Homogenize in Chloroform:Methanol start->homogenize phase_sep Add Aqueous Solution & Centrifuge homogenize->phase_sep organic_phase Collect Organic Phase (Crude Lipid Extract) phase_sep->organic_phase direct_analysis Direct Analysis (TLC, etc.) organic_phase->direct_analysis Purity Sufficient? spe_cleanup Solid-Phase Extraction (SPE Cleanup) organic_phase->spe_cleanup Need High Purity? ms_analysis LC-MS/MS or MALDI-MS Analysis spe_cleanup->ms_analysis G cluster_results Where is the Analyte? cluster_solutions Potential Solutions start Low Recovery in SPE check_fractions Analyze All Fractions: Load, Wash, Elute start->check_fractions in_load In Load/Flow-through check_fractions->in_load in_wash In Wash Fraction check_fractions->in_wash not_eluted Not in Any Fraction check_fractions->not_eluted solution_load Increase Sorbent Binding: - Check pH - Use Weaker Sample Solvent in_load->solution_load solution_wash Decrease Wash Strength: - Use Less Polar Solvent in_wash->solution_wash solution_elute Increase Elution Strength: - Use More Polar Solvent not_eluted->solution_elute G cluster_membrane Cell Membrane cluster_interactions Extracellular Interactions cluster_outcomes Biological Outcomes sulfatide Sulfatide platelet_agg Platelet Aggregation sulfatide->platelet_agg activates cell_adhesion Cell Adhesion sulfatide->cell_adhesion mediates viral_entry Viral Entry sulfatide->viral_entry acts as receptor myelin_maint Myelin Maintenance sulfatide->myelin_maint stabilizes p_selectin P-Selectin p_selectin->sulfatide laminin Laminin laminin->sulfatide hiv HIV Virus hiv->sulfatide other_proteins Other Proteins (Thrombospondin, etc.) other_proteins->sulfatide

References

"N-Glycine 3'-sulfo Galactosylsphingosine" solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of N-Glycine 3'-sulfo Galactosylsphingosine. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

If you are encountering issues with dissolving this compound, please follow the troubleshooting workflow below. This guide will help you identify the appropriate solvent and technique for your specific experimental needs.

G cluster_0 Troubleshooting Workflow: Solubility Issues start Start: Undissolved Compound q1 What is the intended application? start->q1 analytical Analytical Studies (e.g., TLC, MS) q1->analytical Analytical biological Biological Assays (in vitro/in vivo) q1->biological Biological solvent1 Try Chloroform (B151607):Methanol:Water (70:30:4 v/v/v) analytical->solvent1 solvent2 Try Ethanol (B145695) analytical->solvent2 solvent3 Prepare BSA-Lipid Complex (see Protocol 2) biological->solvent3 solvent4 Use Ethanol/Dodecane (98:2 v/v) (see Protocol 3) biological->solvent4 q2 Is the compound fully dissolved? solvent1->q2 solvent2->q2 yes1 Yes q2->yes1 Yes no1 No q2->no1 No end End: Solution Prepared yes1->end assist1 Assist dissolution: - Vortex vigorously - Gentle warming (≤40°C) - Sonication no1->assist1 q3 Is the compound dissolved now? assist1->q3 yes2 Yes q3->yes2 Yes no2 No q3->no2 No yes2->end contact Contact Technical Support no2->contact solvent3->end solvent4->end

Caption: Troubleshooting workflow for this compound solubility issues.

Solubility Data

The solubility of this compound and related glycosphingolipids can vary based on the solvent system. Below is a summary of reported solubility data.

CompoundSolvent SystemSolubilityReference
This compoundChloroform:Methanol:Water (70:30:4)Soluble[1]
This compoundEthanolSoluble[1]
Sulfatide (Bovine, Sodium Salt)DMSOSoluble[2][3]
Sulfatides (B1148509) (Brain, Ammonium Salt)Ethanol, DMSO, Chloroform:Methanol:Water (65:25:4)Soluble at 5 mg/mL[4]
Ganglioside GM1 (Porcine Brain)DMSO~12.5 mg/mL[5]
Ganglioside GM1 (Porcine Brain)Dimethyl formamide~5 mg/mL[5]
Ganglioside GM1 (Porcine Brain)PBS (pH 7.2)~3 mg/mL[5]
Ganglioside GM3 (Bovine Brain)WaterForms liposomal aggregates[6]
Ganglioside GM3 (Bovine Brain)Chloroform:Methanol (2:1)Soluble[6]
Asialoganglioside GM1 (Human Brain)Chloroform:Methanol (2:1)Soluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in a Mixed Organic Solvent System

This protocol is suitable for analytical applications such as thin-layer chromatography (TLC) or mass spectrometry (MS).

  • Weighing the Compound: Carefully weigh the desired amount of this compound in a clean glass vial.

  • Solvent Addition: Add the appropriate volume of a pre-mixed solution of Chloroform:Methanol:Water (70:30:4 v/v/v) to achieve the desired concentration.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously.

    • If the compound does not fully dissolve, gentle warming in a water bath up to 40°C may be applied.

    • Alternatively, sonication in a bath sonicator for 5-10 minutes can aid dissolution.

  • Storage: Purge the vial with an inert gas (e.g., argon or nitrogen) before capping to minimize oxidation. Store the solution at -20°C. For long-term storage, glass vials with PTFE-lined caps (B75204) are recommended.

Protocol 2: Preparation of a BSA-Lipid Complex for Biological Assays

This method is designed to create a solution suitable for live-cell studies by complexing the lipid with fatty acid-free Bovine Serum Albumin (BSA).[7]

  • Initial Dissolution: Prepare a stock solution of this compound in ethanol.

  • BSA Solution Preparation: Prepare a solution of fatty acid-free BSA in your desired aqueous buffer (e.g., PBS, pH 7.4). A typical concentration is 0.34 mg/mL.[7]

  • Complex Formation: While vigorously vortexing the BSA solution, slowly inject the ethanolic lipid solution into the BSA solution. The final concentration of ethanol should be kept low to avoid cellular toxicity.

  • Storage: Use the resulting BSA-lipid complex solution fresh. It is generally not recommended to store aqueous solutions of gangliosides for more than one day.[5]

Protocol 3: Solubilization using Ethanol/Dodecane for Tissue Homogenates

This protocol is an alternative for introducing the lipid into biological systems like tissue homogenates.[7]

  • Drying the Lipid: If starting from a solution, evaporate the solvent from the desired amount of lipid under a stream of nitrogen.

  • Redissolving: Dissolve the dried lipid in a small volume of Ethanol:Dodecane (98:2, v/v).

  • Emulsification: Add the appropriate buffer and sonicate the mixture for approximately 3 minutes to create a uniform emulsion.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in pure chloroform or methanol?

A: Glycosphingolipids like this compound are amphipathic molecules, meaning they have both a polar (hydrophilic) sugar headgroup and a non-polar (lipophilic) ceramide tail.[8] This dual nature often leads to poor solubility in single solvents.[7][9] Mixed solvent systems, such as chloroform:methanol:water, are often required to solubilize both parts of the molecule effectively.[8][9]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A: Direct dissolution in aqueous buffers is challenging and often results in the formation of micelles or aggregates rather than a true solution.[6] While some gangliosides have limited solubility in aqueous buffers, it is generally low.[5] For biological experiments, it is recommended to use a carrier molecule like BSA (see Protocol 2) or an ethanol/dodecane emulsion (see Protocol 3) to introduce the lipid into an aqueous environment.[7]

Q3: Is it normal to see a hazy or cloudy appearance when I add the lipid to my buffer?

A: Yes, this can be normal and often indicates that the lipid is not fully solubilized and is forming aggregates or a suspension. If a clear solution is required, consider the solubilization methods outlined in the troubleshooting guide and protocols above.

Q4: How should I store my this compound, both as a solid and in solution?

A: As a solid, the compound should be stored at -20°C for long-term stability.[1][2] Stock solutions in organic solvents should also be stored at -20°C, preferably under an inert atmosphere to prevent degradation.[7] Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.[5]

Q5: What is the role of the glycine (B1666218) in this compound?

A: The "N-Glycine" indicates that a glycine molecule is attached to the sphingosine (B13886) base. This modification alters the polarity and potentially the biological activity of the parent molecule, 3'-sulfo Galactosylsphingosine (lyso-sulfatide).

Potential Signaling Pathway

Sulfatides are known to be involved in various cellular processes. While the specific signaling pathway for this compound is not fully elucidated, the diagram below illustrates a plausible mechanism based on the known functions of sulfatides in cell signaling.

G cluster_1 Hypothetical Signaling Pathway ligand N-Glycine 3'-sulfo Galactosylsphingosine receptor Cell Surface Receptor (e.g., a protein in a lipid raft) ligand->receptor Binds adaptor Adaptor Proteins receptor->adaptor Activates kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade Initiates transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Changes in Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., proliferation, differentiation, inflammation) gene_expression->cellular_response

Caption: A potential signaling pathway initiated by this compound.

References

Minimizing ion suppression for "N-Glycine 3'-sulfo Galactosylsphingosine" in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you minimize ion suppression when analyzing "N-Glycine 3'-sulfo Galactosylsphingosine" and other sulfated glycosphingolipids by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for sulfated lipids like this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of your target analyte is reduced by co-eluting compounds from the sample matrix.[1][2][3][4] In ESI, molecules compete for charge on the surface of droplets to become gas-phase ions.[1] When high concentrations of other molecules (salts, phospholipids (B1166683), etc.) are present, they can outcompete your analyte, leading to a weaker signal.[1] This reduces the sensitivity, accuracy, and reproducibility of your analysis.[5] Sulfated lipids are analyzed in negative ion mode, where they are particularly susceptible to competition from other anionic species in the sample.

Q2: What are the most common sources of ion suppression in my analysis?

A2: For complex biological samples (e.g., plasma, tissue extracts), the primary causes of ion suppression are:

  • Phospholipids: These are abundant in biological membranes and are a major cause of matrix effects in lipid analysis.[6][7][8]

  • Salts and Buffers: Non-volatile salts from buffers or the extraction process can build up in the ion source, contaminate the system, and severely suppress the analyte signal.[1][9][10]

  • Endogenous Metabolites: Other lipids and small molecules in the sample can co-elute with your analyte and interfere with ionization.[1]

  • Mobile Phase Additives: Ion-pairing agents like trifluoroacetic acid (TFA), while useful for chromatography, are known to cause significant ion suppression in ESI-MS.[10][11]

Q3: How can I quickly check if ion suppression is affecting my results?

A3: There are two main methods to diagnose ion suppression:

  • Post-Column Infusion: This is a qualitative method to identify regions of ion suppression in your chromatogram. A constant flow of your analyte standard is infused into the mass spectrometer after the LC column. You then inject a blank matrix extract. Any dip in the constant analyte signal indicates that something eluting from the column at that time is causing suppression.[5][6][7][9][12]

  • Post-Extraction Spike: This is a quantitative approach. You compare the signal of your analyte spiked into a clean solvent with the signal of the analyte spiked into a blank matrix sample that has already gone through your entire extraction procedure. The percentage difference in signal intensity reveals the extent of ion suppression.[6][7]

Troubleshooting Guide: Low or Inconsistent Signal

Problem: My signal for this compound is weak, inconsistent, or absent.

This is a classic symptom of ion suppression.[7][12] Follow this workflow to diagnose and resolve the issue.

G cluster_0 Troubleshooting Workflow start Weak or Inconsistent Signal Detected check_ms Step 1: Verify MS Performance (Infuse standard directly) start->check_ms check_lc Step 2: Check LC System (Leaks, flow rate, column) check_ms->check_lc MS OK? assess_matrix Step 3: Assess Matrix Effects (Post-column infusion or post-extraction spike) check_lc->assess_matrix LC OK? optimize_prep Step 4: Optimize Sample Prep (SPE, LLE, Dilution) assess_matrix->optimize_prep Suppression Confirmed? optimize_chrom Step 5: Optimize Chromatography (Gradient, mobile phase, column) optimize_prep->optimize_chrom result Improved Signal Achieved optimize_chrom->result

Caption: A step-by-step workflow for troubleshooting low signal.

Q&A Troubleshooting Steps
Q: How do I verify my mass spectrometer is working correctly?

A: Isolate the MS by bypassing the LC system.[12][13] Directly infuse a standard solution of your analyte (or a similar sulfatide) into the ion source. If you see a strong, stable signal, the MS is likely functioning correctly, and the problem lies with your sample or the LC system.[12] If the signal is still low, the issue may be with the ion source (e.g., contamination) or the standard itself.[12][14]

Q: What should I look for in my LC system?

A: Check for basic issues like leaks, which can cause pressure drops and inconsistent flow rates.[12] Ensure your mobile phase composition is correct and has been freshly prepared. A degraded or old column can also lead to poor peak shape and lower signal-to-noise.[12][15]

Q: I've confirmed ion suppression is the problem. How can I improve my sample preparation?

A: The goal is to remove interfering matrix components, especially phospholipids and salts, before injection.[1][8]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing phospholipids and salts.[1][6] Mixed-mode or phospholipid removal plates are particularly useful.[6]

  • Liquid-Liquid Extraction (LLE): LLE can be used to separate lipids from more polar matrix components like salts.[8][16]

  • Protein Precipitation (PPT): While simple, PPT alone is often insufficient and can leave significant amounts of phospholipids in the extract.[8][16] It is best used as an initial step before SPE or LLE.[16]

  • Sample Dilution: A straightforward first step is to dilute your sample.[3][7] This reduces the concentration of interfering compounds, but it also dilutes your analyte, so it's only useful if your analyte concentration is high enough.[3][7]

Q: Which chromatographic strategies can minimize ion suppression?

A: Your goal is to chromatographically separate your analyte from the interfering matrix components.[1][7]

  • Optimize the Gradient: Modify your LC gradient to increase the separation between your analyte and the regions where suppression occurs (identified via post-column infusion).[7]

  • Change the Mobile Phase: Using mobile phase additives that are more MS-friendly can have a significant impact. For negative mode analysis of sulfatides (B1148509), ammonium (B1175870) acetate (B1210297) or formate (B1220265) are generally better choices than TFA.

  • Use a Different Column: Hydrophilic Interaction Liquid Chromatography (HILIC) can provide different selectivity compared to reversed-phase and may be effective at separating sulfatides from other lipids.[17][18]

Quantitative Data Summary

The choice of sample preparation and mobile phase additives can dramatically affect signal intensity. While exact quantitative effects are system and analyte-dependent, the following tables summarize the general effectiveness of various strategies.

Table 1: Effectiveness of Sample Preparation Techniques
TechniquePhospholipid RemovalSalt RemovalThroughputConsiderations
Protein Precipitation (PPT) Low to MediumLowHighMay be insufficient alone; often leaves significant interferences.[8]
Liquid-Liquid Extraction (LLE) Medium to HighHighMediumRequires optimization of solvent systems.[8]
Solid-Phase Extraction (SPE) HighHighMediumHighly effective but requires method development.[1][6]
HybridSPE®-Phospholipid Very High (>99%)HighHighCombines PPT with selective phospholipid removal; higher cost.[6]
Table 2: Relative Impact of Mobile Phase Additives on Negative Ion ESI Signal
Additive (Typical Conc.)Expected Impact on SignalChromatographic Performance
Formic Acid (0.1%) GoodGood
Acetic Acid (0.1%) Moderate to GoodModerate
Ammonium Formate (~5-10 mM) ExcellentGood
Ammonium Acetate (~5-10 mM) ExcellentGood
Trifluoroacetic Acid (TFA) (0.1%) Severe SuppressionExcellent (but suppresses signal)[10][11]

Key Experimental Protocols

Protocol 1: Assessing Matrix Effect by Post-Extraction Spiking

This protocol allows you to quantify the degree of ion suppression.[6]

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike your analyte into the final mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., control plasma) through your entire extraction procedure. Spike the analyte into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): (Optional, for recovery calculation) Spike the analyte into the blank matrix before starting the extraction.

  • Analyze Samples: Inject all three sets into the LC-MS system.

  • Calculate Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

G cluster_0 Protocol Workflow A Set A: Standard in Clean Solvent analyze Analyze all sets by LC-MS A->analyze B Set B: Blank Matrix Extract + Spiked Standard B->analyze C Set C (Optional): Blank Matrix + Spiked Standard extract_C Run Extraction Procedure C->extract_C extract_B Run Extraction Procedure extract_C->analyze

Caption: Workflow for the post-extraction spike experiment.

Protocol 2: General Solid-Phase Extraction (SPE) for Sulfatide Cleanup

This is a general protocol using a mixed-mode SPE plate to remove phospholipids and other interferences from a plasma sample.[6][7] Note: This must be optimized for your specific analyte and matrix.

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of an acidic solution (e.g., 1% formic acid in acetonitrile) to precipitate proteins. Vortex and centrifuge.

  • SPE Plate Conditioning: Condition the SPE wells with 500 µL of methanol (B129727), followed by 500 µL of water.

  • Loading: Load the supernatant from the pre-treated sample onto the SPE plate.

  • Washing (Polar Interferences): Wash the sorbent with 500 µL of 5% methanol in water to remove salts.

  • Washing (Phospholipids): Wash the sorbent with 500 µL of methanol to remove phospholipids.

  • Elution: Elute the target sulfatides with 500 µL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Dry and Reconstitute: Dry the eluate under nitrogen and reconstitute in a solvent compatible with your LC-MS system.

References

Validation & Comparative

A Comparative Analysis of Psychosine and N-Glycine 3'-sulfo Galactosylsphingosine in Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Psychosine (B1678307): The Cytotoxic Culprit in Krabbe Disease

Psychosine is a cytotoxic lysosphingolipid that accumulates in the nervous system of individuals with Krabbe disease, a devastating demyelinating disorder caused by a deficiency of the lysosomal enzyme galactocerebrosidase (GALC).[1][2][3] This accumulation is considered the primary driver of the pathology seen in the disease.[3][4]

Data Presentation: Quantitative Effects of Psychosine in In Vitro Models
Cell TypePsychosine ConcentrationObserved EffectReference
Human Astrocytes~15 µM (EC50 at 4h)Induction of apoptosis.[5][6][5][6]
Human Oligodendroglial Cell Line (MO3.13)Not specifiedInduction of apoptosis via mitochondrial pathway.[7][7]
Primary Mouse Astrocytes1 µM, 10 µMPotentiation of LPS-induced pro-inflammatory cytokine production (IL-6, TNFα).[6][6]
Mouse Organotypic Cerebellar Slices~100 nM (EC50)Direct demyelination, independent of pro-inflammatory cytokines.[6][6]
N-Glycine 3'-sulfo Galactosylsphingosine: An Uncharted Territory

In stark contrast to psychosine, searches for "this compound" in scientific databases yield limited information beyond its chemical structure and commercial availability.[8] There are no published studies detailing its effects in cell culture or animal models of disease. While it is described as a glycinated form of 3'-sulfo galactosylsphingosine, its biological activities, potential cytotoxicity, and signaling pathways remain uninvestigated and unreported in the accessible scientific literature.

Experimental Protocols for Studying Psychosine-Induced Pathology

The following are summaries of methodologies used in key studies on psychosine:

1. Cell Culture and Viability Assays:

  • Cell Lines: Human astrocytes, human oligodendroglial cell line MO3.13, primary mouse astrocytes.[2][6][7]

  • Psychosine Treatment: Cells are typically treated with varying concentrations of psychosine (e.g., 1 µM to 10 µM) for different durations (e.g., 2 to 4 hours).[2][6]

  • Viability Assessment: Cell viability is often measured using MTT assays, which assess mitochondrial function. Apoptosis can be confirmed by techniques such as TUNEL staining, DNA fragmentation assays, and analysis of caspase activation.[7]

2. Organotypic Cerebellar Slice Cultures:

  • Model: This ex vivo model maintains the cellular architecture of the cerebellum, allowing for the study of myelination and demyelination in a tissue context.

  • Treatment: Slices are treated with psychosine (e.g., 100 nM) to induce demyelination.[6]

  • Analysis: Demyelination is quantified by immunohistochemistry for myelin basic protein (MBP) and neurofilament heavy chain (NFH).[6]

3. Measurement of Pro-inflammatory Cytokines:

  • Method: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of cytokines such as IL-6 and TNFα in the culture supernatant of astrocytes treated with psychosine and/or lipopolysaccharide (LPS).[6]

Visualizing the Pathogenic Mechanisms of Psychosine

Signaling Pathways of Psychosine-Induced Cell Death

Psychosine triggers a cascade of events leading to the death of vital nervous system cells, primarily oligodendrocytes and astrocytes. This process involves the activation of pro-apoptotic pathways and the inhibition of pro-survival signals.

Psychosine_Signaling cluster_extracellular cluster_cell Oligodendrocyte / Astrocyte Psychosine Psychosine Mitochondria Mitochondria Psychosine->Mitochondria directly affects JNK_pathway c-jun/JNK Pathway Activation Psychosine->JNK_pathway NFkB_pathway NF-κB Pathway Inhibition Psychosine->NFkB_pathway Caspase9 Caspase 9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis AP1 AP-1 Induction JNK_pathway->AP1 AP1->Apoptosis pro-apoptotic Pro_survival Pro-survival Genes (downregulation) NFkB_pathway->Pro_survival Pro_survival->Apoptosis inhibition of

Caption: Psychosine-induced apoptotic signaling pathway.

Experimental Workflow for Assessing Psychosine-Induced Demyelination

The study of psychosine's demyelinating effects often involves a multi-step experimental process, starting from cell or tissue culture to the final analysis of myelin integrity.

Psychosine_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Culture (e.g., Astrocytes, Oligodendrocytes) C Psychosine Application (Varying Concentrations & Durations) A->C B Organotypic Slice Culture (e.g., Cerebellum) B->C D Cell Viability Assays (MTT, TUNEL) C->D E Immunohistochemistry (MBP, NFH staining) C->E F Cytokine Measurement (ELISA) C->F

Caption: Experimental workflow for psychosine studies.

Conclusion

The current body of scientific evidence firmly establishes psychosine as a key pathogenic molecule in Krabbe disease, with well-documented cytotoxic and pro-inflammatory effects on glial cells. In contrast, "this compound" remains a largely uncharacterized compound in the context of disease models. This significant knowledge gap presents an opportunity for future research to explore the biological activities of this synthetic sphingolipid derivative and to determine if it shares any of the pathogenic properties of psychosine or if it could potentially serve as a therapeutic agent or research tool. For researchers, scientists, and drug development professionals, the extensive data on psychosine provides a solid foundation for further investigation into the mechanisms of Krabbe disease and the development of novel therapeutic strategies.

References

The Role of N-Glycine 3'-sulfo Galactosylsphingosine in Neurological Disorder Research: An Analytical Tool, Not a Validated Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating neurological disorders, the precise measurement of biomarkers is paramount. While a multitude of molecules are under investigation for their diagnostic and prognostic potential, it is crucial to distinguish between clinically validated biomarkers and the essential tools used in their measurement. N-Glycine 3'-sulfo Galactosylsphingosine, also known as N-Glycinated lyso-sulfatide, falls into the latter category. Based on current scientific and patent literature, this molecule serves as an internal standard for the quantification of other established biomarkers in neurological conditions, particularly lysosomal storage disorders, rather than being a validated biomarker itself.

This guide provides a comprehensive overview of the function of this compound in a research context and compares the biomarkers it helps to measure against other alternatives.

Understanding the Function of this compound

In the landscape of biomarker research, especially in the quantitative analysis of biological samples, internal standards are indispensable. An internal standard is a compound with a known concentration that is added to a sample being analyzed. By comparing the analytical signal of the target biomarker to the signal of the internal standard, researchers can correct for variations in sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the results.

This compound is utilized as such an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its chemical properties are similar to the biomarkers of interest, but it is distinguishable by its mass, allowing for precise quantification.

Established Biomarkers Quantified Using this compound as an Internal Standard

The primary application of this compound as an internal standard is in the measurement of sulfatides (B1148509) and their lyso-forms, which are implicated in certain lysosomal storage disorders with neurological manifestations.

Metachromatic Leukodystrophy (MLD)

MLD is a rare genetic disorder characterized by the accumulation of sulfatides in the central and peripheral nervous systems, leading to progressive demyelination and severe neurological symptoms. The deficiency of the enzyme arylsulfatase A is the underlying cause.

  • Primary Biomarker: Lyso-sulfatide, the deacylated form of sulfatide, is a key biomarker for MLD. Elevated levels of lyso-sulfatide are found in the brain, kidneys, and liver of MLD patients.

  • Analytical Method: The quantification of lyso-sulfatide in cerebrospinal fluid (CSF) is a critical diagnostic and monitoring tool. Patent documents describe a method for quantifying lyso-sulfatide in CSF using LC-MS/MS, where N-Glycinated lyso-sulfatide is employed as an internal standard to ensure accuracy.

Comparison with Other Neurological Biomarkers

While this compound is not a biomarker itself, it is instrumental in the validation and clinical use of other biomarkers. The following table compares lyso-sulfatide with other biomarkers for different neurological disorders.

Biomarker CategorySpecific BiomarkerAssociated Neurological Disorder(s)Biological FluidAnalytical MethodRole
Sphingolipids Lyso-sulfatideMetachromatic Leukodystrophy (MLD)Cerebrospinal Fluid (CSF), UrineLC-MS/MSDiagnostic, Disease Monitoring
Globotriaosylsphingosine (lyso-Gb3)Fabry DiseasePlasma, UrineLC-MS/MSDiagnostic, Disease Monitoring
GlucosylsphingosineGaucher DiseasePlasmaLC-MS/MSDiagnostic, Disease Monitoring
Glycosaminoglycans (GAGs) Heparan sulfate, Dermatan sulfate, Keratan sulfateMucopolysaccharidoses (MPS) I, II, III, etc.UrineLC-MS/MS, ElectrophoresisDiagnostic, Disease Monitoring
Neurofilaments Neurofilament Light Chain (NfL)Multiple Sclerosis, Amyotrophic Lateral Sclerosis (ALS), Alzheimer's DiseaseCSF, Blood (serum, plasma)Immunoassays (e.g., ELISA, Simoa)Prognostic, Disease Activity Monitoring

Experimental Protocols

The primary experimental protocol in which this compound is used is liquid chromatography-tandem mass spectrometry for the quantification of lysosphingolipids.

Protocol: Quantification of Lyso-sulfatide in CSF using LC-MS/MS with an Internal Standard

1. Sample Preparation:

  • A known amount of the internal standard, this compound, is added to the cerebrospinal fluid sample.
  • Proteins in the sample are precipitated using a solvent like methanol.
  • The sample is centrifuged, and the supernatant containing the lipids is collected.
  • The supernatant is dried and then reconstituted in a solution suitable for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC):

  • The reconstituted sample is injected into a liquid chromatograph.
  • A hydrophilic interaction liquid chromatography (HILIC) column is often used to separate the target analyte (lyso-sulfatide) from other components in the sample based on its polarity.

3. Tandem Mass Spectrometry (MS/MS):

  • The eluate from the LC column is introduced into the mass spectrometer.
  • The molecules are ionized, typically using electrospray ionization (ESI).
  • The mass spectrometer is set to select the precursor ion of lyso-sulfatide and the precursor ion of the internal standard, this compound (m/z of 599.3 as per patent data).
  • These precursor ions are fragmented, and specific product ions are detected.
  • The ratio of the peak area of the lyso-sulfatide product ion to the peak area of the internal standard's product ion is used to calculate the exact concentration of lyso-sulfatide in the original CSF sample.

Visualizing the Workflow and Pathophysiology

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing CSF_Sample CSF Sample Add_IS Add Internal Standard (N-Glycine 3'-sulfo Galactosylsphingosine) CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Extraction Lipid Extraction Protein_Precipitation->Extraction LC Liquid Chromatography (Separation) Extraction->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Quantification Quantification (Analyte/IS Ratio) MSMS->Quantification

Caption: Experimental workflow for biomarker quantification using an internal standard.

Comparative Guide to the Quantification of N-Glycine 3'-sulfo Galactosylsphingosine and Related Sulfatides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of N-Glycine 3'-sulfo Galactosylsphingosine. Direct, validated methods for this specific N-glycinated sulfatide are not yet established in publicly available literature. Therefore, this document details established methods for the quantification of structurally related and biologically significant sulfatides (B1148509), primarily 3'-sulfo galactosylsphingosine (lyso-sulfatide) and its isomers. The presented methodologies, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are considered the gold standard and would be the most suitable for adaptation and validation for this compound.

Introduction to this compound

This compound is a glycinated derivative of 3'-sulfo galactosylsphingosine, a lysosomal catabolite of sulfatides.[1] Sulfatides are a class of sulfated galactosylceramides that are abundant in the myelin sheath of the nervous system. The accumulation of sulfatides and their lyso-derivatives, such as galactosylsphingosine (psychosine), is characteristic of certain lysosomal storage disorders, including Metachromatic Leukodystrophy (MLD).[2][3] While the precise biological role and signaling pathways of this compound are still under investigation, its structure suggests a potential role as a biomarker in disorders of sulfatide metabolism.

Quantitative Methodologies: A Comparative Analysis

The primary methods for the quantification of sulfatides and related lyso-forms are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and, to a lesser extent, Thin-Layer Chromatography (TLC).

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Thin-Layer Chromatography (TLC)
Principle Chromatographic separation followed by mass-based detection and fragmentation for structural confirmation.Separation based on polarity on a stationary phase, followed by visualization and densitometry.
Sensitivity High (pg/mL to ng/mL levels).[4][5][6]Low to moderate (nmol range).[7]
Specificity Very High, based on retention time and specific precursor-product ion transitions.Moderate, risk of co-migrating interferences.
Throughput High, with typical run times of a few minutes per sample.[5][8]Low to moderate, can be labor-intensive.
Quantitative Accuracy High, with the use of stable isotope-labeled internal standards.Semi-quantitative to quantitative, dependent on densitometry.[7]
Instrumentation Requires a liquid chromatograph coupled to a tandem mass spectrometer.Basic laboratory equipment (TLC plates, developing chamber, densitometer).

Experimental Protocols

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol is adapted from established methods for the quantification of galactosylsphingosine and other lyso-sphingolipids and would require optimization and validation for this compound.[4][5][8]

1. Sample Preparation (Plasma/Serum)

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of a cold organic solvent mixture (e.g., methanol:acetonitrile, 1:1, v/v) containing a suitable internal standard. A stable isotope-labeled this compound would be ideal. If unavailable, a structurally similar labeled compound could be used for initial method development.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube for analysis.

2. Liquid Chromatography

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the retention of polar analytes like this compound. An example is an Ascentis® Express HILIC column (4.6 × 50 mm, 2.7 µm).[5]

  • Mobile Phase: A gradient elution using a binary solvent system is typically employed.

    • Mobile Phase A: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Flow Rate: A flow rate of 0.5 - 1.0 mL/min is common.

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% A) and gradually increase the aqueous component to elute the polar analytes.

3. Tandem Mass Spectrometry

  • Ionization: Positive ion electrospray ionization (ESI+) is generally used for the detection of sphingolipids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

    • Precursor Ion: The protonated molecule [M+H]+ of this compound. The exact m/z would need to be determined from a pure standard.

    • Product Ion: Characteristic fragment ions would need to be identified through infusion of a pure standard and performing product ion scans. For related sphingolipids, common fragments include those corresponding to the sphingoid base.[9][10]

  • Collision Energy: The collision energy will need to be optimized for the specific precursor-product ion transition to achieve the highest signal intensity.

Thin-Layer Chromatography (TLC) Method

This is a less sensitive, semi-quantitative method adapted from protocols for urinary sulfatide analysis.[7]

1. Lipid Extraction

  • Solid-Phase Extraction: Urinary lipids can be extracted and concentrated using a C18 solid-phase extraction cartridge.

  • Elution: The lipid fraction is eluted with an organic solvent mixture (e.g., chloroform:methanol, 2:1, v/v).

2. Thin-Layer Chromatography

  • Stationary Phase: High-Performance TLC (HPTLC) silica (B1680970) gel plates.

  • Mobile Phase: A solvent system such as chloroform:methanol:water (65:25:4, v/v/v) is used to separate the lipids based on polarity.

  • Visualization: The separated lipid bands are visualized by staining with a reagent such as primuline (B81338) spray.

  • Quantification: The intensity of the spots can be quantified using a densitometer and compared to a standard curve of a known amount of a sulfatide standard.

Visualizations

Proposed Biosynthetic Pathway

Sulfatide Metabolism Simplified Putative Pathway of Sulfatide Metabolism Galactosylceramide Galactosylceramide Sulfatide Sulfatide Galactosylceramide->Sulfatide Sulfotransferase 3'-sulfo Galactosylsphingosine\n(Lyso-sulfatide) 3'-sulfo Galactosylsphingosine (Lyso-sulfatide) Sulfatide->3'-sulfo Galactosylsphingosine\n(Lyso-sulfatide) Acylsphingosine deacylase This compound This compound 3'-sulfo Galactosylsphingosine\n(Lyso-sulfatide)->this compound Glycine Transferase (Putative)

Caption: Putative metabolic pathway of sulfatides.

Experimental Workflow for LC-MS/MS Quantification

LC-MSMS Workflow LC-MS/MS Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample (Plasma/Serum) Sample (Plasma/Serum) Protein Precipitation Protein Precipitation Sample (Plasma/Serum)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HILIC Separation HILIC Separation Supernatant Collection->HILIC Separation ESI-MS/MS Detection ESI-MS/MS Detection HILIC Separation->ESI-MS/MS Detection Peak Integration Peak Integration ESI-MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification

Caption: General workflow for LC-MS/MS based quantification.

References

A Comparative Analysis of the Ionization Efficiency of N-Glycine 3'-sulfo Galactosylsphingosine and Other Sulfatides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipidomics, accurate quantification of sulfated sphingolipids, or sulfatides (B1148509), is paramount for understanding their roles in various physiological and pathological processes. This guide provides a comparative analysis of the ionization efficiency of a specific synthetic sulfatide, N-Glycine 3'-sulfo Galactosylsphingosine, against naturally occurring sulfatides with varying N-acyl chains. This comparison is crucial for researchers in drug development and molecular biology who rely on mass spectrometry for the precise measurement of these critical bioactive molecules.

Sulfatides are characterized by a sulfated galactose headgroup attached to a ceramide backbone. Variations in the fatty acid chain (N-acyl chain) of the ceramide moiety give rise to a diverse family of sulfatide species. This compound represents a unique variation where a glycine (B1666218) molecule is attached to the sphingosine (B13886) base instead of a fatty acid. This structural difference is anticipated to influence its physicochemical properties and, consequently, its ionization efficiency in mass spectrometry.

Comparative Ionization Efficiency: An Overview

The ionization efficiency of a molecule in electrospray ionization mass spectrometry (ESI-MS) is influenced by several factors, including its chemical structure, hydrophobicity, and the presence of ionizable groups. Sulfatides are typically analyzed in negative ion mode due to the presence of the negatively charged sulfate (B86663) group. The efficiency of forming the deprotonated molecule [M-H]⁻ in the gas phase is a key determinant of signal intensity and, therefore, analytical sensitivity.

Table 1: Structural Comparison of Selected Sulfatides

Sulfatide SpeciesN-Acyl/SubstituentKey Structural Features
This compoundGlycineN-glycinated lyso-sulfatide; increased polarity due to glycine.
C16:0 SulfatidePalmitic acid (16:0)Saturated, 16-carbon fatty acid chain.
C18:0 SulfatideStearic acid (18:0)Saturated, 18-carbon fatty acid chain.
C24:1 SulfatideNervonic acid (24:1)Monounsaturated, 24-carbon fatty acid chain.
C24:0-OH Sulfatide2-Hydroxy Tetracosanoic acidHydroxylated, saturated 24-carbon fatty acid chain.

Table 2: Inferred Relative Ionization Efficiency of Sulfatides in Negative Ion ESI-MS

Sulfatide SpeciesInferred Relative Ionization EfficiencyRationale for Inference
This compoundPotentially HigherIncreased polarity and presence of an additional acidic proton on the glycine's carboxyl group may enhance deprotonation and ionization in negative mode.
C16:0 SulfatideBaselineRepresents a common, naturally occurring sulfatide.
C18:0 SulfatideSimilar to C16:0Minor difference in chain length among saturated chains is expected to have a modest effect on ionization efficiency.
C24:1 SulfatideSlightly LowerIncreased chain length and the presence of a double bond can increase hydrophobicity, potentially leading to slightly lower ionization efficiency compared to shorter, saturated chains.
C24:0-OH SulfatideSlightly HigherThe hydroxyl group can increase polarity and may lead to a slightly enhanced ionization efficiency compared to its non-hydroxylated counterpart.

Note: The relative ionization efficiencies presented are inferred based on general principles of electrospray ionization of lipids and require experimental verification.

Experimental Protocols

To experimentally determine the relative ionization efficiencies, a quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach is recommended.

Protocol for Relative Quantification of Sulfatides by LC-MS/MS

1. Sample Preparation: a. Prepare standard solutions of each sulfatide (this compound and other N-acylated sulfatides) of known concentrations in a suitable solvent such as methanol (B129727) or a chloroform:methanol mixture. b. Prepare a mixture containing all sulfatide standards at equimolar concentrations. c. For analysis from biological matrices, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.[1] An internal standard (e.g., a deuterated sulfatide) should be added prior to extraction to control for extraction efficiency and matrix effects.

2. Liquid Chromatography (LC): a. Column: A C18 reversed-phase column is suitable for separating sulfatides based on the hydrophobicity of their N-acyl chains. b. Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate. c. Mobile Phase B: Methanol/Isopropanol (or other suitable organic solvent mixture) with 0.1% formic acid and 10 mM ammonium formate. d. Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the sulfatides. e. Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical scale columns. f. Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometry (MS): a. Ionization Mode: Electrospray Ionization (ESI) in negative ion mode. b. MS Analysis: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification. c. MRM Transitions: Monitor the transition from the deprotonated precursor ion [M-H]⁻ of each sulfatide to the characteristic sulfate fragment ion at m/z 96.9.[2] d. Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve maximum signal intensity for all analytes.

4. Data Analysis: a. Integrate the peak areas of the MRM chromatograms for each sulfatide. b. For the equimolar mixture of standards, the relative peak areas will provide a direct measure of the relative ionization efficiencies. c. For samples containing an internal standard, calculate the response factor for each analyte relative to the internal standard.

Experimental and Signaling Pathway Visualizations

To better illustrate the concepts and processes discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_standards Prepare Equimolar Standard Mixture lc_separation LC Separation (C18 Column) prep_standards->lc_separation spike_is Spike with Internal Standard lipid_extraction Lipid Extraction (from matrix) spike_is->lipid_extraction lipid_extraction->lc_separation ms_detection ESI-MS/MS Detection (Negative Ion Mode, MRM) lc_separation->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration calc_response Calculate Relative Response Factors peak_integration->calc_response compare_efficiency Compare Ionization Efficiencies calc_response->compare_efficiency

Caption: Workflow for comparing sulfatide ionization efficiency.

Sulfatide Signaling Pathways

Sulfatides are known to act as ligands for selectin proteins, which are involved in cell adhesion processes, particularly in the inflammatory response and thrombosis.

p_selectin_pathway cluster_platelet Activated Platelet sulfatide Sulfatide p_selectin P-selectin sulfatide->p_selectin binds gp_iib_iiia GPIIb/IIIa p_selectin->gp_iib_iiia activates platelet_aggregation Platelet Aggregation p_selectin->platelet_aggregation enhances gp_iib_iiia->platelet_aggregation mediates

Caption: Sulfatide interaction with P-selectin on activated platelets.[3]

l_selectin_pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelium / Adherent Leukocyte l_selectin L-selectin sulfatide_ligand Sulfatide Ligand l_selectin->sulfatide_ligand binds to signal_transduction Signal Transduction (e.g., PTK, PKC activation) l_selectin->signal_transduction initiates leukocyte_adhesion Leukocyte Adhesion & Rolling sulfatide_ligand->leukocyte_adhesion mediates signal_transduction->leukocyte_adhesion promotes

Caption: Sulfatide as a ligand for L-selectin in leukocyte adhesion.[4]

References

Performance Showdown: N-Glycine 3'-sulfo Galactosylsphingosine as an Internal Standard in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth performance evaluation of a novel internal standard, N-Glycine 3'-sulfo Galactosylsphingosine, and compares it with established alternatives such as stable isotope-labeled and odd-chain sulfatides (B1148509). By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the necessary information to make an informed decision for their analytical needs.

The Critical Role of Internal Standards in Lipidomics

Internal standards are essential in mass spectrometry-based quantification to correct for variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible, without being naturally present in the sample. This ensures that any sample loss or variation in ionization efficiency affects both the analyte and the internal standard equally, allowing for accurate normalization of the analytical signal.

This compound: A Novel Approach

A promising alternative to traditional internal standards is the use of glycinated sphingolipids. Attaching a glycine (B1666218) molecule to the amine group of a sphingosine (B13886) backbone, as in this compound, creates a compound with a distinct mass-to-charge ratio (m/z) that is easily distinguishable by the mass spectrometer. A key advantage of this approach is that the resulting molecule retains nearly identical physical and chemical properties to the endogenous analyte, including extraction efficiency, stability, and ionization response.[1] This structural similarity is crucial for accurate quantification, particularly for lyso-glycosphingolipids, where stable isotope labeling of the absent fatty acid is not an option.[1]

Performance Comparison: N-Glycinated vs. Alternatives

The selection of an internal standard is a critical step in the development of a robust quantitative assay. The following table summarizes the performance characteristics of this compound in comparison to stable isotope-labeled (e.g., deuterated) and odd-chain sulfatide internal standards.

Performance MetricThis compoundStable Isotope-Labeled Standards (e.g., d4-Sulfatide)Odd-Chain Sulfatide Standards (e.g., C17-Sulfatide)
Structural Similarity Very High (near-identical to endogenous analyte)Very High (chemically identical, minor mass difference)High (same lipid class, different chain length)
Co-elution with Analyte Expected to be nearly identicalOften co-elutes, but slight chromatographic shifts can occur with deuterated standards.[2]Elutes closely but may have a different retention time.
Correction for Matrix Effects Excellent (due to near-identical properties)Excellent (when co-elution is perfect)Good, but may not fully compensate for analyte-specific matrix effects.
Potential for Isotopic Crosstalk NonePossible if isotopic purity is low.None
Commercial Availability Becoming more readily available.Widely available for common lipids.Generally available.
Cost Generally more cost-effective than custom synthesis of stable isotope-labeled standards.Can be expensive, especially for less common lipids.Generally less expensive than stable isotope-labeled standards.

Experimental Protocols

Accurate and reproducible quantification of sulfatides requires meticulously executed experimental protocols. Below are detailed methodologies for sample preparation and LC-MS/MS analysis, incorporating the use of an internal standard.

I. Sample Preparation: Lipid Extraction from Plasma (Folch Method)

This protocol is a widely used method for extracting lipids from biological matrices.

Workflow Diagram:

G Lipid Extraction Workflow (Folch Method) start Start: Plasma Sample add_is Add Internal Standard (e.g., this compound) start->add_is add_solvents Add Chloroform:Methanol (2:1, v/v) add_is->add_solvents vortex Vortex to Homogenize add_solvents->vortex add_water Add 0.2 volumes of 0.9% NaCl solution vortex->add_water centrifuge Centrifuge to Separate Phases add_water->centrifuge collect_lower Collect Lower Organic Phase centrifuge->collect_lower dry_down Dry Under Nitrogen Stream collect_lower->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Caption: Workflow for lipid extraction from plasma using the Folch method.

Procedure:

  • To 100 µL of plasma, add a known amount of this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

II. LC-MS/MS Analysis of Sulfatides

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of sulfatides.

Logical Relationship Diagram:

G LC-MS/MS Analysis of Sulfatides cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry column C18 Reversed-Phase Column mobile_phase Mobile Phase Gradient (A: Water/Acetonitrile/Formic Acid B: Isopropanol/Acetonitrile/Formic Acid) esi Electrospray Ionization (ESI) Negative Ion Mode mobile_phase->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm data_analysis Data Analysis (Peak Integration, Quantification) mrm->data_analysis reconstituted_sample Reconstituted Lipid Extract reconstituted_sample->column

Caption: Key components of the LC-MS/MS analysis for sulfatides.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Endogenous Sulfatides: Monitor the specific precursor ion (e.g., m/z for C24:1 sulfatide) to the common fragment ion of the sulfate (B86663) group (m/z 97).

    • This compound (Internal Standard): Monitor the specific precursor ion to the m/z 97 fragment ion.

  • Collision Energy: Optimized for each specific sulfatide species.

Conclusion

References

Navigating the Analytical Landscape: A Comparative Guide to the Quantification of Sulfolipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the roles of sulfolipids in health and disease, accurate and precise quantification of these molecules is paramount. This guide focuses on the analytical methodologies for a specific sulfolipid, N-Glycine 3'-sulfo Galactosylsphingosine, and its close relatives, providing a comparative overview of available quantification assays. While specific performance data for this compound assays are not widely published, this guide leverages data from well-established methods for the quantification of structurally similar sulfatides (B1148509) and lysosulfatides.

This compound is a glycinated derivative of 3'-sulfo galactosylsphingosine (lyso-sulfatide). Given its structural similarity to endogenous sulfatides, the analytical techniques employed for their measurement, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly applicable. This guide will delve into the performance of these assays, offering a foundation for developing and validating methods for novel sulfatide derivatives.

Comparative Analysis of Sulfolipid Quantification Assays

The primary analytical method for the quantification of sulfatides and lysosulfatides is LC-MS/MS, prized for its high sensitivity and specificity.[1][2][3] The following tables summarize the performance characteristics of various LC-MS/MS-based assays for these related compounds.

Table 1: Performance Characteristics of Sulfatide Quantification Assays

Analyte(s)MatrixMethodLinear RangeAccuracy/PrecisionKey FindingsReference
15 Sulfatide SpeciesCerebrospinal Fluid (CSF)LC-MS/MS0.02–1.00 μg/mLWithin ±15%Significantly higher sulfatide levels in CSF of metachromatic leukodystrophy (MLD) patients correlated with worse motor function.[4]
Total SulfatidesDried Blood Spots (DBS)UHPLC-MS/MSNot specifiedNot specifiedUp to 23.2-fold higher total sulfatide concentrations in early-onset MLD patients compared to controls.[2]
Total SulfatidesDried Urine Spots (DUS)UHPLC-MS/MSNot specifiedNot specifiedUp to 164-fold higher total sulfatide concentrations in early-onset MLD patient samples compared to controls.[2]
Multiple Sulfatide SpeciesPlasma and UrineLC-MS/MSNot specifiedNot specifiedDeveloped a sensitive method to quantify a wide range of sulfatide concentrations in various biological samples.[3][5]

Table 2: Performance Characteristics of Lysosulfatide (B1235030) Quantification Assays

AnalyteMatrixMethodLinear RangeAccuracy/PrecisionKey FindingsReference
LysosulfatideCerebrospinal Fluid (CSF)LC-MS/MS0.02–1.00 ng/mLWithin ±15%Significantly higher lysosulfatide levels in CSF of MLD patients correlated with worse motor function.[4]
Lysosulfatide (as derivative)Dried Blood Spots (DBS) and Dried Urine Spots (DUS)UHPLC-MS/MSNot specifiedNot specifiedDerivatization to a single species increased detection sensitivity in positive-ion mode.[2]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for replicating and adapting these assays. Below are summarized protocols for the quantification of sulfatides and lysosulfatides.

Protocol 1: Quantification of Sulfatides and Lysosulfatide in Cerebrospinal Fluid by LC-MS/MS

This method describes two separate assays for the quantification of 15 sulfatide species and lysosulfatide in human CSF.[4]

Sample Preparation:

  • Artificial CSF is used as a surrogate matrix to prepare calibration curves.

  • Internal standards (C18:0-D3-sulfatide for sulfatides and N-acetyl-sulfatide for lysosulfatide) are added to the samples.

LC-MS/MS Analysis:

  • Instrumentation: An API 5000 mass spectrometer operated in negative ion mode using multiple reaction monitoring (MRM).

  • Chromatography: A gradient elution is used with a total run time of 4.00 minutes.

  • Mass Transitions: Precursor ions for different sulfatides are monitored with a product ion of m/z 97.0.

  • Quantification: Sulfatide concentrations are calculated using a 1/x linear regression, while lysosulfatide concentrations are determined with a 1/x² linear regression.

Protocol 2: Analysis of Sulfatides in Dried Blood and Urine Spots by UHPLC-MS/MS

This protocol details a method for measuring sulfatide profiles in DBS and DUS for screening of Metachromatic Leukodystrophy.[2]

Sulfatide Extraction:

  • A 3-mm punch from a DBS or a 10-mm punch from a DUS is incubated with water.

  • Methanol is added, and the mixture is pipetted and centrifuged.

  • The supernatant is collected for direct LC-MS/MS analysis or further processing.

Derivatization for Enhanced Sensitivity (Optional):

  • The extracted sulfatides are enzymatically converted to a single lysosulfatide species using sphingolipid ceramide N-deacylase (SCDase).

  • The resulting lysosulfatide is then derivatized with a succinyl ester reagent to improve ionization efficiency in positive-ion mode.

UHPLC-MS/MS Analysis:

  • The analysis is performed in negative-ion mode for underivatized sulfatides, monitoring a panel of different molecular species.

  • For the derivatized lysosulfatide, analysis is conducted in positive-ion mode, which can simplify the analysis and increase sensitivity.

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates a typical workflow for the quantification of sulfolipids by LC-MS/MS.

Sulfolipid Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (CSF, DBS, Plasma, etc.) Extraction Lipid Extraction Sample->Extraction Fortification Internal Standard Fortification Extraction->Fortification Derivatization Derivatization (Optional) LC_Separation LC Separation Derivatization->LC_Separation Fortification->Derivatization Fortification->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: General workflow for sulfolipid quantification by LC-MS/MS.

Conclusion

While direct, published data on the accuracy and precision of "this compound" quantification assays are currently limited, the established methodologies for analogous sulfatides and lysosulfatides provide a robust starting point. The LC-MS/MS-based methods detailed in this guide demonstrate high sensitivity and reliability for the quantification of this class of lipids in various biological matrices. Researchers aiming to quantify this compound can adapt these protocols, with the expectation of achieving similar performance metrics after appropriate method validation. As research in this area progresses, the development of specific and validated assays for novel sulfolipid derivatives will be crucial for advancing our understanding of their biological significance.

References

A Comparative Guide to the Inter-laboratory Measurement of N-Glycine 3'-sulfo Galactosylsphingosine (Lyso-SM-509)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the quantification of N-Glycine 3'-sulfo Galactosylsphingosine, a critical biomarker for certain lysosomal storage disorders. Also known as Lyso-SM-509, and structurally identified as N-palmitoyl-O-phosphocholine-serine (PPCS), this molecule is instrumental in the diagnosis and monitoring of Niemann-Pick disease type C (NPC) and can be elevated in Acid Sphingomyelinase Deficiency (ASMD).[1][2][3][4][5] This document synthesizes data from various studies to facilitate a better understanding of the current landscape of Lyso-SM-509 measurement.

Comparative Analysis of Analytical Methods

Table 1: Summary of LC-MS/MS Methodologies for Lyso-SM-509 Quantification

ParameterStudy 1Study 2Study 3
Instrumentation API 4000 MS/MS[6]UPLC-MS/MS[2][7][8]HPLC-MS/MS with Orbitrap XL[6]
Biological Matrix Plasma[6]Dried Blood Spots (DBS)[2][7][8]Plasma[6]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[6]ESI, Positive Mode (Implied)ESI, Positive Mode (Implied)
MRM Transition 509 → 184 m/z[6]Not explicitly statedNot explicitly stated
Internal Standard 624 → 282 m/z[6]Lyso-globodiaosylsphingosine (lyso-Gb2)[1]Not explicitly stated
Calibration Range 2 ng/mL to 200 ng/mL[6]Not explicitly statedNot explicitly stated
Diagnostic Cut-off 1.4 ng/mL for NPC diagnosis[1][6]Not applicableNot applicable
Diagnostic Sensitivity 100% for NPC[6]Not applicableNot applicable
Diagnostic Specificity 91% for NPC[6]Not applicableNot applicable

Note: The table above is a compilation of data from different studies and does not represent a direct head-to-head comparison.

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of Lyso-SM-509 in biological matrices based on published methods.

Sample Preparation (from Dried Blood Spots)

A common procedure for extracting Lyso-SM-509 from dried blood spots (DBS) involves a solvent extraction method.

  • Punching the DBS: A 3 mm disc is punched from the DBS card into a 96-well plate.

  • Extraction: An extraction solution, typically a mixture of methanol (B129727) and water containing an appropriate internal standard, is added to each well.

  • Incubation: The plate is incubated with shaking for a specified time (e.g., 30-60 minutes) to allow for the extraction of the analyte.

  • Centrifugation: The plate is centrifuged to pellet the solid material from the DBS.

  • Supernatant Transfer: The supernatant containing the extracted Lyso-SM-509 is transferred to a new plate for analysis.

Liquid Chromatography

The separation of Lyso-SM-509 from other components in the sample extract is typically achieved using reverse-phase or HILIC chromatography.

  • Column: A C18 or a HILIC column is commonly used.

  • Mobile Phase: A gradient of two solvents is typically employed. For example, a mixture of water with a small amount of formic acid and acetonitrile (B52724) with a small amount of formic acid.

  • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

  • Injection Volume: A small volume of the sample extract (e.g., 5-10 µL) is injected onto the column.

Tandem Mass Spectrometry

The detection and quantification of Lyso-SM-509 are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray ionization in the positive ion mode is used to generate ions of the analyte.

  • MRM Transition: The most commonly used MRM transition for Lyso-SM-509 is the precursor ion at m/z 509 fragmenting to a product ion at m/z 184.[6] The product ion at m/z 184 is characteristic of the phosphocholine (B91661) head group.[1]

  • Quantification: The concentration of Lyso-SM-509 in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

Visualizations

Experimental Workflow for Lyso-SM-509 Measurement

The following diagram illustrates a typical workflow for the quantification of Lyso-SM-509 from a biological sample using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_output Output Sample Biological Sample (e.g., Plasma, DBS) Extraction Solvent Extraction with Internal Standard Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Lyso-SM-509 Concentration Data_Analysis->Result

Caption: A generalized workflow for Lyso-SM-509 quantification.

Simplified Signaling Context of Lyso-SM-509

Lyso-SM-509 is a biomarker associated with lysosomal dysfunction, particularly in Niemann-Pick diseases. The accumulation of sphingomyelin (B164518) due to enzymatic defects leads to the formation of atypical metabolites like Lyso-SM-509.

signaling_pathway cluster_lysosome Lysosome cluster_alternative_pathway Alternative Metabolism cluster_disease_context Disease Context Sphingomyelin Sphingomyelin (Accumulates) ASM Acid Sphingomyelinase (Deficient in ASMD) Sphingomyelin->ASM Blocked LysoSM Lysosphingomyelin (Lyso-SM) Sphingomyelin->LysoSM Deacylation Ceramide Ceramide LysoSM509 Lyso-SM-509 (PPCS) LysoSM->LysoSM509 Further Modification NPC Niemann-Pick Type C (NPC) LysoSM509->NPC Elevated in ASMD Acid Sphingomyelinase Deficiency (ASMD) LysoSM509->ASMD Elevated in

Caption: Pathological formation of Lyso-SM-509 in lysosomal disorders.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of N-Glycine 3'-sulfo Galactosylsphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of N-Glycine 3'-sulfo Galactosylsphingosine, a complex sulfoglycosphingolipid utilized in critical research areas, is paramount to ensuring a safe laboratory environment and preventing ecological contamination. Due to its bioactive nature, this compound requires careful handling and adherence to established chemical waste management protocols. This guide provides a clear, step-by-step procedure for its safe disposal, tailored for researchers, scientists, and drug development professionals.

Core Principles of Disposal

Given the absence of specific federal or institutional disposal mandates for this compound, it is prudent to treat it as a hazardous chemical waste. This approach aligns with best laboratory practices and minimizes potential environmental impact. The fundamental principles for its disposal are:

  • Avoid Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sink. As a bioactive molecule, it can disrupt wastewater treatment processes.[1]

  • Segregation is Key: This chemical waste must be kept separate from other laboratory waste streams to prevent unintended chemical reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound and its waste.[1]

Step-by-Step Disposal Protocol

  • Waste Collection:

    • Designate a specific, clearly labeled, and leak-proof container for all waste containing this compound. This includes stock solutions, diluted solutions, and contaminated consumables such as pipette tips and vials.

    • The container must be compatible with the chemical. Glass containers are generally a safe option.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Include the date of initial waste accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.

    • Follow institutional guidelines for the temporary storage of hazardous waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.

    • Submit a chemical waste pickup request through your institution's designated online portal or procedure.[2]

  • Empty Container Management:

    • For the original product container, once empty, triple-rinse it with a suitable solvent.

    • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[3]

    • After triple-rinsing, the container can typically be disposed of as regular laboratory glass waste, but confirm this with your institutional EHS guidelines.[2][3]

Quantitative Data Summary

PropertyValue/InformationSource
Physical State Solid[4]
Solubility Soluble in water[4]
Storage Temperature Store at -20°C for long-term stability.
Incompatible Materials Strong oxidizing agents, bases.[4][5]
Hazardous Decomposition Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[4]
PPE Requirement Safety glasses, chemical-resistant gloves, and a laboratory coat are mandatory.[1][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 In-Lab Waste Handling cluster_1 Disposal Process cluster_2 Empty Container Management A This compound Waste Generation (e.g., used solutions, contaminated consumables) B Segregate and Collect in a Labeled, Leak-Proof Hazardous Waste Container A->B C Store Securely in a Designated Area B->C D Contact Environmental Health & Safety (EHS) C->D E Submit Chemical Waste Pickup Request D->E F EHS Collects Waste for Final Disposal E->F G Original Product Container is Empty H Triple-Rinse with Appropriate Solvent G->H I Collect Rinsate as Hazardous Waste (Add to waste container) H->I J Dispose of Rinsed Container as per Institutional Guidelines H->J I->B

Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.